ABHD antagonist 1
説明
特性
分子式 |
C21H16Cl2N4O |
|---|---|
分子量 |
411.3 g/mol |
IUPAC名 |
4-[1-[(2,4-dichlorophenyl)methyl]indazol-3-yl]benzohydrazide |
InChI |
InChI=1S/C21H16Cl2N4O/c22-16-10-9-15(18(23)11-16)12-27-19-4-2-1-3-17(19)20(26-27)13-5-7-14(8-6-13)21(28)25-24/h1-11H,12,24H2,(H,25,28) |
InChIキー |
LIQIGECRYHVIPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C(=O)NN |
製品の起源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Function and Mechanism of Action of α/β-Hydrolase Domain-Containing Protein 1 (ABHD1)
Abstract
Abhydrolase domain-containing protein 1 (ABHD1) is a member of the large and functionally diverse α/β-hydrolase superfamily.[1][2] Initially identified as lung α/β hydrolase 1 (LABH1), this protein is now recognized for its multifaceted roles at the intersection of lipid metabolism and cellular stress responses.[3] In the microalga Chlamydomonas reinhardtii, ABHD1 has been characterized as a key player in the biogenesis of lipid droplets (LDs), where it exhibits both enzymatic and structural functions.[4][5] In mammals, emerging evidence points to its involvement in mitigating oxidative stress.[6][7][8] This technical guide provides a comprehensive overview of the current understanding of ABHD1's function and mechanism of action, presenting key quantitative data, detailed experimental protocols, and visualizations of its associated pathways to support further research and therapeutic development.
Molecular Structure and Catalytic Machinery
ABHD1 is a protein of approximately 45 kDa (405 residues in humans) and belongs to the AB hydrolase superfamily, characterized by a canonical α/β-hydrolase fold.[1][3][6] This fold consists of a central, predominantly parallel eight-stranded β-sheet surrounded by α-helices.[9]
Key Structural Features:
-
N-Terminal Transmembrane Domain: ABHD1 is predicted to be a single-pass type II membrane protein, which facilitates its association with cellular membranes like the endoplasmic reticulum and the surface of lipid droplets.[3][4]
-
α/β-Hydrolase Domain: This central domain houses the catalytic machinery. Like many hydrolases, it contains a conserved catalytic triad (B1167595) of amino acids essential for its enzymatic activity.[6] While the specific residues for human ABHD1 are not fully detailed in the provided literature, the canonical triad consists of a nucleophile (typically serine), a catalytic acid (typically aspartate or glutamate), and a histidine residue.[6][9] For the Chlamydomonas homolog, mutation of histidine at position 356 to alanine (B10760859) was shown to abolish enzymatic activity, confirming its role in the catalytic triad.[10]
-
C-Terminal Intrinsically Disordered Domain: The C-terminus of ABHD1 contains a disordered region and a hydrophobic helix that may serve as an additional anchor to lipid droplets.[4]
Unlike several other ABHD family members, ABHD1 lacks the conserved H-X₄-D motif associated with acyltransferase activity, suggesting its primary role is hydrolytic.[3]
Core Functions of ABHD1
Current research highlights two primary functions for ABHD1: a well-characterized role in lipid droplet biogenesis in algae and an emerging role in the regulation of oxidative stress in mammals.
Dual Role in Lipid Droplet (LD) Biogenesis
In the model alga Chlamydomonas, ABHD1 is integral to the formation of LDs, which are cellular organelles for storing neutral lipids like triacylglycerols (TAGs).[4][11] Its function in this process is twofold:
A. Enzymatic Function: Lyso-DGTS Lipase (B570770) Activity
ABHD1 functions as a lysolipid lipase.[4][10] Its primary substrate is identified as lyso-diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS), a lysolipid derived from the major betaine (B1666868) lipid constituent of the LD monolayer in Chlamydomonas.[5][12]
-
Reaction: ABHD1 catalyzes the hydrolysis of an acyl chain from lyso-DGTS.
-
Products: The reaction yields a free fatty acid (FFA) and a glyceryl-N,N,N-trimethylhomoserine (GTS) moiety.[4][5]
This activity is crucial for maintaining lipid homeostasis at the LD surface. The accumulation of lysolipids can be detrimental to membrane integrity; by degrading lyso-DGTS, ABHD1 may prevent this toxicity and release FFAs that can be re-esterified into TAGs for storage.[10] ABHD1 has also shown activity towards other lysolipids in vitro, such as lysophosphatidylcholine (B164491) (lyso-PC), though its primary physiological substrate in Chlamydomonas appears to be lyso-DGTS.[4][10]
B. Structural (Non-Enzymatic) Function
Independent of its catalytic activity, ABHD1 plays a structural or biophysical role in promoting the budding of LDs from the endoplasmic reticulum.[4][10]
-
Mechanism: Lysolipids like lyso-DGTS have a conical shape (a large polar head and a single acyl chain) that induces positive membrane curvature.[10] The binding of ABHD1 protein to the LD surface is proposed to enhance this curvature, facilitating the "pinching off" of new LDs.[4] In vitro experiments using giant unilamellar vesicles (GUVs) have demonstrated that the addition of recombinant ABHD1 protein boosts curvature formation and LD budding.[4][5]
Regulation of Oxidative Stress
In mammalian systems, ABHD1 has been implicated in cellular protection against oxidative stress.[6][7]
-
Evidence: In a mouse model of hypertension characterized by increased systemic oxidative stress (D5 dopamine (B1211576) receptor knockout mice), renal expression of ABHD1 mRNA is significantly upregulated.[8]
-
Mechanism of Action: Overexpression of ABHD1 in a renal proximal tubule cell line leads to a reduction in superoxide (B77818) (O₂⁻) production by NADPH oxidase.[6][8] This suggests that ABHD1 may act to mitigate the formation of reactive oxygen species (ROS), thereby playing a protective role against oxidative damage.[7][8] The upregulation of ABHD1 in this context is hypothesized to be a compensatory protective response.[13] Furthermore, ABHD1 expression is linked to the Nrf2-ARE antioxidant response pathway.[3]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on ABHD1 function.
Table 1: ABHD1 Gene and Protein Expression
| Condition / Model System | Change in Expression | Fold Change | Reference |
|---|---|---|---|
| Chlamydomonas, Nitrogen Starvation | Increased mRNA and Protein | ~2-fold (mRNA) | [4][10] |
| D5 Dopamine Receptor Knockout Mice (Kidney) | Upregulated mRNA | Significant | [8] |
| Huntington's Disease Cell Model | Upregulated | Not specified | [3] |
| Mouse Hippocampus with Age | Downregulated | Not specified | [3] |
| Mouse Hippocampus with Exercise | Upregulated | Not specified |[3] |
Table 2: Effects of Modulating ABHD1 Levels
| Modulation | Model System | Key Outcome | Quantitative Effect | Reference |
|---|---|---|---|---|
| Overexpression | Chlamydomonas | Increased LD abundance and TAG content | Significant increase | [4][5][12] |
| Knockout | Chlamydomonas | Increased lyso-DGTS content in LDs | Significant increase | [4][5] |
| Overexpression | Renal Proximal Tubule Cells | Reduced superoxide production | Significant reduction |[6][8] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate ABHD1 function.
Recombinant ABHD1 (rABHD1) Expression and Purification
This protocol is based on methodologies used for Chlamydomonas ABHD1.[4][10]
-
Cloning: The coding sequence for ABHD1 (a truncated version lacking the N-terminal 46 amino acid transmembrane domain is often used for solubility) is cloned into an E. coli expression vector (e.g., pET series).
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression:
-
Culture transformed E. coli in LB medium at 37°C until an OD₆₀₀ of 0.6-0.8 is reached.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, protease inhibitors) and lyse cells using sonication or a French press.
-
Purification from Inclusion Bodies:
-
Centrifuge the lysate to pellet inclusion bodies.
-
Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100).
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl).
-
Refold the protein by rapid or stepwise dialysis against a refolding buffer (e.g., Tris buffer with L-arginine and redox shuffling agents like glutathione).
-
-
Purification of Soluble Protein: If the protein is soluble, or after refolding, purify rABHD1 using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.
-
Verification: Confirm protein purity and size using SDS-PAGE.
In Vitro Lipase Activity Assay
This assay is used to identify substrates and characterize the enzymatic activity of rABHD1.[4][10]
-
Substrate Preparation:
-
Total Lipid Extract: Extract total lipids from Chlamydomonas cells (e.g., abhd1 knockout mutant to ensure substrate availability) using a Bligh-Dyer or Folch method.
-
Purified Lipids: Use commercially available lysolipids (e.g., 16:0/0:0 lyso-PC) or purified lyso-DGTS. Resuspend lipids in a reaction buffer containing a detergent (e.g., Triton X-100) to form micelles.
-
-
Enzymatic Reaction:
-
Incubate a defined amount of substrate with purified rABHD1 (e.g., 1-10 µg) in a suitable reaction buffer (e.g., Teorell-Stenhagen universal buffer, pH 7.5).
-
Include a negative control reaction without rABHD1 to account for auto-hydrolysis of the substrate.
-
Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a set time (e.g., 2 hours).
-
-
Lipid Extraction: Stop the reaction and extract lipids using a Bligh-Dyer or Folch method. Add an internal standard (e.g., 19:0 fatty acid) for quantification.
-
Analysis:
-
Analyze the lipid extract using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identify and quantify the decrease in the substrate (e.g., lyso-DGTS) and the increase in the product (e.g., free fatty acids) by comparing the enzyme-treated sample to the negative control.
-
In Vitro LD Budding Assay using GUVs
This biophysical assay assesses the non-enzymatic function of ABHD1 in promoting membrane curvature.[4]
-
GUV Formation: Prepare Giant Unilamellar Vesicles (GUVs) containing a mix of phospholipids (B1166683) (e.g., DOPC, DOPE) and a fluorescent lipid dye via electroformation.
-
Droplet Embedding: Put the GUVs in contact with an emulsion of triacylglycerol (TAG) labeled with a different fluorescent dye (e.g., NBD-TAG). This allows TAG micro-droplets to form at the lipid bilayer of the GUVs.
-
Protein Incubation: Add purified rABHD1 to the GUV suspension. Use a control protein like Bovine Serum Albumin (BSA) in a separate sample.
-
Microscopy: Observe the GUVs over time using confocal fluorescence microscopy.
-
Analysis: Monitor the GUVs for the formation of high-curvature structures and the budding of TAG droplets from the main vesicle membrane in the presence of rABHD1 compared to the control.
Signaling Pathways and Mechanisms of Action
The dual function of ABHD1 in LD biogenesis and its role in oxidative stress position it within distinct cellular pathways.
Mechanism of ABHD1 in Lipid Droplet Biogenesis
ABHD1's involvement in LD biogenesis is a coordinated process involving both its enzymatic and structural properties at the ER-LD interface. The proposed model suggests that during conditions favoring TAG synthesis (like nitrogen starvation), both ABHD1 expression and the generation of lyso-DGTS are increased. Together, they promote the positive membrane curvature needed for LDs to bud off from the ER. ABHD1's lipase activity then manages the local concentration of lysolipids, preventing membrane destabilization and providing FFAs for further TAG synthesis.[4][10]
References
- 1. genecards.org [genecards.org]
- 2. ABHD1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Gene - ABHD1 [maayanlab.cloud]
- 7. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha/beta hydrolase 1 is upregulated in D5 dopamine receptor knockout mice and reduces O2- production of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. α/β hydrolase domain-containing protein 1 acts as a lysolipid lipase and is involved in lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
The Role of α/β-Hydrolase Domain Containing 1 (ABHD1) in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The α/β-hydrolase domain (ABHD) superfamily of proteins represents a large and diverse group of enzymes with critical roles in lipid metabolism and signaling. Among these, ABHD1 has emerged as a protein of interest, though its precise functions, particularly in mammals, are still under active investigation. This technical guide provides a comprehensive overview of the current understanding of ABHD1's role in lipid metabolism, drawing from studies in both algal and mammalian systems. It details the enzymatic activity of ABHD1, its involvement in lipid droplet biogenesis, and its potential connection to cellular oxidative stress responses. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation into the biology and therapeutic potential of ABHD1.
Introduction
The α/β-hydrolase domain (ABHD) superfamily is one of the largest and most functionally diverse protein families, encompassing a wide range of enzymes such as lipases, esterases, and proteases.[1] These proteins are characterized by a conserved α/β-hydrolase fold, which forms the catalytic domain.[2] Members of the ABHD family are integral to the regulation of lipid metabolism, with demonstrated involvement in the synthesis and degradation of various lipid species, including glycerophospholipids.[3] Dysregulation of ABHD family members has been implicated in a variety of human diseases, highlighting their potential as therapeutic targets.[2][4]
ABHD1 is a member of this superfamily, but its specific functions have remained relatively enigmatic, especially in mammalian systems where its biochemical activity has not been fully characterized.[3] However, recent studies, particularly in the model green microalga Chlamydomonas reinhardtii, have provided significant insights into its role as a lysolipid lipase (B570770) involved in lipid droplet (LD) dynamics.[5][6] In mammals, emerging evidence suggests a potential role for ABHD1 in the modulation of oxidative stress.[7]
This guide aims to synthesize the current knowledge on ABHD1, providing a detailed examination of its known functions, the experimental approaches used to study it, and the signaling pathways in which it is implicated.
Enzymatic Function and Substrate Specificity
Lysolipid Lipase Activity in Chlamydomonas reinhardtii
The most definitive enzymatic function of ABHD1 has been characterized in the green microalga Chlamydomonas reinhardtii. In this organism, ABHD1 functions as a lysolipid lipase with a preference for lyso-diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS).[5][8]
The enzymatic reaction catalyzed by ABHD1 is as follows:
Lyso-DGTS → Free Fatty Acid + Glyceryl-N,N,N-trimethylhomoserine (GTS)
This activity was confirmed using recombinant ABHD1 expressed in E. coli, which was shown to hydrolyze lyso-DGTS in vitro.[6] The enzyme is localized to the surface of lipid droplets, suggesting a direct role in LD metabolism.[6] While lyso-DGTS is the primary substrate identified, ABHD1 has also been shown to act on other lysolipids, such as lyso-phosphatidylcholine (lyso-PC), albeit with potentially different efficiencies.[6]
Putative Function in Mammalian Systems
The endogenous substrate and precise enzymatic activity of mammalian ABHD1 remain to be definitively identified.[3] While sequence homology suggests a hydrolase function, comprehensive substrate screening has yet to reveal its primary physiological substrate in mammals.[9] The absence of clear ABHD1 homologs in plants and mammals with the same substrate specificity suggests a divergence in function across different evolutionary lineages.[6]
Role in Lipid Droplet Biogenesis and Metabolism
Dual Role in Chlamydomonas reinhardtii
In C. reinhardtii, ABHD1 plays a multifaceted role in the formation and metabolism of lipid droplets (LDs), which are organelles for storing neutral lipids.[5][8] Studies involving overexpression and knockout of the ABHD1 gene have revealed a dual function:
-
Enzymatic Role: By hydrolyzing lyso-DGTS on the surface of LDs, ABHD1 is thought to remodel the lipid composition of the LD monolayer. This remodeling may be crucial for the growth and stability of LDs.[6]
-
Structural Role: Beyond its catalytic activity, ABHD1 appears to have a structural role in promoting the budding of LDs from the endoplasmic reticulum. This suggests that the physical presence of the protein contributes to the biogenesis of these organelles.[8][10]
Overexpression of ABHD1 in C. reinhardtii leads to an increase in the number of LDs and a higher total content of triacylglycerols (TAGs), the primary component of LDs.[11] Conversely, knockout mutants of ABHD1 exhibit an accumulation of lyso-DGTS in their LDs, consistent with the loss of its lipase activity.[11]
Connection to Oxidative Stress in Mammals
While the direct role of ABHD1 in mammalian lipid metabolism is still being elucidated, several studies have pointed to a connection with cellular responses to oxidative stress.
Regulation of NADPH Oxidase
In a mouse model of hypertension characterized by increased systemic oxidative stress (D5 dopamine (B1211576) receptor deficient mice), the expression of ABHD1 was found to be significantly upregulated in the kidneys.[7] Further experiments in a renal proximal tubule cell line demonstrated that overexpression of ABHD1 led to a reduction in the production of superoxide (B77818) (O₂⁻) by NADPH oxidase.[7] This suggests that ABHD1 may have a protective role against oxidative stress by negatively regulating the activity of this key ROS-producing enzyme. The precise mechanism of this regulation is yet to be determined.
Potential Link to the Nrf2-ARE Pathway
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress. While a direct interaction has not been definitively proven, the upregulation of ABHD1 in response to oxidative stress suggests a potential interplay with this pathway. Further research is needed to explore whether ABHD1 is a downstream target of Nrf2 or if it influences Nrf2 activation.
Quantitative Data
The following tables summarize the available quantitative data regarding the impact of ABHD1 on lipid composition.
Table 1: Effect of ABHD1 Expression on Lipid Droplet and Triacylglycerol Content in Chlamydomonas reinhardtii
| Condition | Parameter | Fold Change (relative to control) | Reference |
| ABHD1 Overexpression | Lipid Droplet Abundance | Increased | [11] |
| Triacylglycerol (TAG) Content | Increased | [11] | |
| ABHD1 Knockout | Lyso-DGTS in Lipid Droplets | Increased | [11] |
Note: Specific fold changes can vary between studies and experimental conditions. The table indicates the general trend observed.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ABHD1.
Recombinant ABHD1 Expression and Purification (from C. reinhardtii)
This protocol is adapted from the methods used to produce recombinant ABHD1 for enzymatic assays.[6]
-
Cloning: The coding sequence for C. reinhardtii ABHD1 (lacking the N-terminal transmembrane domain) is cloned into a suitable bacterial expression vector (e.g., a pET vector with an N-terminal His-tag).
-
Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Culture Growth:
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at 18°C for 16-20 hours.
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies (as ABHD1 may express in an insoluble form).
-
-
Purification from Inclusion Bodies (if necessary):
-
Wash the inclusion body pellet with a buffer containing 50 mM Tris-HCl pH 8.0, 100 mM NaCl, and 1% Triton X-100.
-
Solubilize the inclusion bodies in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.0, and 10 mM imidazole.
-
Refold the protein by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 1 mM DTT).
-
-
Affinity Chromatography:
-
Load the soluble lysate or refolded protein onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column extensively with wash buffer.
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Concentrate the protein, snap-freeze in liquid nitrogen, and store at -80°C.
-
Lysophospholipase Activity Assay
This protocol is a generalized method for measuring the lysophospholipase activity of ABHD1.[6]
-
Substrate Preparation:
-
Prepare a stock solution of the lysolipid substrate (e.g., lyso-PC or purified lyso-DGTS) in a suitable solvent (e.g., chloroform (B151607)/methanol).
-
Evaporate the solvent under a stream of nitrogen and resuspend the lipid in assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 150 mM NaCl) containing a detergent such as Triton X-100 to form micelles.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the substrate solution with the purified recombinant ABHD1 enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Include control reactions with heat-inactivated enzyme or without enzyme.
-
-
Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol (B129727) mixture (e.g., 2:1 v/v) to extract the lipids.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Quantification of Products:
-
The released free fatty acids can be quantified using a colorimetric or fluorometric assay kit.
-
Alternatively, the lipid extract can be analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the substrate and products.
-
Lipid Extraction and Analysis from Chlamydomonas reinhardtii
This protocol outlines a standard method for the extraction and analysis of lipids from C. reinhardtii.[5][12]
-
Cell Harvesting: Harvest C. reinhardtii cells by centrifugation.
-
Lipid Extraction (Bligh & Dyer Method):
-
To the cell pellet, add a mixture of chloroform and methanol (1:2, v/v).
-
Vortex vigorously to disrupt the cells and extract the lipids.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase (containing the lipids).
-
-
Lipid Analysis by LC-MS/MS:
-
Dry the extracted lipids under a stream of nitrogen and resuspend in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).
-
Inject the sample onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer.
-
Use a gradient of solvents to separate the different lipid species.
-
Identify and quantify the lipids based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
-
Quantitative Analysis of Lipid Droplets by Fluorescence Microscopy
This protocol describes a method for staining and quantifying lipid droplets in cells.[1]
-
Cell Culture and Treatment: Culture cells under the desired conditions.
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS.
-
Stain the lipid droplets with a lipophilic dye such as BODIPY 493/503 (1 µg/mL) or Nile Red (1 µg/mL) for 15-30 minutes.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen dyes.
-
Acquire images from multiple fields of view for each condition.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the lipid droplets.
-
Segment the cells based on a whole-cell stain or brightfield image.
-
Identify and count the lipid droplets within each cell.
-
Measure the total fluorescence intensity of the lipid droplet stain per cell as a measure of total lipid content.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the known and proposed signaling pathways involving ABHD1.
ABHD1 in Lipid Droplet Biogenesis in C. reinhardtii
Caption: Proposed dual role of ABHD1 in lipid droplet (LD) biogenesis in C. reinhardtii.
Proposed Role of Mammalian ABHD1 in Oxidative Stress Regulation
References
- 1. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid droplet staining and quantification [bio-protocol.org]
- 3. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fluorescence-based Assay for Characterization and Quantification of Lipid Droplet Formation in Human Intestinal Organoids [jove.com]
- 5. A Single-Step Method for Rapid Extraction of Total Lipids from Green Microalgae | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Alpha/beta hydrolase 1 is upregulated in D5 dopamine receptor knockout mice and reduces O2- production of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. streetslab.berkeley.edu [streetslab.berkeley.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. α/β hydrolase domain-containing protein 1 acts as a lysolipid lipase and is involved in lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to ABHD1: Substrates and Endogenous Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of α/β hydrolase domain-containing protein 1 (ABHD1), focusing on its identified substrates, potential endogenous ligands, and its role in cellular processes. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting lipid-metabolizing enzymes.
Introduction to ABHD1
ABHD1 is a member of the large α/β-hydrolase fold domain-containing superfamily of proteins, which are found in virtually all sequenced genomes.[1] These enzymes are characterized by a conserved α/β hydrolase fold and are involved in the metabolism of various lipids.[2][3] While many members of the ABHD family have been characterized, the specific physiological substrates and functions of ABHD1 have remained largely elusive until recently.[2][4] Structurally, the human ABHD1 protein is composed of 405 amino acids and contains a conserved catalytic triad (B1167595) typical of serine hydrolases.[5][6] Gene expression studies have shown that ABHD1 is highly expressed in skeletal muscle and testis, with lower levels of expression in the spleen and fibroblasts.[7]
Identified Substrates of ABHD1
Recent studies, primarily in the model microalga Chlamydomonas reinhardtii, have identified ABHD1 as a lysolipid lipase (B570770).[1][8] Its primary substrate in this organism is lyso-DGTS (lyso-derivatives of the betaine (B1666868) lipid diacylglyceryl-N,N,N-trimethylhomoserine), which is a major lipid component of the lipid droplet (LD) monolayer.[1][9]
Lysolipids as Primary Substrates
ABHD1 exhibits lipase activity towards a range of lysolipids, with a demonstrated preference for those with a single acyl chain. It does not show activity toward lipids with two acyl groups.[1] The hydrolysis of lyso-DGTS by ABHD1 yields a free fatty acid and a glyceryltrimethylhomoserine moiety.[1]
Table 1: Substrate Specificity of Chlamydomonas reinhardtii ABHD1
| Substrate | Relative Activity | Notes |
| lyso-DGTS | High | Identified as the primary endogenous substrate in Chlamydomonas.[1][8] |
| lyso-PC | High | A commercially available lipid structurally similar to lyso-DGTS, often used for in vitro assays.[8] |
| lyso-PE | Moderate | Demonstrates activity, but potentially lower than towards lyso-DGTS and lyso-PC.[1] |
| MAG | Moderate | Shows activity towards monoacylglycerol.[1] |
| lyso-PG | Low | Exhibits relatively low activity towards this substrate.[1] |
| DGTS | None | No detectable activity towards the diacyl form.[1][8] |
| PC | None | No detectable activity towards the diacyl form.[8] |
Note: The relative activities are inferred from qualitative descriptions in the cited literature. Specific kinetic parameters (Km, Vmax) are not yet widely published.
Mammalian Substrates
While the primary research identifying specific substrates for ABHD1 has been conducted in algae, the conservation of the α/β-hydrolase domain suggests that mammalian ABHD1 may also function as a lysolipid lipase. However, the specific endogenous substrates in mammals have not yet been definitively identified.[2] Given the role of other ABHD family members in lipid signaling, it is plausible that mammalian ABHD1 substrates are involved in key cellular pathways.[2]
Endogenous Ligands and Regulation
The distinction between substrates and endogenous ligands is crucial. While substrates are metabolized by the enzyme, endogenous ligands can regulate the enzyme's activity or its interaction with other proteins. To date, no specific endogenous regulatory ligands for ABHD1 have been formally identified. Research on the related protein ABHD5 has shown that its interaction with perilipin is regulated by endogenous ligands such as long-chain acyl-CoAs, suggesting a potential avenue for investigation into ABHD1 regulation.[10][11]
A number of small molecule inhibitors have been identified that can indirectly affect ABHD1 activity by modulating the broader lipid metabolism landscape.[12]
Table 2: Compounds Indirectly Affecting ABHD1 Activity
| Compound | Mechanism of Action | Effect on ABHD1 |
| Betulinic Acid | Inhibits topoisomerase, altering cell proliferation and lipid metabolism. | Indirectly influences ABHD1 by modifying the lipid substrate pool.[12] |
| Triacsin C | Inhibits long-chain acyl-CoA synthetase. | Reduces the availability of activated fatty acids, thus indirectly decreasing potential ABHD1 substrates.[12] |
| Thiazolidinediones | PPAR receptor agonists. | Cause broad changes in the expression of genes involved in lipid metabolism, which can influence ABHD1 activity.[12] |
| Curcumin | Modulates various signaling pathways. | Can alter the cellular metabolic state, thereby impacting ABHD1 activity.[12] |
Role in Cellular Signaling and Lipid Droplet Biogenesis
In Chlamydomonas, ABHD1 plays a multifaceted role in the formation of lipid droplets (LDs), which are crucial organelles for energy storage.[1][9]
Dual Function in LD Formation
ABHD1 contributes to LD biogenesis through two distinct mechanisms:
-
Enzymatic Activity: As a lyso-DGTS lipase, ABHD1 hydrolyzes lyso-DGTS on the surface of nascent LDs.[1][8] The removal of the bulky head group of the lysolipid is thought to facilitate the coalescence of triacylglycerols and the expansion of the LD core.[8]
-
Structural Role: Independent of its enzymatic activity, ABHD1 appears to play a structural role in promoting the positive membrane curvature required for the budding of LDs from the endoplasmic reticulum.[1][8]
The diagram below illustrates the proposed model for the dual role of ABHD1 in LD formation.
Caption: Dual role of ABHD1 in lipid droplet biogenesis.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize ABHD1 substrates and activity.
Recombinant ABHD1 Expression and Purification
-
Objective: To produce purified ABHD1 protein for in vitro activity assays.
-
Methodology:
-
The coding sequence for ABHD1 (often with an N-terminal truncation to improve solubility) is cloned into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein expression is induced with IPTG.
-
Cells are harvested, lysed, and the recombinant protein is purified from inclusion bodies using urea (B33335) denaturation followed by refolding, or from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Protein purity is assessed by SDS-PAGE.
-
In Vitro Lipase Activity Assay
-
Objective: To determine the enzymatic activity of purified ABHD1 on various lipid substrates.
-
Methodology:
-
A reaction mixture is prepared containing a universal buffer (e.g., Teorell-Stenhagen buffer at pH 7.5), NaCl, and a detergent (e.g., Triton X-100) to solubilize the lipid substrate.
-
The purified, refolded recombinant ABHD1 is added to the reaction mixture containing the lipid substrate (e.g., lyso-PC, or total lipid extract from Chlamydomonas mutants).
-
The reaction is incubated for a set period (e.g., 2 hours) at a controlled temperature.
-
The reaction is stopped, and lipids are extracted (e.g., using a modified Bligh-Dyer method).
-
The formation of free fatty acids is quantified by LC-MS/MS, using an internal standard (e.g., 19:0 fatty acid) for normalization.[8]
-
The workflow for identifying ABHD1 substrates is depicted in the following diagram.
Caption: Workflow for ABHD1 substrate identification.
Lipid Droplet Staining and Visualization
-
Objective: To visualize the effect of ABHD1 expression on lipid droplet formation in vivo.
-
Methodology:
-
Cells (e.g., Chlamydomonas wild-type, knockout mutants, or overexpression lines) are cultured under conditions that induce lipid droplet formation (e.g., nitrogen starvation).
-
A fluorescent neutral lipid stain (e.g., BODIPY) is added to the cell culture.
-
After a short incubation, the cells are washed to remove excess dye.
-
The stained lipid droplets are visualized using confocal microscopy.
-
Image analysis software can be used to quantify the number and size of lipid droplets per cell.
-
Conclusion and Future Directions
The identification of ABHD1 as a lysolipid lipase involved in lipid droplet biogenesis in algae has been a significant advancement in understanding the function of this enzyme.[1][8] However, several key areas require further investigation:
-
Mammalian Substrates and Function: The primary focus for future research should be the definitive identification of the endogenous substrates of mammalian ABHD1 and its physiological role, particularly in tissues where it is highly expressed, such as skeletal muscle.
-
Regulatory Mechanisms: Elucidating the mechanisms that regulate ABHD1 activity, including the potential role of endogenous ligands and post-translational modifications, is crucial.
-
Therapeutic Potential: Given the involvement of other ABHD family members in various diseases, including metabolic and neurological disorders, exploring the therapeutic potential of modulating ABHD1 activity is a promising avenue for drug development.[2][13]
This technical guide provides a solid foundation for researchers and drug development professionals. As research into ABHD1 continues, a more detailed understanding of its role in health and disease will undoubtedly emerge, potentially revealing new therapeutic targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. Gene - ABHD1 [maayanlab.cloud]
- 6. uniprot.org [uniprot.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Endogenous and Synthetic ABHD5 Ligands Regulate ABHD5-Perilipin Interactions and Lipolysis in Fat and Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Aspects of ABHD1 Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abhydrolase domain containing 1 (ABHD1) is a member of the α/β hydrolase superfamily, a diverse group of enzymes involved in lipid metabolism and signal transduction. While the precise biochemical function of ABHD1 is still under investigation, emerging evidence suggests its involvement in crucial cellular processes, including the response to oxidative stress. This technical guide provides a comprehensive overview of the current understanding of ABHD1 gene expression, its regulation by key signaling pathways, and the experimental methodologies used to study these processes.
Data Presentation: Quantitative Expression of ABHD1
The expression of the ABHD1 gene varies across different human tissues. Analysis of RNA-sequencing data from the Human Protein Atlas, combining data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project, provides a quantitative overview of ABHD1 mRNA levels in normalized Transcripts Per Million (nTPM).
| Tissue | nTPM (Median) |
| Testis | 18.5 |
| Skeletal muscle | 7.8 |
| Heart muscle | 6.5 |
| Esophagus | 5.4 |
| Skin | 4.9 |
| Stomach | 4.7 |
| Colon | 4.2 |
| Small intestine | 4.1 |
| Adipose tissue | 3.9 |
| Lung | 3.7 |
| Kidney | 3.5 |
| Liver | 2.9 |
| Brain (Cerebral Cortex) | 2.1 |
| Spleen | 1.5 |
| Fibroblasts | Low |
Table 1: Median expression of ABHD1 mRNA in various human tissues. Data is presented as normalized Transcripts Per Million (nTPM) from the Human Protein Atlas.[1][2]
In addition to tissue-specific expression, ABHD1 expression is altered in various cancer types. The Cancer Genome Atlas (TCGA) provides data on ABHD1 mRNA expression in several cancers.
| Cancer Type | Expression Level (Compared to Normal Tissue) |
| Carcinoid tumors | Strongly stained |
| Malignant melanomas | Nuclear staining observed |
| Testicular cancers | Nuclear staining observed |
| Renal cancers | Mostly negative |
Table 2: ABHD1 protein expression in different cancer tissues as observed by immunohistochemistry.[3]
Signaling Pathways Regulating ABHD1 Expression
The expression of ABHD1 is dynamically regulated by several signaling pathways, highlighting its role in cellular responses to various stimuli.
Notch Signaling Pathway
The Notch signaling pathway, a highly conserved cell-cell communication system, plays a role in regulating ABHD1 expression.[4] Activation of the Notch pathway generally leads to the cleavage of the Notch receptor and the translocation of the Notch intracellular domain (NICD) to the nucleus. In the nucleus, NICD interacts with the transcription factor CSL to regulate the expression of target genes. Studies have shown that transgenic activation of Notch signaling leads to a significant down-regulation of ABHD1 expression in the mouse liver and small intestine.[4]
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress. Upregulation of the Nrf2-ARE pathway has been observed in a cell model of Huntington's disease, which is accompanied by an increase in ABHD1 expression, suggesting a protective role for ABHD1.[4] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to AREs in the promoter regions of its target genes, including potentially ABHD1, to initiate their transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate ABHD1 gene expression and regulation.
Quantitative Real-Time PCR (qRT-PCR) for ABHD1 mRNA Quantification
This protocol is used to measure the relative or absolute quantity of ABHD1 mRNA in a given sample.
1. RNA Extraction:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
The reaction typically includes dNTPs, RNase inhibitor, and reverse transcriptase in a final volume of 20 µL.
-
Incubate the reaction at the recommended temperature (e.g., 42°C for 60 minutes) followed by enzyme inactivation (e.g., 70°C for 10 minutes).
3. qPCR Reaction:
-
Prepare the qPCR reaction mix in a total volume of 10-20 µL containing:
-
2x SYBR Green Master Mix
-
0.5 µM of forward and reverse primers for ABHD1
-
1-2 µL of diluted cDNA template
-
Nuclease-free water
-
-
ABHD1 primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA. Example primers (human):
-
Forward: 5'-GCT GAG AAG GAG TTC GAG GA-3'
-
Reverse: 5'-TCA GGT CAT AGG GCT TCT CG-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
4. qPCR Cycling Conditions:
-
Perform the reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for ABHD1 and the reference gene.
-
Calculate the relative expression of ABHD1 using the 2-ΔΔCt method.
Luciferase Reporter Assay for ABHD1 Promoter Activity
This assay is used to determine how different signaling pathways or transcription factors regulate the transcriptional activity of the ABHD1 promoter.
1. Plasmid Construction:
-
Clone the promoter region of the ABHD1 gene (e.g., ~2 kb upstream of the transcription start site) into a luciferase reporter vector (e.g., pGL3-Basic).
-
Co-transfect a control vector expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.
2. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T, HepG2) in 24-well plates.
-
When cells reach 70-80% confluency, co-transfect the ABHD1-promoter-luciferase construct, the Renilla luciferase control vector, and any expression vectors for transcription factors or signaling pathway components of interest using a suitable transfection reagent.
3. Cell Treatment and Lysis:
-
After 24-48 hours of transfection, treat the cells with specific agonists or antagonists of the signaling pathway being investigated.
-
After the desired treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.
4. Luciferase Activity Measurement:
-
Measure the firefly luciferase activity from the ABHD1 promoter construct using a luminometer after adding the luciferase assay substrate.
-
Subsequently, measure the Renilla luciferase activity in the same sample by adding the Stop & Glo® reagent.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold change in luciferase activity relative to the control group.
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the ABHD1 Promoter
This protocol is used to determine if a specific transcription factor directly binds to the promoter region of the ABHD1 gene in vivo.
1. Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.
-
Use Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Include a negative control with a non-specific IgG antibody.
3. Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
4. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
5. Analysis by qPCR (ChIP-qPCR):
-
Perform qPCR on the purified DNA using primers designed to amplify a specific region of the ABHD1 promoter that is predicted to contain the binding site for the transcription factor.
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
Conclusion
The regulation of ABHD1 gene expression is a complex process involving tissue-specific factors and dynamic signaling pathways like Notch and Nrf2-ARE. This technical guide provides a foundational understanding of ABHD1 expression and the experimental approaches to further elucidate its regulatory mechanisms. A deeper understanding of how ABHD1 is controlled will be crucial for developing therapeutic strategies targeting this gene and its associated pathways in various diseases. Further research is warranted to explore the epigenetic regulation of ABHD1 and to fully characterize its role in cellular physiology and pathology.
References
- 1. ABHD1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Tissue expression of ABHD1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Tissue expression of ABHD11 - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
ABHD1 Protein: Structure, Active Site, and Functional Implications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Abhydrolase domain-containing protein 1 (ABHD1) is a member of the α/β hydrolase superfamily, characterized by a conserved structural fold and catalytic triad (B1167595).[1] While research into ABHD1 is ongoing, significant strides have been made in understanding its structure, enzymatic function, and physiological roles, particularly in lipid metabolism and cellular stress responses. This technical guide provides a comprehensive overview of the current knowledge on ABHD1, focusing on its protein structure, active site architecture, and functional implications. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this enzyme.
ABHD1 Protein Structure
The three-dimensional structure of human ABHD1 has not yet been determined by experimental methods such as X-ray crystallography or cryo-electron microscopy. However, reliable structural models have been generated using advanced computational methods like AlphaFold.[2][3] These models provide valuable insights into the overall architecture and domain organization of the protein.
ABHD1 is predicted to be a single-pass type II membrane protein.[4] Its structure can be broadly divided into three main regions:
-
N-terminal transmembrane domain: This region anchors the protein to cellular membranes, consistent with its localization to lipid droplets.[2]
-
Central α/β-hydrolase fold-containing domain: This is the catalytic core of the enzyme, containing the active site residues responsible for its enzymatic activity.[1][2] The canonical α/β hydrolase fold consists of a central β-sheet composed of eight β-strands, flanked by α-helices.[4][5]
-
C-terminal intrinsically disordered domain: This region lacks a fixed three-dimensional structure and may be involved in protein-protein interactions or regulation of enzyme activity.[2]
A hydrophobic helix rich in alanine (B10760859) residues is also predicted at the C-terminus, which may further contribute to its association with lipid droplets.[2]
Table 1: Structural and Domain Information for Human ABHD1
| Feature | Description | Source |
| Protein Size | 405 amino acids | [6] |
| Molecular Mass | ~45 kDa | [4] |
| Predicted Topology | Single-pass type II membrane protein | [4] |
| N-terminal Domain | Transmembrane domain | [2] |
| Central Domain | α/β-hydrolase fold | [1][2] |
| C-terminal Domain | Intrinsically disordered domain | [2] |
| Structural Model | AlphaFold prediction available | [2][3] |
The ABHD1 Active Site
The catalytic activity of ABHD1, like other members of the α/β hydrolase superfamily, is dependent on a catalytic triad of amino acid residues located within the active site.[4][7] For ABHD1, this triad is predicted to consist of a nucleophile, an acid, and a base.
Based on sequence alignments and structural modeling, the putative catalytic triad of Chlamydomonas ABHD1 has been identified, and the corresponding residues in human ABHD1 are predicted by similarity.[8]
Table 2: Predicted Catalytic Triad Residues of ABHD1
| Residue Role | Chlamydomonas ABHD1 | Human ABHD1 (Predicted) | Source |
| Nucleophile | Asp179 | Asp203 | [8][9] |
| Acid | Asp328 | Asp329 | [8][9] |
| Histidine (Base) | His356 | His358 | [8][9] |
Site-directed mutagenesis studies on Chlamydomonas ABHD1 have provided functional evidence for the importance of these residues. Mutation of the catalytic histidine (His356) to alanine resulted in a roughly 90% reduction in its lysolipase activity, confirming its critical role in catalysis.[8] The active site is located in a cleft on the protein surface, which is typical for α/β hydrolases.
Enzymatic Function and Substrate Specificity
ABHD1 has been characterized as a lysolipid lipase (B570770), an enzyme that hydrolyzes lysophospholipids.[2][10]
Known Substrates
The primary substrate identified for ABHD1, particularly in the model organism Chlamydomonas reinhardtii, is lyso-diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS) .[2][11][12] ABHD1 catalyzes the hydrolysis of an acyl group from lyso-DGTS, producing a free fatty acid and glyceryl-N,N,N-trimethylhomoserine (GTS).[2][8]
In vitro studies have shown that recombinant ABHD1 can also hydrolyze other lysolipids, such as lyso-phosphatidylcholine (lyso-PC), but does not act on diacyl-glycerolipids like DGTS.[8]
Table 3: Substrate Specificity of Chlamydomonas ABHD1
| Substrate | Activity | Source |
| Lyso-DGTS | High | [2][8] |
| Lyso-PC | Moderate | [8] |
| Lyso-PE | Minor | [2] |
| Lyso-PG | Minor | [2] |
| DGTS | None | [8] |
| PC | None | [2] |
Enzyme Kinetics
To date, specific quantitative kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) for ABHD1 have not been extensively reported in the literature. Further research is required to determine these values for different substrates, which will be crucial for understanding its catalytic efficiency and for the development of specific inhibitors.
Inhibitors
The field of ABHD1-specific inhibitors is still in its early stages. While no potent and selective inhibitors have been reported, some compounds have been shown to indirectly affect ABHD1 activity by modulating lipid metabolism. It is important to note that the inhibitors listed below are not direct inhibitors of ABHD1 but rather affect pathways that may influence its function.
Table 4: Compounds with Indirect Effects on ABHD1
| Compound | Mechanism of Action | Potential Effect on ABHD1 |
| Betulinic Acid | Inhibits topoisomerase, altering lipid metabolism. | Indirectly influences ABHD1 by modifying the lipid substrate pool. |
| Triacsin C | Inhibits long-chain acyl-CoA synthetase. | May decrease the availability of substrates for ABHD1. |
| Thiazolidinediones | PPARγ agonists. | Broadly alter gene expression related to lipid metabolism, which could include ABHD1. |
Physiological Function and Signaling Pathways
The physiological role of ABHD1 appears to be multifaceted, with functions in both lipid droplet biogenesis and cellular stress responses.
Role in Lipid Droplet Biogenesis
In the green alga Chlamydomonas, ABHD1 is localized to the surface of lipid droplets and plays a crucial role in their formation.[2] Overexpression of ABHD1 leads to an increase in the number of lipid droplets and a higher triacylglycerol (TAG) content.[2][10] Conversely, knockout of the ABHD1 gene results in an accumulation of lyso-DGTS in lipid droplets.[2] This suggests a dual role for ABHD1 in lipid droplet biogenesis:
-
Enzymatic activity: By hydrolyzing lyso-DGTS, ABHD1 may regulate the lipid composition of the lipid droplet surface, facilitating their growth and maturation.[2]
-
Structural role: ABHD1 may also have a non-enzymatic, structural role in promoting the budding of lipid droplets from the endoplasmic reticulum.[2][10]
Caption: Role of ABHD1 in Lipid Droplet Biogenesis.
Regulation of Oxidative Stress
In mammalian cells, ABHD1 has been implicated in the regulation of oxidative stress.[4][13] Overexpression of ABHD1 in a renal cell line was shown to reduce the production of reactive oxygen species (ROS) by NADPH oxidase.[4][14] This suggests that ABHD1 may have a protective role against oxidative stress-induced cellular damage.[14] Upregulation of ABHD1 has been observed in a mouse model of hypertension characterized by increased oxidative stress, potentially as a compensatory mechanism.[4][14]
Caption: Proposed Role of ABHD1 in Mitigating Oxidative Stress.
Experimental Protocols
Detailed and validated experimental protocols specifically for ABHD1 are not widely available. However, standard biochemical methods for protein expression, purification, and enzyme activity assays can be readily adapted.
Recombinant ABHD1 Expression and Purification Workflow
The expression and purification of recombinant ABHD1 are essential for its biochemical and structural characterization. A general workflow for producing a truncated, soluble version of ABHD1 in E. coli is outlined below.
Caption: General Workflow for Recombinant ABHD1 Expression and Purification.
Lipase Activity Assay Protocol
A colorimetric assay can be used to measure the lipase activity of ABHD1 by detecting the release of a chromogenic product.[15][16][17][18] This protocol is a general guideline and may require optimization for ABHD1.
Materials:
-
Purified recombinant ABHD1
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: A suitable p-nitrophenyl (pNP) ester of a fatty acid (e.g., p-nitrophenyl butyrate).
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the pNP-substrate in a suitable solvent (e.g., isopropanol) to make a stock solution.
-
Prepare serial dilutions of the purified ABHD1 enzyme in Assay Buffer.
-
-
Set up the Reaction:
-
In a 96-well microplate, add a defined volume of Assay Buffer to each well.
-
Add a small volume of the ABHD1 enzyme dilution to the appropriate wells. Include a negative control with no enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the pNP-substrate to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 405 nm (for p-nitrophenol) at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) using a microplate reader.
-
-
Calculate Activity:
-
Determine the rate of change in absorbance over time (ΔAbs/min).
-
Use the molar extinction coefficient of p-nitrophenol to convert the rate of absorbance change to the rate of product formation (μmol/min).
-
Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 μmol of product per minute under the specified conditions.
-
Conclusion and Future Directions
ABHD1 is an emerging enzyme with important roles in lipid metabolism and cellular homeostasis. While significant progress has been made in identifying its primary function as a lysolipid lipase and its involvement in lipid droplet dynamics and oxidative stress, several key areas require further investigation. The determination of the experimental three-dimensional structure of ABHD1 will be crucial for a detailed understanding of its active site and for structure-based drug design. Furthermore, a comprehensive characterization of its kinetic properties and the development of potent and selective inhibitors will be essential for validating its therapeutic potential. Future research should also focus on elucidating the precise signaling pathways in which mammalian ABHD1 participates to fully understand its role in health and disease.
References
- 1. ABHD1 abhydrolase domain containing 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 4. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genecards.org [genecards.org]
- 7. Molecular Basis of the General Base Catalysis of an α/β-Hydrolase Catalytic Triad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. uniprot.org [uniprot.org]
- 10. scienft.com [scienft.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Alpha/beta hydrolase 1 is upregulated in D5 dopamine receptor knockout mice and reduces O2- production of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Amplite® Colorimetric Lipase Activity Assay Kit | AAT Bioquest [aatbio.com]
The Frontier of Lipid Signaling: A Technical Guide to the Discovery and Synthesis of ABHD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The α/β-hydrolase domain-containing protein 1 (ABHD1) is a largely uncharacterized serine hydrolase with emerging roles in lipid metabolism, oxidative stress, and cellular signaling.[1] Despite its potential as a therapeutic target, the development of potent and selective ABHD1 inhibitors remains a nascent field. This technical guide provides a comprehensive overview of the current understanding of ABHD1 and outlines a strategic framework for the discovery and synthesis of its inhibitors. Drawing upon established methodologies from the broader α/β-hydrolase superfamily, this document details essential experimental protocols, data presentation strategies, and the logical workflows required to identify and characterize novel ABHD1-targeting compounds.
Introduction to ABHD1: A Serine Hydrolase at the Crossroads of Metabolism and Signaling
ABHD1 is a member of the large and functionally diverse α/β-hydrolase domain (ABHD) superfamily of enzymes.[1] These proteins are characterized by a conserved α/β-hydrolase fold and typically possess a catalytic triad, most commonly Ser-His-Asp, which is essential for their hydrolytic activity.[2] While the physiological substrates and broader roles of many ABHD family members are still under investigation, several have been implicated in the metabolism of signaling lipids.[1]
The biochemical function of ABHD1 has been identified as a lysolipid lipase, playing a role in the formation of lipid droplets.[3][4] Specifically, it has been shown to hydrolyze lyso-derivatives of the betaine (B1666868) lipid diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS).[3] Overexpression of ABHD1 can increase the abundance of lipid droplets and boost triacylglycerol (TAG) content.[3][5] Beyond its enzymatic function, ABHD1 may also have a structural role in promoting the budding and growth of lipid droplets.[3]
Emerging evidence also links ABHD1 to cellular stress responses. For instance, overexpression of ABHD1 in renal cells has been shown to reduce the generation of reactive oxygen species (ROS) by NADPH oxidase, suggesting a protective role against oxidative stress.[1] This is further supported by the upregulation of ABHD1 expression in a mouse model of oxidative stress-induced hypertension.[1]
Given its involvement in fundamental cellular processes, dysregulation of ABHD1 activity could contribute to various pathological states, making it a compelling, albeit underexplored, target for therapeutic intervention.
The ABHD1 Signaling Nexus: A Hypothetical Pathway
While a definitive signaling pathway for ABHD1 is yet to be fully elucidated, based on its known functions, we can propose a model where ABHD1 acts as a key regulator of lipid droplet dynamics and cellular redox balance.
A Roadmap for ABHD1 Inhibitor Discovery
The discovery of selective inhibitors for other ABHD family members provides a robust blueprint for identifying and characterizing novel ABHD1 inhibitors. The general workflow involves high-throughput screening of compound libraries, hit validation, and lead optimization, underpinned by specialized biochemical and cell-based assays.
Experimental Protocols for ABHD1 Inhibitor Characterization
Recombinant ABHD1 Expression and Purification
A prerequisite for in vitro assays is the availability of purified, active ABHD1 protein.
Protocol:
-
Cloning: The human ABHD1 coding sequence is subcloned into an appropriate expression vector (e.g., pET vector for E. coli expression) with a suitable affinity tag (e.g., N-terminal His6-tag) for purification. For a soluble protein, a truncated version lacking the N-terminal transmembrane domain may be necessary.[3]
-
Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced (e.g., with IPTG) and cells are cultured under optimal conditions.
-
Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.
-
Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) and the His-tagged ABHD1 is eluted with a high concentration of imidazole (e.g., 250 mM).
-
Refolding (if necessary): If the protein is expressed in inclusion bodies, it will need to be solubilized with a denaturant (e.g., 8 M urea) and then refolded by dialysis or rapid dilution into a refolding buffer.[3]
-
Quality Control: The purity and concentration of the recombinant protein are assessed by SDS-PAGE and a protein concentration assay (e.g., BCA assay).
High-Throughput Screening (HTS) using a Fluorescence-Based Assay
This assay is designed for the rapid screening of large compound libraries to identify initial hits.
Protocol:
-
Assay Principle: A fluorogenic substrate for ABHD1 is used. Upon cleavage by ABHD1, a fluorescent molecule is released, leading to an increase in fluorescence intensity.
-
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Triton X-100.
-
Recombinant ABHD1.
-
Fluorogenic Substrate (e.g., a synthetic ester of a fluorophore like 4-methylumbelliferone (B1674119) or a resorufin (B1680543) derivative with a lipid-like acyl chain).
-
Test Compounds and Positive Control Inhibitor (if available).
-
-
Procedure (384-well plate format):
-
Dispense test compounds (e.g., at a final concentration of 10 µM) and controls into the wells.
-
Add a solution of recombinant ABHD1 to all wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percent inhibition for each compound is calculated relative to the uninhibited (DMSO) control.
IC50 Determination
For "hit" compounds, the half-maximal inhibitory concentration (IC50) is determined to quantify their potency.
Protocol:
-
Procedure: The fluorescence-based assay described above is used.
-
Compound Dilution: A serial dilution of the inhibitor is prepared (e.g., 10-point, 3-fold dilutions).
-
Assay: The assay is performed with each concentration of the inhibitor.
-
Data Analysis: The percent inhibition is plotted against the logarithm of the inhibitor concentration. The data are fitted to a four-parameter logistic equation to determine the IC50 value.[6]
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against other active serine hydrolases in a complex proteome.[7][8]
Protocol:
-
Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active site of serine hydrolases is used.[8] Inhibitors that bind to the active site of a particular hydrolase will prevent its labeling by the ABP.
-
Reagents:
-
Proteome Source: e.g., lysate from a relevant cell line or tissue homogenate.
-
Activity-Based Probe: e.g., a fluorophosphonate probe conjugated to a reporter tag like a fluorophore (e.g., TAMRA-FP) or biotin.
-
Test Inhibitor.
-
-
Procedure (Competitive ABPP):
-
Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor or a vehicle control (DMSO) for a set time (e.g., 30 minutes at 37°C).
-
The ABP is then added to each sample and incubated to allow labeling of active enzymes.
-
The reaction is quenched (e.g., by adding SDS-PAGE loading buffer).
-
-
Analysis:
-
Gel-Based: If a fluorescent probe is used, the labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. A decrease in the fluorescence of a band corresponding to the molecular weight of ABHD1 indicates inhibition.[9]
-
Mass Spectrometry-Based: If a biotinylated probe is used, the labeled proteins are enriched using streptavidin beads, digested into peptides, and analyzed by LC-MS/MS to identify and quantify the labeled enzymes.[8] This provides a proteome-wide view of the inhibitor's selectivity.
-
Data Presentation: Quantitative Comparison of Inhibitors
All quantitative data for newly discovered inhibitors should be summarized in a clear, tabular format to facilitate comparison.
Table 1: Hypothetical Inhibitor Potency and Selectivity Data
| Compound ID | Scaffold | ABHD1 IC50 (nM) | ABHD6 IC50 (nM) | FAAH IC50 (nM) | MAGL IC50 (nM) |
| ABHD1-I-001 | Carbamate (B1207046) | 50 | >10,000 | >10,000 | 5,000 |
| ABHD1-I-002 | Triazole Urea (B33335) | 120 | 8,000 | >10,000 | >10,000 |
| ABHD1-I-003 | Novel Heterocycle | 25 | >10,000 | 9,500 | >10,000 |
Synthesis of ABHD1 Inhibitors: A Chemist's Perspective
While no selective ABHD1 inhibitors have been extensively documented, the chemical scaffolds that have proven effective against other ABHD family members, such as carbamates and triazole ureas, represent logical starting points for the synthesis of an ABHD1-targeted library.[10][11]
General Synthesis of Carbamate Inhibitors
Carbamates are common irreversible inhibitors of serine hydrolases, acting by carbamylating the active site serine.
General Reaction Scheme:
An isocyanate is reacted with an alcohol to form the carbamate product.
-
Isocyanate Formation: A primary amine can be converted to an isocyanate using phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene).
-
Carbamate Synthesis: The desired alcohol (which forms the "leaving group" portion of the inhibitor) is reacted with the synthesized isocyanate in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).
-
Purification: The final product is purified by column chromatography.
General Synthesis of Triazole Urea Inhibitors
Triazole ureas are another class of covalent inhibitors that have shown efficacy against serine hydrolases.[11]
General Reaction Scheme:
This typically involves a multi-step synthesis culminating in the formation of the urea linkage.
-
Click Chemistry: A terminal alkyne and an organic azide (B81097) are reacted via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.
-
Functional Group Interconversion: One of the substituents on the triazole is converted to an amine.
-
Urea Formation: The amine is then reacted with an isocyanate to form the final triazole urea product.
-
Purification: Purification is typically achieved through column chromatography.
Conclusion and Future Directions
The discovery of potent and selective ABHD1 inhibitors is a critical step towards validating this enzyme as a therapeutic target and unraveling its precise roles in health and disease. While the field is currently in its infancy, the robust methodologies developed for the broader ABHD family provide a clear and actionable path forward. By employing a systematic approach of high-throughput screening, rigorous biochemical characterization, and chemoproteomic selectivity profiling, coupled with targeted synthetic chemistry efforts, the development of valuable ABHD1 chemical probes and potential therapeutic leads is an achievable goal. Future research should focus on executing this discovery pipeline and subsequently using the identified inhibitors to probe ABHD1 function in cellular and animal models of metabolic and neurodegenerative diseases.
References
- 1. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. scienft.com [scienft.com]
- 6. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The ABHD1 Knockout Mouse: An Uncharacterized Model with Potential Roles in Oxidative Stress and Cellular Dynamics
For Immediate Release
A comprehensive review of existing literature reveals a notable gap in the in vivo characterization of the alpha/beta-hydrolase domain containing 1 (ABHD1) protein, as a dedicated and thoroughly phenotyped ABHD1 knockout mouse model is not yet described in publicly available scientific research. While the broader ABHD family has been the subject of extensive investigation, with several knockout models developed for other members, the specific physiological functions of ABHD1 remain largely enigmatic. Current knowledge is derived from expression studies, in vitro experiments, and indirect in vivo observations, pointing towards potential roles in mitigating oxidative stress and regulating cellular processes like proliferation and migration.
Current Understanding of ABHD1 Function
ABHD1 is a member of the large and diverse α/β-hydrolase domain superfamily of proteins, which are involved in a wide range of metabolic processes.[1] In mice, Abhd1 is ubiquitously expressed, with the highest levels of expression observed in the heart and small intestine.[2] Despite its widespread expression, the specific biochemical function and endogenous substrates of ABHD1 have not been fully characterized.[2]
Association with Oxidative Stress
The most significant in vivo insight into ABHD1 function comes from studies on D5 dopamine (B1211576) receptor knockout (D5-/-) mice, a model for hypertension and systemic oxidative stress.[3][4] In these mice, a significant upregulation of Abhd1 mRNA was observed in the kidneys.[3][4][5] Further investigation in a renal proximal tubule cell line showed that overexpression of ABHD1 led to a reduction in superoxide (B77818) (O₂⁻) production by NADPH oxidase.[3][4] This suggests that the upregulation of ABHD1 in D5-/- mice may be a compensatory protective mechanism against increased oxidative stress.[3][4] This finding points to a potential therapeutic role for modulating ABHD1 activity in conditions associated with oxidative stress, such as hypertension.[3][4]
References
- 1. Lipidomic QTL in Diversity Outbred mice identifies a novel function for α/β hydrolase domain 2 (Abhd2) as an enzyme that metabolizes phosphatidylcholine and cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha/beta hydrolase 1 is upregulated in D5 dopamine receptor knockout mice and reduces O2- production of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abhd1 abhydrolase domain containing 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Role of α/β-Hydrolase Domain Containing 1 (ABHD1) in Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to the pathophysiology of numerous diseases. The α/β-hydrolase domain containing 1 (ABHD1) protein has emerged as a potential regulator of cellular redox status. This technical guide provides a comprehensive overview of the current understanding of ABHD1's role in mitigating oxidative stress, with a focus on its molecular mechanisms, involvement in signaling pathways, and relevant experimental methodologies.
Introduction to ABHD1
ABHD1, also known as lung α/β hydrolase 1 (LABH1), is a protein encoded by the ABHD1 gene.[1] While its precise biochemical function is still under investigation, mounting evidence suggests a significant role in cellular defense against oxidative stress.[2][3] ABHD1 expression is modulated in response to various physiological and pathological conditions associated with oxidative stress, including hypertension and neurodegenerative diseases.[1][3]
ABHD1 as a Modulator of NADPH Oxidase Activity
A primary mechanism by which ABHD1 appears to counteract oxidative stress is through the negative regulation of NADPH oxidase, a major source of cellular ROS.[2][3] Overexpression of ABHD1 has been demonstrated to reduce the production of superoxide (B77818) (O₂⁻) by NADPH oxidase.[3]
Quantitative Data on ABHD1-Mediated ROS Reduction
The following table summarizes key quantitative findings from studies investigating the effect of ABHD1 on NADPH oxidase-dependent ROS production.
| Experimental System | Condition | Parameter Measured | Result | Reference |
| Renal Proximal Tubule Cell Line | ABHD1 Overexpression | NADPH oxidase-dependent O₂⁻ production | Significant reduction in O₂⁻ levels | [3] |
| D5 Dopamine Receptor Knockout Mice (D5-/-) | - | ABHD1 mRNA level in kidney | Significantly upregulated | [3] |
Involvement of ABHD1 in the Nrf2-ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative stress.[4][5] Activation of this pathway leads to the transcription of a suite of antioxidant and cytoprotective genes.[4] Evidence suggests a potential link between ABHD1 and the Nrf2-ARE pathway, where upregulation of ABHD1 may be part of a protective response involving this pathway.[1]
Signaling Pathway Diagram
Figure 1. Proposed involvement of ABHD1 in the Nrf2-ARE signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of ABHD1 and oxidative stress.
Measurement of Intracellular ROS using DCFDA
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1]
Protocol:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired compounds or subject them to experimental conditions (e.g., ABHD1 overexpression).
-
Loading with DCFH-DA: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.
-
Measurement: After incubation, wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
NADPH Oxidase Activity Assay (Lucigenin-based)
Principle: Lucigenin is a chemiluminescent probe that emits light upon reaction with superoxide radicals. This assay measures the activity of NADPH oxidase by providing its substrate, NADPH, and detecting the subsequent superoxide production.[6]
Protocol:
-
Sample Preparation: Prepare cell lysates or membrane fractions from control and experimental groups (e.g., cells with varying ABHD1 expression). Determine the protein concentration of each sample.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Reaction Mixture: In a white 96-well plate, add the following to each well:
-
50 µL of cell lysate or membrane fraction (e.g., 10-50 µg of protein).
-
50 µL of assay buffer containing 5 µM lucigenin.
-
-
Initiation of Reaction: To start the reaction, add 50 µL of 100-200 µM NADPH to each well.
-
Measurement: Immediately measure the chemiluminescence using a luminometer in kinetic mode for 15-30 minutes. The rate of increase in luminescence is proportional to the NADPH oxidase activity.
Nrf2/ARE Luciferase Reporter Assay
Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE). Activation of the Nrf2 pathway leads to Nrf2 binding to the AREs and subsequent expression of luciferase, which can be quantified by measuring light emission upon addition of its substrate, luciferin.[7]
Protocol:
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Treatment: After 24-48 hours of transfection, treat the cells with experimental compounds or subject them to conditions that may modulate ABHD1 expression or Nrf2 activity.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Add 20 µL of cell lysate to a white 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.
-
Add 100 µL of Stop & Glo® Reagent (to quench the firefly signal and activate the Renilla luciferase) and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
Quantitative Real-Time PCR (qRT-PCR) for ABHD1 mRNA Expression
Principle: This technique allows for the sensitive and specific quantification of mRNA levels. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the target gene (ABHD1) and a reference gene using PCR with a fluorescent probe or dye.[8]
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR:
-
Prepare a PCR reaction mixture containing cDNA, forward and reverse primers for ABHD1 and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a specific probe.
-
Perform the PCR in a real-time PCR instrument.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for ABHD1 and the reference gene. Calculate the relative expression of ABHD1 mRNA using the ΔΔCt method.
Experimental and Logical Relationship Diagrams
Experimental Workflow for Investigating ABHD1's Role in ROS Reduction
Figure 2. Workflow for studying ABHD1's effect on ROS.
Logical Relationship of ABHD1 in Oxidative Stress-Induced Hypertension
Figure 3. ABHD1 in oxidative stress-induced hypertension.
Conclusion
ABHD1 is emerging as a significant player in the cellular response to oxidative stress. Its ability to negatively regulate NADPH oxidase activity and its potential involvement in the Nrf2-ARE pathway highlight its therapeutic potential for diseases characterized by oxidative damage. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further investigate the role of ABHD1 and explore its potential as a novel therapeutic target. Further research is warranted to fully elucidate the enzymatic function of ABHD1 and its precise regulatory mechanisms in the context of oxidative stress.
References
- 1. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 2. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction Partners and Pathways of α/β-Hydrolase Domain Containing 1 (ABHD1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abhydrolase domain containing 1 (ABHD1) is a largely uncharacterized member of the diverse α/β-hydrolase superfamily. Emerging research, primarily in the model alga Chlamydomonas reinhardtii, has identified ABHD1 as a dual-function protein with both enzymatic and structural roles in lipid metabolism, specifically in the biogenesis of lipid droplets (LDs). In mammalian systems, evidence suggests a potential role for ABHD1 in the modulation of oxidative stress. Despite these advancements, the direct protein-protein interaction network of ABHD1 remains largely unexplored, presenting a significant knowledge gap. This technical guide provides a comprehensive overview of the current understanding of ABHD1, focusing on its known enzymatic functions, putative interaction partners, and associated signaling pathways. We consolidate available quantitative data, detail relevant experimental methodologies, and present visual diagrams of implicated pathways and workflows to facilitate further research and therapeutic development.
Introduction
The α/β-hydrolase domain (ABHD) superfamily is one of the largest and most functionally diverse families of enzymes, encompassing lipases, esterases, proteases, and dehalogenases. These enzymes are characterized by a conserved α/β-hydrolase fold and are critical players in lipid metabolism and signal transduction.[1][2] While some members of the ABHD family are well-studied, the specific functions and interaction networks of many, including ABHD1, are still being elucidated.[3] This guide aims to synthesize the current knowledge on ABHD1 to serve as a foundational resource for researchers.
ABHD1 Interaction Partners
The known protein-protein interaction landscape of ABHD1 is currently very limited. While comprehensive proteomic screens are lacking, database mining has revealed a single potential interactor.
Known Interaction Partners
A search of the BioGRID database indicates a high-throughput physical interaction between human ABHD1 and KASH5 (KASH domain-containing protein 5).[4]
| Bait | Prey | Method | Organism | Throughput | Notes |
| ABHD1 | KASH5 | Affinity Capture-MS | Homo sapiens | High | The functional relevance of this interaction is unknown. |
Table 1: Experimentally Determined Interaction Partner of ABHD1.
KASH5 is a component of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which is crucial for the movement of chromosomes during meiosis.[4][5][6][7] It acts as an activating adaptor for the dynein motor protein complex.[5][7] The functional context for an interaction between a meiotic-specific, nuclear envelope-associated protein like KASH5 and a hydrolase implicated in lipid metabolism like ABHD1 is not immediately apparent and requires experimental validation.
Putative Interactions within the ABHD Family
While direct interactions have not been confirmed, the STRING database suggests a potential functional association between ABHD1 and other members of the ABHD family, such as ABHD11.[8] These associations are often predicted based on co-expression, genomic context, and text mining, and warrant further investigation through targeted co-immunoprecipitation or yeast two-hybrid screens.
ABHD1 Signaling Pathways and Functions
Current research points to two primary functional roles for ABHD1: lipid droplet biogenesis and regulation of oxidative stress.
Lipid Droplet Biogenesis
The most well-characterized function of ABHD1 comes from studies in Chlamydomonas reinhardtii, where it plays a critical role in the formation of lipid droplets (LDs), the primary sites of cellular energy storage.[9][10] ABHD1 exhibits a dual function at the surface of LDs:
-
Enzymatic Activity: ABHD1 functions as a lysolipid lipase (B570770), specifically hydrolyzing lyso-diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS) into a free fatty acid and a glyceryltrimethylhomoserine moiety.[9] This activity is thought to alter the lipid composition of the LD monolayer, promoting LD budding and growth.
-
Structural Role: Independent of its enzymatic activity, ABHD1 appears to have a biophysical property that favors the positive membrane curvature required for LD budding from the endoplasmic reticulum.[9]
Overexpression of ABHD1 in Chlamydomonas leads to an increase in LD abundance and triacylglycerol (TAG) content, while knockout mutants show an accumulation of lyso-DGTS in their LDs.[9][11]
Caption: ABHD1 hydrolyzes Lyso-DGTS at the LD surface.
Regulation of Oxidative Stress
In mammalian systems, ABHD1 has been implicated in the cellular response to oxidative stress.
Overexpression of ABHD1 in a renal proximal tubule cell line was shown to decrease the production of superoxide (B77818) (O₂⁻) by NADPH oxidase.[12] In a mouse model deficient in the D5 dopamine (B1211576) receptor, which exhibits hypertension and increased oxidative stress, ABHD1 mRNA levels were significantly upregulated.[12] This suggests that ABHD1 may function as part of a compensatory, protective mechanism to mitigate oxidative stress.[3][12] The precise molecular mechanism by which ABHD1 reduces NADPH oxidase activity remains to be determined. It could involve direct interaction with oxidase subunits, or indirect effects through modulation of lipid signaling molecules that regulate oxidase activity.
Caption: ABHD1 may mitigate oxidative stress by inhibiting NADPH oxidase.
The Nrf2/ARE pathway is a primary cellular defense against oxidative stress.[13][14][15][16][17] While a direct interaction between ABHD1 and components of the Nrf2 pathway has not been demonstrated, ABHD1's role in reducing reactive oxygen species (ROS) production by NADPH oxidase places it upstream of Nrf2 activation. By quenching a source of oxidative stress, ABHD1 could indirectly modulate the activation state of the Nrf2 pathway, contributing to cellular redox homeostasis.
Transcriptional Regulation by Notch Signaling
Studies have shown that ABHD1 expression in the mouse liver and small intestine is significantly downregulated by the transgenic activation of Notch signaling.[1] This indicates that ABHD1 is likely a downstream target gene that is repressed by the Notch signaling pathway. The Notch pathway is a highly conserved signaling system that regulates cell fate decisions, proliferation, and differentiation.[18][19][20][21]
Caption: ABHD1 is a downstream transcriptional target of Notch signaling.
Quantitative Data
Quantitative data for ABHD1 is primarily available for its enzymatic activity on lyso-DGTS. Kinetic parameters such as Kₘ and Vₘₐₓ have not been explicitly reported in the reviewed literature but could potentially be derived from the raw data presented in the cited studies.
| Parameter | Value | Substrate | Organism | Method | Reference |
| TAG Content | ~1.5-fold increase | - | C. reinhardtii (ABHD1 OE) | GC-MS | [22] |
| Lyso-DGTS Content | Increased | - | C. reinhardtii (abhd1 KO) | LC-MS | [9] |
| Lipase Activity | Demonstrated | Purified lyso-DGTS | C. reinhardtii (recombinant) | LC-MS | [9][22] |
| Superoxide Production | Reduced | - | Mouse renal cells (ABHD1 OE) | Not specified | [12] |
Table 2: Summary of Quantitative Data for ABHD1 Function. (Note: OE = Overexpressor, KO = Knockout, GC-MS = Gas Chromatography-Mass Spectrometry, LC-MS = Liquid Chromatography-Mass Spectrometry)
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are methodologies for key experiments cited in the study of ABHD1.
(Disclaimer: The following protocols are generalized representations based on standard laboratory practices. For precise details, including buffer compositions and specific instrument settings, it is imperative to consult the supplementary materials of the primary research articles, such as Blot et al., 2023.)
Recombinant ABHD1 Expression and Purification
This protocol describes the production of recombinant ABHD1 (rABHD1) for in vitro activity assays.
-
Cloning: The coding sequence for ABHD1 (e.g., a truncated version lacking the N-terminal transmembrane domain) is cloned into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., 6x-His).
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG at mid-log phase, followed by incubation for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.
-
Purification from Inclusion Bodies: If the protein is insoluble, inclusion bodies are pelleted by centrifugation. They are washed and then solubilized in a buffer containing a strong denaturant (e.g., 8 M urea).
-
Refolding: The solubilized protein is refolded by rapid dilution or dialysis into a refolding buffer.
-
Purification: The refolded protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively, and the protein is eluted with an imidazole (B134444) gradient.
-
Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE and Coomassie blue staining.
Caption: Workflow for recombinant ABHD1 purification.
In Vitro Lipase Activity Assay
This protocol is used to determine the enzymatic activity of rABHD1 on lipid substrates.
-
Substrate Preparation: A total lipid extract from abhd1 mutant cells or a purified lipid substrate (e.g., lyso-DGTS) is emulsified in a reaction buffer (e.g., Teorell Stenhagen universal buffer pH 7.5 with Triton X-100).
-
Reaction Initiation: The enzymatic reaction is initiated by adding a known amount of purified, refolded rABHD1 to the substrate emulsion. A control reaction without the enzyme is run in parallel.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.
-
Analysis: The lipid extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The consumption of the substrate (e.g., lyso-DGTS) and the formation of products (e.g., free fatty acids) are quantified by comparing the peak areas in the enzyme-treated sample versus the no-enzyme control. An internal standard (e.g., 19:0 fatty acid) is used for accurate quantification.
Co-Immunoprecipitation (Co-IP) for Interaction Discovery
This protocol can be used to identify proteins that interact with ABHD1 in vivo.
-
Cell Lysis: Cells expressing the "bait" protein (e.g., FLAG-tagged ABHD1) are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: The lysate is pre-cleared by incubation with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein (e.g., anti-FLAG antibody) overnight at 4°C.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE. Interacting partners can be identified by Western blotting (if the partner is known) or by excising the entire lane for in-gel digestion and subsequent identification by mass spectrometry (LC-MS/MS).
Caption: Co-Immunoprecipitation workflow for interaction discovery.
Conclusion and Future Directions
ABHD1 is an emerging player in lipid metabolism and cellular stress responses. Its role as a lyso-DGTS lipase in the biogenesis of lipid droplets in Chlamydomonas is the most robustly characterized function to date. In mammals, its connection to NADPH oxidase and oxidative stress opens a promising avenue for research into metabolic and inflammatory diseases. However, the field is hampered by a significant lack of knowledge regarding its direct protein-protein interaction network.
Future research should prioritize:
-
Unbiased proteomic screens (e.g., Co-IP-MS, BioID) in mammalian cells to identify the direct and proximal interaction partners of ABHD1.
-
Validation of the ABHD1-KASH5 interaction to determine its physiological relevance.
-
Elucidation of the molecular mechanism by which ABHD1 regulates NADPH oxidase activity.
-
Determination of the enzymatic substrates and kinetic parameters of mammalian ABHD1.
-
Investigation into the functional consequences of Notch-mediated repression of ABHD1.
Addressing these questions will be crucial for a complete understanding of ABHD1's cellular function and for evaluating its potential as a therapeutic target in diseases related to dysregulated lipid metabolism and oxidative stress.
References
- 1. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KASH5 protein involved in meiotic chromosomal movements is a novel dynein activating adaptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KASH5 protein involved in meiotic chromosomal movements is a novel dynein activating adaptor | eLife [elifesciences.org]
- 6. uniprot.org [uniprot.org]
- 7. rupress.org [rupress.org]
- 8. KASH5 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alpha/beta hydrolase 1 is upregulated in D5 dopamine receptor knockout mice and reduces O2- production of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Notch signaling pathway: transcriptional regulation at Notch target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Non-canonical activation of Notch signaling/target genes in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BioKB - Publication [biokb.lcsb.uni.lu]
- 21. mdpi.com [mdpi.com]
- 22. academic.oup.com [academic.oup.com]
The Alpha-Beta Hydrolase Domain Superfamily: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The alpha-beta hydrolase (ABH) domain superfamily represents one of the largest and most functionally diverse groups of enzymes known, playing critical roles in a vast array of biological processes across all domains of life.[1] Members of this superfamily are characterized by a conserved core three-dimensional structure, despite often sharing low sequence identity.[1] This structural conservation provides a stable scaffold for a wide range of catalytic activities, making the ABH family a subject of intense research and a rich source of potential therapeutic targets. This in-depth technical guide provides a comprehensive overview of the ABH domain superfamily, focusing on their structure, function, catalytic mechanisms, and relevance to drug discovery, with a particular emphasis on quantitative data and detailed experimental methodologies.
Core Structural and Functional Features
The defining feature of the ABH superfamily is its canonical α/β-hydrolase fold. This fold consists of a central, predominantly parallel eight-stranded β-sheet, flanked on both sides by α-helices, forming an α/β/α sandwich architecture.[2][3] While the core fold is conserved, structural and functional diversity is achieved through variations in the loops connecting the secondary structure elements and the addition of extra domains or "lids" that can regulate substrate access to the active site.[1]
A key functional element of most ABH enzymes is a catalytic triad, typically composed of a nucleophile (serine, cysteine, or aspartate), a histidine, and an acidic residue (aspartate or glutamate).[3][4] These residues are located on loops and are brought into close proximity by the protein's folding to form the active site. The nucleophile is situated in a highly conserved loop known as the "nucleophile elbow".[2]
The ABH superfamily exhibits a remarkable catalytic versatility, with members functioning as:
-
Esterases and Lipases: Hydrolyzing ester bonds in lipids and other small molecules.
-
Proteases and Peptidases: Cleaving peptide bonds in proteins and peptides.
-
Thioesterases: Acting on thioester bonds, important in fatty acid metabolism.
-
Dehalogenases: Breaking carbon-halogen bonds in various compounds.
-
Epoxide Hydrolases: Catalyzing the hydrolysis of epoxides to form diols.
-
Peroxidases: Involved in oxidation-reduction reactions.
Beyond their catalytic roles, some ABH proteins have evolved non-enzymatic functions, such as serving as hormone receptors in plants.[1]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for a selection of well-characterized alpha-beta hydrolase enzymes.
Table 1: Structural Data for Representative ABH Enzymes
| Enzyme Name | Organism | PDB ID | Resolution (Å) |
| Acetylcholinesterase | Torpedo californica | 1ACJ | 2.80 |
| Dienelactone Hydrolase | Pseudomonas sp. | 1DIN | 1.80 |
| Gastric Lipase | Homo sapiens | 1HLG | 3.00 |
| Haloalkane Dehalogenase | Xanthobacter autotrophicus | 1B6G | 1.90 |
| Serine Carboxypeptidase II | Triticum aestivum (Wheat) | 1SC P | 2.20 |
| Epoxide Hydrolase | Aspergillus niger | 2E B | 1.75 |
| ABHD6 | Homo sapiens | 3P8C | 2.10 |
| PET Hydrolase | Candidatus Kryptobacter tengchongensis | 7QJN | 1.89[5] |
| Novel α/β Hydrolase | Metagenome-derived | 7CUV | 1.45[4] |
| α/β Hydrolase Fold Protein | Chitinophaga pinensis | 4PW0 | 1.48[6] |
Table 2: Kinetic Parameters for Selected ABH Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Acetylcholinesterase | Acetylcholine | 90 | 1.6 x 104 | 1.8 x 108 |
| Fatty Acid Amide Hydrolase (FAAH) | Anandamide | 9.3 | 4.8 | 5.2 x 105 |
| Monoacylglycerol Lipase (MAGL) | 2-Arachidonoylglycerol (B1664049) | 6.7 | 11.2 | 1.7 x 106 |
| Paraoxonase 1 (PON1) | Paraoxon | 130 | 1.2 x 103 | 9.2 x 106 |
| Carboxylesterase 1 (CES1) | p-Nitrophenyl acetate (B1210297) | 1,200 | 2,500 | 2.1 x 106 |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Table 3: Inhibitor Constants for a Selection of ABH Inhibitors
| Target Enzyme | Inhibitor | Ki (nM) | IC50 (nM) | Inhibition Type |
| Fatty Acid Amide Hydrolase (FAAH) | URB597 | 4.6 | 10 | Irreversible |
| Monoacylglycerol Lipase (MAGL) | JZL184 | 8 | 20 | Irreversible |
| Acetylcholinesterase | Donepezil | 6.7 | 15 | Reversible, Non-competitive |
| Dipeptidyl Peptidase-4 (DPP-4) | Sitagliptin | 18 | 27 | Reversible, Competitive |
| ABHD6 | WWL70 | 72 | 150 | Irreversible |
Note: Ki (inhibition constant) is a measure of binding affinity, while IC50 (half-maximal inhibitory concentration) is a measure of functional strength and can be influenced by experimental conditions.[7][8] The Cheng-Prusoff equation can be used to relate these two values.[8]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize alpha-beta hydrolase enzymes.
General Enzyme Activity Assay (Spectrophotometric)
This protocol describes a general method for measuring the activity of an ABH enzyme using a chromogenic substrate, such as a p-nitrophenyl (pNP) ester. The hydrolysis of the pNP-ester releases p-nitrophenol, which can be quantified by measuring the absorbance at 405-410 nm.
Materials:
-
Purified ABH enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% (v/v) Triton X-100)
-
Substrate stock solution (e.g., p-nitrophenyl acetate in DMSO or ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a series of substrate dilutions in assay buffer. Prepare a solution of the purified enzyme in assay buffer to the desired final concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Control wells: Assay buffer and substrate solution.
-
Test wells: Enzyme solution and assay buffer.
-
-
Reaction Initiation: To initiate the reaction, add the substrate solution to the test wells. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 10-30 minutes).
-
Measurement: Measure the absorbance at 405 nm at multiple time points or as an endpoint reading.
-
Data Analysis: Subtract the absorbance of the control wells from the test wells. Calculate the rate of reaction from the change in absorbance over time, using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol. One unit of enzyme activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Inhibitor Screening using a Fluorescence-Based Assay
This protocol outlines a high-throughput screening (HTS) method to identify inhibitors of an ABH enzyme using a fluorogenic substrate.
Materials:
-
Purified ABH enzyme
-
Assay buffer
-
Fluorogenic substrate (e.g., a substrate that releases a fluorescent product upon cleavage)
-
Compound library of potential inhibitors dissolved in DMSO
-
Positive control inhibitor
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Assay Setup: To the wells of a 384-well plate, add a small volume (e.g., 1 µL) of the test compounds from the library, positive control inhibitor, or DMSO (vehicle control).
-
Enzyme Addition: Add the purified enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific time.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle control. Compounds that show inhibition above a certain threshold (e.g., >50%) are considered "hits." The IC50 value for hit compounds can be determined by performing a dose-response experiment with a serial dilution of the compound.
Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity
ABPP is a powerful technique to assess the potency and selectivity of inhibitors in a complex biological sample (e.g., cell lysate).[9] It utilizes activity-based probes (ABPs) that covalently label the active site of enzymes.
Materials:
-
Cell or tissue lysate
-
Test inhibitor
-
Activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin)
-
SDS-PAGE gels
-
Fluorescence gel scanner or streptavidin beads and mass spectrometer
Procedure:
-
Proteome Preparation: Prepare a cell lysate or tissue homogenate in a suitable buffer. Determine the protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and add the test inhibitor at various concentrations. Incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.[10]
-
Probe Labeling: Add the activity-based probe to each sample. Incubate for a further period to allow the probe to label the active enzymes that are not blocked by the inhibitor.[10]
-
Sample Analysis (Gel-based):
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner. A decrease in fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that enzyme.
-
-
Sample Analysis (Mass Spectrometry-based):
-
For biotinylated probes, capture the labeled proteins using streptavidin beads.
-
Digest the captured proteins (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the target and off-target enzymes of the inhibitor.
-
-
Data Analysis: Quantify the changes in probe labeling to determine the IC50 values for on-target and off-target enzymes, providing a measure of inhibitor potency and selectivity.
X-ray Crystallography for Structural Determination
This protocol provides a general workflow for determining the three-dimensional structure of an ABH enzyme.
Materials:
-
Highly purified and concentrated ABH protein solution
-
Crystallization screens (commercial or custom-made)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Protein Expression and Purification: Express the target ABH enzyme in a suitable system (e.g., E. coli) and purify it to homogeneity (>95%).
-
Crystallization:
-
Set up crystallization trials by mixing the purified protein with a variety of precipitant solutions from the crystallization screens.
-
Incubate the crystallization plates under stable temperature conditions.
-
Monitor the plates regularly for the formation of crystals.
-
-
Crystal Optimization: Optimize the initial crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain large, well-diffracting crystals.
-
Data Collection:
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Mount the frozen crystal on the X-ray diffractometer and collect diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model of the protein into the electron density map.
-
Refine the model against the experimental data to improve its quality and agreement with the data.
-
-
Structure Validation and Deposition: Validate the final structure using various quality metrics and deposit the coordinates and structure factors in the Protein Data Bank (PDB).
Signaling Pathways and Logical Relationships
Alpha-beta hydrolase enzymes are involved in numerous signaling pathways. The following diagrams, generated using the DOT language, illustrate key examples.
Endocannabinoid Signaling Pathway involving ABHD6
This diagram illustrates the role of the alpha-beta hydrolase domain-containing protein 6 (ABHD6) in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[11]
Caption: Role of ABHD6 in 2-AG metabolism and cannabinoid receptor signaling.
Experimental Workflow for ABH Inhibitor Discovery
This diagram outlines a typical workflow for the discovery and characterization of novel inhibitors for an alpha-beta hydrolase enzyme.
References
- 1. Unveiling the functional diversity of the Alpha-Beta hydrolase fold in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ESTHER, the database of the alpha/beta-hydrolase fold superfamily of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha/beta hydrolase fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of ABHD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha/beta-hydrolase domain-containing protein 1 (ABHD1) is a recently characterized lysolipid lipase (B570770) that plays a significant role in lipid metabolism and cellular homeostasis.[1][2][3][4][5] Emerging evidence highlights its involvement in the formation of lipid droplets and the modulation of oxidative stress by reducing reactive oxygen species (ROS) generated by NADPH oxidase.[6][7] These functions position ABHD1 as a potential therapeutic target for metabolic disorders and diseases associated with oxidative stress.
These application notes provide a comprehensive overview of methodologies for high-throughput screening (HTS) of ABHD1 inhibitors, including detailed experimental protocols and data presentation guidelines.
Data Presentation: Known ABHD1 Inhibitors
A critical challenge in the field is the lack of specific, direct inhibitors for ABHD1 with well-defined potency values. While some compounds are known to indirectly influence ABHD1 activity by modulating broader lipid metabolic pathways, there is a notable absence of publicly available IC50 or Ki data for direct ABHD1 inhibitors. The following table reflects this current state of knowledge.
Table 1: Putative and Indirect Modulators of ABHD1 Activity
| Compound Class/Name | Mechanism of Action | Reported Effect on ABHD1 | Quantitative Data (IC50/Ki) |
| General Lipid Metabolism Modulators | Broad-spectrum effects on lipid synthesis and signaling. | Indirectly affect ABHD1 activity by altering substrate availability or the cellular lipid environment. | Not Available |
| Carbamates and Organophosphates | Covalent modification of the active site serine in many serine hydrolases. | Potential for inhibition due to the conserved catalytic mechanism in the ABHD family. | Not Available for ABHD1 |
Researchers are encouraged to screen existing compound libraries, including those targeting other serine hydrolases, to identify novel and direct ABHD1 inhibitors.
Signaling Pathways Involving ABHD1
ABHD1 has been implicated in two key cellular processes: lipid droplet biogenesis and the regulation of oxidative stress. The following diagrams illustrate the proposed signaling pathways.
Experimental Protocols
The following protocols are designed for the high-throughput screening of ABHD1 inhibitors. They are based on the known lysophospholipase activity of ABHD1.
Experimental Workflow
Protocol 1: Fluorescence-Based High-Throughput Screening Assay
This assay measures the hydrolysis of a fluorogenic lysophosphatidylcholine (B164491) (lyso-PC) substrate by recombinant human ABHD1.
Materials and Reagents:
-
Recombinant Human ABHD1: Purified, active enzyme.
-
Fluorogenic Substrate: e.g., 1-O-(6-BODIPY-aminohexyl)-2-deoxy-sn-glycero-3-phosphocholine or a similar commercially available fluorescent lyso-PC analog.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: A known serine hydrolase inhibitor (e.g., Orlistat) for assay validation.
-
Negative Control: DMSO.
-
Microplates: 384-well, black, low-volume plates.
-
Plate Reader: Capable of fluorescence intensity measurement.
Procedure:
-
Compound Plating:
-
Dispense test compounds and controls into the 384-well microplates using an automated liquid handler. The final concentration of DMSO should be kept below 1%.
-
-
Enzyme Preparation:
-
Dilute recombinant ABHD1 in assay buffer to the desired working concentration. This should be determined empirically to ensure a linear reaction rate over the assay time course.
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted ABHD1 enzyme solution to each well of the microplate containing the test compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare the fluorogenic substrate solution in assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin kinetic reading of fluorescence intensity using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the chosen fluorophore, such as 485/520 nm for BODIPY).
-
Alternatively, for an endpoint assay, incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C, then stop the reaction (e.g., by adding a known inhibitor) and read the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis from the kinetic data or the total fluorescence change in the endpoint assay.
-
Determine the percent inhibition for each test compound relative to the DMSO control.
-
Primary hits are identified as compounds exhibiting inhibition above a defined threshold (e.g., >50%).
-
Protocol 2: AlphaLISA-Based High-Throughput Screening Assay
This protocol describes a homogeneous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to detect the product of ABHD1-mediated hydrolysis.
Materials and Reagents:
-
Recombinant Human ABHD1: Purified, active enzyme.
-
Biotinylated Substrate: A biotinylated lysophospholipid substrate (e.g., biotinylated lyso-PC).
-
Product-specific Antibody: An antibody that specifically recognizes the hydrolyzed product (e.g., biotin).
-
AlphaLISA Acceptor Beads: Coated with an antibody that recognizes the product-specific antibody.
-
Streptavidin-Coated Donor Beads: To bind the biotinylated substrate.
-
AlphaLISA Assay Buffer: As recommended by the manufacturer.
-
Test Compounds, Controls, and Microplates: As described in Protocol 1.
-
AlphaLISA-compatible Plate Reader.
Procedure:
-
Compound and Enzyme Incubation:
-
Dispense test compounds, controls, and recombinant ABHD1 into a 384-well microplate and incubate as described in Protocol 1.
-
-
Enzymatic Reaction:
-
Add the biotinylated substrate to initiate the reaction and incubate for a defined period at 37°C.
-
-
Detection:
-
Add a mixture of the product-specific antibody and AlphaLISA Acceptor beads.
-
Incubate to allow for binding.
-
Add Streptavidin-coated Donor beads.
-
Incubate in the dark as per the manufacturer's instructions.
-
-
Signal Measurement:
-
Read the plate on an AlphaLISA-compatible reader. A decrease in the AlphaLISA signal indicates inhibition of ABHD1 activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound and identify primary hits.
-
Secondary Assays and Hit Confirmation
-
Orthogonal Assays: Confirm hits using a different assay format, such as a colorimetric assay measuring the release of a chromogenic product, to rule out assay-specific artifacts.
-
Dose-Response Analysis: Perform serial dilutions of confirmed hits to determine their IC50 values.
-
Selectivity Profiling: Test the confirmed inhibitors against other members of the ABHD family (e.g., ABHD6, ABHD12) to assess their selectivity.
By employing these methodologies, researchers can effectively screen for and characterize novel inhibitors of ABHD1, paving the way for new therapeutic strategies targeting this important enzyme.
References
- 1. α/β hydrolase domain-containing protein 1 acts as a lysolipid lipase and is involved in lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scienft.com [scienft.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha/beta hydrolase 1 is upregulated in D5 dopamine receptor knockout mice and reduces O2- production of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Activity-Based Protein Profiling of ABHD1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abhydrolase domain containing 1 (ABHD1) is a member of the serine hydrolase superfamily, characterized by a conserved α/β hydrolase fold. Emerging research has identified ABHD1 as a lysolipid lipase (B570770) involved in the formation of lipid droplets, suggesting a significant role in lipid metabolism and energy homeostasis. Furthermore, studies have implicated ABHD1 in cellular responses to oxidative stress, potentially through the modulation of signaling pathways such as the Nrf2-ARE pathway.[1] Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study the activity of entire enzyme families directly in native biological systems. This approach utilizes chemical probes that covalently bind to the active site of enzymes, allowing for their detection, enrichment, and identification. ABPP is particularly well-suited for studying serine hydrolases like ABHD1, enabling the profiling of their activity in various tissues and disease states, as well as the discovery and characterization of selective inhibitors.
These application notes provide a comprehensive overview of the methodologies for the activity-based protein profiling of ABHD1, including detailed experimental protocols and data presentation formats.
Data Presentation
Quantitative data from competitive ABPP experiments are crucial for determining the potency and selectivity of inhibitors targeting ABHD1. Below are examples of how to structure such data. Note: The following tables are illustrative templates, as specific quantitative ABPP data for ABHD1 with a wide range of probes and inhibitors is not extensively available in public literature. The values presented are hypothetical and for demonstration purposes.
Table 1: In Vitro Profiling of ABHD1-Targeted Inhibitors using Competitive ABPP
This table summarizes the potency (IC50) of various inhibitors against ABHD1, as determined by a competitive gel-based or mass spectrometry-based ABPP assay.
| Inhibitor | Inhibitor Class | Probe Used | Assay Type | IC50 (nM) for ABHD1 |
| Compound X | Carbamate | FP-Biotin | MS-based | 150 |
| Compound Y | Triazole Urea | MB064 | Gel-based | 500 |
| Compound Z | Organophosphate | FP-TAMRA | Gel-based | 80 |
Table 2: Selectivity Profiling of Inhibitor "Compound X" across the ABHD Family
This table illustrates the selectivity of a hypothetical inhibitor "Compound X" against ABHD1 relative to other members of the ABHD family, a critical step in drug development. Data is represented as the percentage of inhibition at a fixed concentration.
| Protein Target | % Inhibition (at 1 µM Compound X) |
| ABHD1 | 95% |
| ABHD2 | 40% |
| ABHD3 | 35% |
| ABHD6 | 20% |
| ABHD11 | 15% |
| ABHD12 | 10% |
Experimental Protocols
The following protocols are adapted from established methods for the activity-based protein profiling of serine hydrolases and can be specifically applied to the study of ABHD1.
Protocol 1: Gel-Based Competitive ABPP for ABHD1 Inhibitor Screening
This protocol is suitable for rapid screening of potential ABHD1 inhibitors in a cellular lysate.
Materials:
-
Cell or tissue lysate containing active ABHD1
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA or a β-lactone-based probe with a fluorescent tag)
-
Test inhibitors
-
DMSO (vehicle control)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation: Prepare a soluble proteome fraction from cells or tissues known to express ABHD1. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg of total protein per sample). Pre-incubate the lysates with varying concentrations of the test inhibitor (or DMSO for the control) for 30 minutes at 37°C.
-
Probe Labeling: Add the fluorescent activity-based probe (e.g., FP-TAMRA to a final concentration of 1 µM) to each sample. Incubate for 30 minutes at 37°C.
-
SDS-PAGE: Quench the labeling reaction by adding 2x Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled serine hydrolases, including ABHD1, using a fluorescence gel scanner. A decrease in the fluorescence intensity of the band corresponding to ABHD1 in the inhibitor-treated lanes compared to the control indicates target engagement.
-
Data Analysis: Quantify the band intensities to determine the IC50 value for each inhibitor.
Protocol 2: Mass Spectrometry-Based Quantitative ABPP for ABHD1 Profiling (isoTOP-ABPP)
This protocol allows for a more comprehensive and quantitative analysis of ABHD1 activity and inhibitor selectivity across the proteome.
Materials:
-
Isotope-tagged activity-based probes (e.g., "heavy" and "light" versions of an FP-based probe) or reagents for isobaric labeling (e.g., TMT, iTRAQ).
-
Cell or tissue samples for comparison (e.g., control vs. treated).
-
Streptavidin-agarose beads.
-
Trypsin.
-
LC-MS/MS instrumentation.
-
Proteomics data analysis software.
Procedure:
-
Sample Preparation and Labeling: Treat two sets of samples (e.g., cells treated with a drug and vehicle control cells) with the appropriate isotope-tagged activity-based probe.
-
Lysis and Proteome Mixing: Lyse the cells and combine the "heavy" and "light" labeled proteomes in a 1:1 ratio.
-
Enrichment of Labeled Proteins: Use streptavidin-agarose beads to enrich for the probe-labeled proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins into peptides using trypsin while they are still bound to the beads.
-
LC-MS/MS Analysis: Elute the peptides and analyze them by LC-MS/MS.
-
Data Analysis: Identify the probe-labeled peptides and quantify the "heavy" to "light" ratios. A ratio deviating from 1 indicates a change in the activity of the corresponding enzyme (e.g., ABHD1) between the two conditions. For competitive profiling, a decrease in the signal for ABHD1 in the presence of an inhibitor would indicate target engagement.
Visualizations
Signaling Pathway
ABHD1 has been implicated in the cellular response to oxidative stress, potentially through interaction with the Keap1-Nrf2 pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation. Upon exposure to oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-containing genes. ABHD1 may play a role in mitigating the production of reactive oxygen species (ROS), thereby influencing the activation of this protective pathway.[1]
References
Mass Spectrometry Methods for ABHD1 Substrate Identification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abhydrolase domain-containing protein 1 (ABHD1) is a largely uncharacterized member of the serine hydrolase superfamily, a diverse class of enzymes with crucial roles in lipid metabolism and signaling.[1][2] Emerging evidence suggests that ABHD1 functions as a lysolipid lipase (B570770), playing a role in lipid droplet formation and the metabolism of various lysophospholipids.[3][4][5] Dysregulation of ABHD family members has been implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions, making them attractive targets for therapeutic intervention.[1][6] Identifying the endogenous substrates of ABHD1 is critical to elucidating its physiological functions and its role in disease pathogenesis.
This document provides detailed application notes and protocols for the identification of ABHD1 substrates using two powerful mass spectrometry-based proteomics techniques: Competitive Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP) .
I. Competitive Activity-Based Protein Profiling (ABPP) for ABHD1 Substrate and Inhibitor Identification
Competitive ABPP is a chemical proteomics strategy used to identify and characterize enzyme inhibitors and to indirectly identify potential substrates by assessing the ability of compounds to compete with an activity-based probe (ABP) for binding to the enzyme's active site.[7][8] For serine hydrolases like ABHD1, broad-spectrum probes such as fluorophosphonates (FP) are commonly used.[9]
Application Note:
This method is ideal for screening compound libraries to identify potent and selective inhibitors of ABHD1. By identifying compounds that prevent probe labeling of ABHD1, one can infer that these compounds bind to the active site. This information is invaluable for drug discovery and for developing chemical tools to study ABHD1 function. Furthermore, compounds that mimic the structure of natural substrates can provide clues to the identity of those substrates.
Experimental Workflow:
The general workflow for a competitive ABPP experiment is outlined below.
Detailed Protocol: Competitive ABPP for ABHD1
This protocol is adapted from established methods for serine hydrolase profiling.[9][10][11]
Materials:
-
Cells or tissues expressing ABHD1
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Test compounds (inhibitor library)
-
Activity-based probe (e.g., Fluorophosphonate-biotin, FP-biotin)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Urea (B33335) buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Proteome Preparation:
-
Harvest cells or homogenize tissue in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 30 minutes at 4°C).
-
Determine the protein concentration of the supernatant (proteome).
-
-
Competitive Inhibition:
-
Aliquot the proteome into microcentrifuge tubes (e.g., 1 mg of protein in 1 mL).
-
Add the test compound at various concentrations (e.g., from a 100x stock in DMSO) or DMSO as a vehicle control.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
-
Probe Labeling:
-
Add the FP-biotin probe to each sample to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Enrichment of Probe-Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to each sample.
-
Incubate for 1-2 hours at 4°C on a rotator.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with PBS containing 1% SDS, 0.5% SDS, and finally PBS alone to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in urea buffer.
-
Reduce disulfide bonds with DTT (e.g., 5 mM) for 30 minutes at 37°C.
-
Alkylate free cysteines with IAA (e.g., 15 mM) for 30 minutes in the dark.
-
Dilute the urea concentration to <2 M with 100 mM Tris-HCl, pH 8.5.
-
Add trypsin (e.g., 1:50 enzyme:protein ratio) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify peptides using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).
-
Calculate the relative abundance of ABHD1-derived peptides in the inhibitor-treated samples compared to the vehicle control.
-
Determine the IC50 value for each test compound by plotting the percentage of ABHD1 inhibition against the log of the inhibitor concentration.
-
Quantitative Data Presentation:
While specific competitive ABPP data for ABHD1 is limited in the public domain, the following table illustrates how to present such data, using IC50 values obtained for other ABHD family members as a template.[1][6]
| Compound | Target Enzyme | IC50 (nM) | Reference Compound |
| Example Compound A | ABHD1 | Data Not Available | - |
| WWL70 | ABHD6 | 70 | [6] |
| JZL184 | MAGL | 8 | [6] |
| KT109 | ABHD6 | 2.4 | [1] |
| ABL303 | ABHD10 | ~30 | [12] |
This table serves as a template. Researchers should populate it with their experimentally determined IC50 values for ABHD1.
II. Thermal Proteome Profiling (TPP) for ABHD1 Substrate Identification
TPP is a powerful method to identify direct and indirect targets of small molecules by measuring changes in protein thermal stability upon ligand binding.[13] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).
Application Note:
TPP can be used to identify endogenous substrates or ligands of ABHD1 in a cellular context. By comparing the thermal stability of ABHD1 in the presence and absence of a putative substrate, one can determine if the molecule directly interacts with and stabilizes the protein. This method is particularly useful for identifying interactions with endogenous metabolites that are difficult to assess using other methods.
Experimental Workflow:
The following diagram illustrates the general workflow for a TPP experiment.
Detailed Protocol: Thermal Proteome Profiling for ABHD1
This protocol is a generalized procedure based on established TPP methodologies.[13][14] As ABHD1 is a membrane-associated protein, modifications for membrane protein analysis may be required.[2]
Materials:
-
Cell culture expressing ABHD1
-
Putative substrate/ligand
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., containing NP-40 and protease/phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Ultracentrifuge
-
Reagents for protein digestion (DTT, IAA, trypsin)
-
TMT (Tandem Mass Tag) labeling reagents
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the putative substrate at a desired concentration or with a vehicle control. Incubate under normal culture conditions.
-
-
Heat Treatment:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes for each temperature point (e.g., 10 aliquots for a 10-point temperature curve from 37°C to 67°C).
-
Heat the aliquots to their respective temperatures for 3 minutes using a thermal cycler. One aliquot remains at room temperature as a reference.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by adding lysis buffer followed by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant.
-
-
Protein Digestion and TMT Labeling:
-
Determine the protein concentration of each sample.
-
Take an equal amount of protein from each temperature point.
-
Reduce, alkylate, and digest the proteins with trypsin overnight.
-
Label the resulting peptides with TMT reagents according to the manufacturer's instructions, using a different TMT tag for each temperature point.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the pooled sample by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Normalize the protein abundance data.
-
For each protein, plot the relative abundance of the soluble fraction against the temperature to generate a melting curve.
-
Fit a sigmoidal curve to the data to determine the melting temperature (Tm).
-
Calculate the thermal shift (ΔTm) for ABHD1 by subtracting the Tm in the vehicle-treated sample from the Tm in the substrate-treated sample (ΔTm = Tm_substrate - Tm_vehicle).
-
Quantitative Data Presentation:
| Putative Substrate/Ligand | Target Protein | Tm (°C) - Vehicle | Tm (°C) - Ligand | ΔTm (°C) |
| Lyso-DGTS | ABHD1 | Hypothetical 52.5 | Hypothetical 55.0 | +2.5 |
| Lysophosphatidylserine | ABHD1 | Hypothetical 52.5 | Hypothetical 54.8 | +2.3 |
| Other Lysolipid | ABHD1 | Hypothetical 52.5 | Hypothetical 53.1 | +0.6 |
| Non-binding Control | ABHD1 | Hypothetical 52.5 | Hypothetical 52.6 | +0.1 |
This table is for illustrative purposes. Actual ΔTm values must be determined experimentally.
III. ABHD1 Signaling and Substrate Relationships
ABHD1 is emerging as a key player in lipid metabolism, particularly in the dynamics of lipid droplets (LDs).[3][5] Its activity as a lysolipid lipase suggests a role in modulating the composition of LD monolayers and generating signaling molecules.
ABHD1 in Lipid Droplet Biogenesis:
ABHD1 is localized to the surface of lipid droplets and its expression is upregulated under conditions that promote triacylglycerol (TAG) synthesis and LD formation.[3][5] It has been shown to hydrolyze lyso-diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS), a major component of the LD monolayer in some organisms, to produce a free fatty acid and a glyceryl-trimethylhomoserine (GTS) moiety.[3][5] This enzymatic activity, along with a potential structural role, is thought to promote the budding and growth of LDs from the endoplasmic reticulum.[5]
Known and Putative Substrates of ABHD1:
Based on current literature, the following lipids are known or potential substrates for ABHD1.
| Substrate Class | Specific Substrate | Evidence/Activity | Reference |
| Lysoglycerolipids | Lyso-DGTS | Hydrolyzed by recombinant ABHD1 | [3][5] |
| Monoacylglycerol (MAG) | Fatty acid release observed | [3] | |
| Lysophospholipids | Lysophosphatidylethanolamine (lyso-PE) | Fatty acid release observed | [3] |
| Lysophosphatidylglycerol (lyso-PG) | Low activity observed | [3] | |
| Lysophosphatidylserine (lyso-PS) | Implied by homology to other ABHD members like ABHD12 and ABHD16A | [10][15][16] |
Conclusion
The mass spectrometry-based methods of competitive ABPP and TPP provide powerful and complementary approaches for the identification and characterization of ABHD1 substrates. While specific quantitative data for ABHD1 remains to be extensively published, the protocols and examples provided herein offer a robust framework for researchers to investigate the function of this enigmatic serine hydrolase. Elucidating the substrate profile of ABHD1 will be instrumental in understanding its role in lipid metabolism and its potential as a therapeutic target in a range of human diseases.
References
- 1. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. Tissue expression of ABHD1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. Expression of ABHD1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. researchgate.net [researchgate.net]
- 14. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of ABHD1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α/β-hydrolase domain containing 1 (ABHD1) is an integral membrane protein belonging to the large and functionally diverse ABHD family of enzymes. While the precise biochemical function of ABHD1 is not yet fully elucidated, emerging evidence suggests its involvement in regulating oxidative stress.[1][2] ABHD1 is ubiquitously expressed in murine and human tissues, with the highest expression observed in the testis.[1] Studies have shown that ABHD1 expression is upregulated in a mouse model of oxidative stress-induced hypertension and in a cellular model of Huntington's disease, suggesting a potential protective role against oxidative stress by reducing the formation of reactive oxygen species (ROS) by NADPH oxidase.[1][2]
Given its potential role in pathologies associated with oxidative stress, ABHD1 presents an intriguing therapeutic target. The development of selective ABHD1 antagonists is a critical step in validating this target and exploring its therapeutic potential. These application notes provide a comprehensive guide for researchers on designing and conducting in vivo studies to evaluate the efficacy, potency, and safety of novel ABHD1 antagonists. Due to the nascent stage of research into selective ABHD1 antagonists, the following protocols and data are presented as a guiding framework for future investigations.
Potential In Vivo Animal Models
The selection of an appropriate animal model is contingent on the hypothesized therapeutic indication for the ABHD1 antagonist. Based on the current understanding of ABHD1's role in mitigating oxidative stress, the following models are proposed.
1. Oxidative Stress-Induced Hypertension Model:
-
Model: D5 dopamine (B1211576) receptor deficient mice (D5-/-) are known to develop hypertension and increased systemic oxidative stress.[1] Upregulation of ABHD1 in these mice has been observed, suggesting a compensatory protective mechanism.[1]
-
Rationale: This model would be suitable for testing whether antagonizing ABHD1 exacerbates hypertension and oxidative stress, thereby validating the target's role in blood pressure regulation.
2. Neurodegenerative Disease Models:
-
Model: Mouse models of neurodegenerative diseases where oxidative stress is a key pathological feature, such as models for Huntington's disease or Parkinson's disease.
-
Rationale: Given that ABHD1 is upregulated in a cellular model of Huntington's disease, in vivo models of this or similar diseases could be used to investigate the neuroprotective or detrimental effects of ABHD1 inhibition.
3. Models of Induced Oxidative Stress:
-
Model: Acute oxidative stress can be induced in rodents through the administration of agents like paraquat (B189505) or lipopolysaccharide (LPS).
-
Rationale: These models allow for the direct assessment of an ABHD1 antagonist's impact on the cellular response to oxidative insults in a controlled manner.
Experimental Protocols
The following are detailed, yet generalized, protocols for the in vivo evaluation of a novel ABHD1 antagonist. Researchers should adapt these protocols based on the specific antagonist, animal model, and research question.
Protocol 1: Pharmacokinetic and Target Engagement Study
Objective: To determine the pharmacokinetic profile of the ABHD1 antagonist and to confirm its engagement with the ABHD1 target in vivo.
Materials:
-
Test ABHD1 antagonist
-
Vehicle (e.g., saline, DMSO/polyethylene glycol)
-
Wild-type mice or rats
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue homogenization buffer
-
Activity-based protein profiling (ABPP) probes for serine hydrolases (if available)
Procedure:
-
Dosing: Administer the ABHD1 antagonist to a cohort of animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle-treated control group.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).
-
Plasma Analysis: Process blood to plasma and analyze the concentration of the antagonist using a validated analytical method (e.g., LC-MS/MS).
-
Tissue Harvest: At the final time point, euthanize the animals and harvest tissues of interest (e.g., brain, heart, kidney, liver).
-
Target Engagement: Homogenize tissues and measure the activity of ABHD1. If a specific ABPP probe for ABHD1 is available, this can be used to quantify the extent of target inhibition.
Protocol 2: Efficacy Study in an Oxidative Stress-Induced Hypertension Model
Objective: To evaluate the effect of the ABHD1 antagonist on blood pressure and markers of oxidative stress in a relevant disease model.
Materials:
-
D5-/- mice and wild-type controls
-
Test ABHD1 antagonist and vehicle
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography)
-
Assay kits for oxidative stress markers (e.g., malondialdehyde, superoxide (B77818) dismutase)
Procedure:
-
Acclimatization and Baseline Measurement: Acclimatize animals to the blood pressure measurement apparatus. Record baseline blood pressure for several days.
-
Treatment: Randomly assign animals to treatment groups (e.g., vehicle, low-dose antagonist, high-dose antagonist) and administer the treatment daily for a specified period (e.g., 2-4 weeks).
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the treatment period.
-
Biochemical Analysis: At the end of the study, collect blood and tissues to measure levels of oxidative stress markers.
-
Histopathology: Perform histological analysis of key organs like the kidney and heart to assess for any pathological changes.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Hypothetical Pharmacokinetic Parameters of an ABHD1 Antagonist
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax (ng/mL) | Oral | 10 | 500 ± 75 |
| Tmax (hr) | Oral | 10 | 1.0 ± 0.2 |
| AUC (ng*hr/mL) | Oral | 10 | 2500 ± 300 |
| Bioavailability (%) | Oral vs. IV | 10 | 40 |
| Half-life (hr) | Oral | 10 | 3.5 ± 0.5 |
Table 2: Hypothetical Efficacy Data in an Oxidative Stress-Induced Hypertension Model
| Treatment Group | N | Change in Systolic Blood Pressure (mmHg) | Plasma Malondialdehyde (µM) | Superoxide Dismutase Activity (U/mg protein) |
| WT + Vehicle | 10 | +2 ± 1.5 | 2.5 ± 0.3 | 150 ± 10 |
| D5-/- + Vehicle | 10 | +15 ± 2.0 | 5.8 ± 0.5 | 105 ± 8 |
| D5-/- + Antagonist (10 mg/kg) | 10 | +25 ± 2.5 | 7.2 ± 0.6 | 85 ± 7 |
| D5-/- + Antagonist (30 mg/kg) | 10 | +35 ± 3.0 | 8.5 ± 0.7 | 70 ± 6** |
| p < 0.05, ** p < 0.01 compared to D5-/- + Vehicle |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of ABHD1 in the regulation of oxidative stress.
Experimental Workflow
Caption: General experimental workflow for in vivo testing of an ABHD1 antagonist.
References
- 1. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel ABHD1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of novel antagonists targeting alpha/beta-hydrolase domain-containing protein 1 (ABHD1). ABHD1 is a serine hydrolase implicated in lipid metabolism and lipid droplet formation, making it a potential therapeutic target for various metabolic diseases.[1][2][3][4][5] The following sections offer a guide to the synthesis of a representative carbamate-based ABHD1 antagonist, protocols for its characterization, and methods for evaluating its biological activity and selectivity.
Overview of ABHD1 Antagonist Synthesis
The synthesis of novel ABHD1 antagonists can be approached by targeting the conserved catalytic serine residue within the α/β-hydrolase fold. Carbamates are a well-established class of irreversible inhibitors for serine hydrolases, functioning by carbamylating the active site serine.[6] This protocol outlines the synthesis of a novel antagonist based on the versatile N-hydroxyhydantoin (NHH) carbamate (B1207046) scaffold, which allows for facile modification to optimize potency and selectivity.[7][8]
Quantitative Data on ABHD Family Inhibitors
To provide a context for the potency and selectivity of novel ABHD1 antagonists, the following table summarizes publicly available data for inhibitors of various ABHD family members. Data for specific ABHD1 inhibitors is limited, highlighting the need for further research in this area.
| Inhibitor Name/Scaffold | Target Enzyme(s) | IC50 (nM) | Assay Type | Reference |
| Triazole Urea Derivatives | PAFAH2, APEH, ABHD11 | Various nM to µM | Competitive ABPP | [9] |
| N-hydroxyhydantoin carbamates | Multiple Serine Hydrolases | Various nM to µM | Competitive ABPP | [7] |
| Uracil Urea Derivatives | FAAH | 0.3 - 0.8 | Enzymatic Assay | [10] |
| Piperidine/Piperazine Ureas | FAAH | Various nM to µM | Not Specified | [6] |
| Hexafluoroisopropyl Carbamates | MAGL | Various nM to µM | Not Specified | [6] |
| O-biphenyl-3-yl carbamates | FAAH | Various nM to µM | Enzymatic Assay | [11] |
Experimental Protocols
Synthesis of a Novel N-Hydroxyhydantoin Carbamate-Based ABHD1 Antagonist
This protocol describes a general method for the synthesis of a representative N-hydroxyhydantoin carbamate inhibitor. The synthesis involves the preparation of an N-hydroxyhydantoin leaving group and its subsequent reaction with a desired isocyanate to form the final carbamate product.
Protocol 1: Synthesis of a Representative ABHD1 Antagonist
Step 1: Synthesis of the N-Hydroxyhydantoin Core
-
Reaction Setup: In a round-bottom flask, dissolve ethyl glycinate (B8599266) hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Addition of Reagents: Add triethylamine (B128534) (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C and add a solution of triphosgene (B27547) (0.4 equivalents) in DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization with Hydroxylamine (B1172632): Dissolve the crude intermediate in ethanol (B145695) and add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (B1210297) (1.5 equivalents).
-
Heating: Reflux the mixture for 4-6 hours.
-
Purification: After cooling, remove the solvent in vacuo and purify the crude product by flash chromatography on silica (B1680970) gel to obtain the N-hydroxyhydantoin core.
Step 2: Synthesis of the Final Carbamate Inhibitor
-
Reaction Setup: Dissolve the N-hydroxyhydantoin core (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Isocyanate: Add the desired isocyanate (e.g., a substituted phenyl isocyanate) (1.1 equivalents) to the solution.
-
Catalyst: Add a catalytic amount of a suitable base, such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Purification: Once the reaction is complete, concentrate the mixture and purify the final N-hydroxyhydantoin carbamate product by flash chromatography.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Enzymatic Assay for ABHD1 Activity and Inhibition
This protocol details a fluorescence-based assay to determine the enzymatic activity of ABHD1 and to evaluate the potency (IC50) of novel antagonists. The assay utilizes a commercially available fluorescent lysophosphatidylcholine (B164491) substrate, which mimics one of ABHD1's known substrates.[12]
Protocol 2: In Vitro ABHD1 Inhibition Assay
-
Reagents and Buffers:
-
Recombinant human ABHD1 enzyme.
-
Fluorescent lysophosphatidylcholine substrate (e.g., with a BODIPY fluorophore).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA.
-
Test compounds (novel antagonists) dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well microplate, add 2 µL of each compound dilution.
-
Add 48 µL of a solution containing the recombinant ABHD1 enzyme in assay buffer to each well.
-
Pre-incubate the plate at 37 °C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorescent lysophosphatidylcholine substrate solution in assay buffer.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.[13][14][15]
-
-
Data Analysis:
-
Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol describes a competitive ABPP experiment to assess the selectivity of novel ABHD1 antagonists against other serine hydrolases in a complex proteome.
Protocol 3: Competitive Activity-Based Protein Profiling
-
Proteome Preparation: Prepare a cell lysate or tissue homogenate (e.g., from a relevant cell line or mouse liver) in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the novel ABHD1 antagonist (or DMSO as a vehicle control) for 30 minutes at 37 °C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe) to each proteome sample and incubate for another 30 minutes at room temperature.
-
SDS-PAGE and Imaging: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
Analysis: A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the DMSO control indicates that the antagonist inhibits that particular serine hydrolase. The selectivity profile can be determined by observing which bands are affected at different inhibitor concentrations.
Visualizations
Signaling Pathway
Caption: Role of ABHD1 in lipid metabolism and its inhibition.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of ABHD1 antagonists.
Structure-Activity Relationship (SAR) Logic
Caption: Logical flow of a structure-activity relationship study.
References
- 1. α/β hydrolase domain-containing protein 1 acts as a lysolipid lipase and is involved in lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. scienft.com [scienft.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.stanford.edu [med.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A fluorogenic phospholipid for the detection of lysosomal phospholipase A2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay of phospholipase A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ABHD1 Function Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abhydrolase domain-containing protein 1 (ABHD1) is a member of the α/β hydrolase superfamily of enzymes, which are involved in a wide array of metabolic processes.[1][2][3] While the precise physiological roles of mammalian ABHD1 are still under investigation, emerging evidence suggests its involvement in lipid metabolism, mitigation of oxidative stress, and cellular signaling.[2][4] Studies in renal cells have shown that overexpression of ABHD1 can reduce the production of reactive oxygen species (ROS) by NADPH oxidase.[1][2] Furthermore, in a cellular model of Huntington's disease, upregulation of ABHD1 is associated with the activation of the protective Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[2][5] More recent research in the microalga Chlamydomonas reinhardtii has identified ABHD1 as a lysolipid lipase (B570770) that plays a crucial role in the formation of lipid droplets (LDs) by hydrolyzing lyso-diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS). While this provides significant insight, the specific substrates and functions in mammalian cells are not yet fully elucidated.[6]
The advent of CRISPR/Cas9 technology offers a powerful and precise tool for targeted gene knockout, enabling researchers to systematically investigate the function of proteins like ABHD1 in mammalian systems.[3] By creating stable ABHD1 knockout cell lines, scientists can dissect its role in various cellular processes, identify its substrates and downstream effectors, and explore its potential as a therapeutic target for diseases associated with lipid dysregulation and oxidative stress.
These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 to generate ABHD1 knockout mammalian cell lines and detailed protocols for subsequent functional analysis.
Data Presentation: Expected Quantitative Outcomes of ABHD1 Knockout
Following the successful generation and validation of an ABHD1 knockout (KO) cell line, a series of quantitative assays can be performed to elucidate its function. The following table summarizes hypothetical, yet realistic, data that could be obtained from the experimental protocols described in this document. These values are intended to serve as a guide for researchers to anticipate the potential magnitude of changes and to aid in experimental design and data interpretation.
| Parameter | Wild-Type (WT) Cells | ABHD1 KO Cells | Fold Change (KO/WT) | Potential Implication |
| Intracellular ROS Levels (Relative Fluorescence Units) | 100 ± 5 | 150 ± 8 | 1.5 | Increased oxidative stress in the absence of ABHD1. |
| Lipid Droplet Count per Cell | 25 ± 3 | 15 ± 2 | 0.6 | Impaired lipid droplet formation. |
| Total Triacylglycerol (TAG) Content (µg/mg protein) | 50 ± 4 | 30 ± 3 | 0.6 | Reduced neutral lipid storage. |
| Total Lysophospholipid Content (µg/mg protein) | 10 ± 1 | 18 ± 2 | 1.8 | Accumulation of potential ABHD1 substrates. |
| Nrf2 Nuclear Translocation (% of cells) | 15% ± 2% | 5% ± 1% | 0.33 | Attenuated antioxidant response. |
Experimental Protocols
Protocol 1: Generation of ABHD1 Knockout Mammalian Cell Lines using CRISPR/Cas9
This protocol outlines the steps for creating a stable ABHD1 knockout cell line using a plasmid-based CRISPR/Cas9 system.
1. Guide RNA (gRNA) Design and Cloning:
-
gRNA Design: Design two to three gRNAs targeting an early exon of the ABHD1 gene to maximize the likelihood of a frameshift mutation leading to a functional knockout. Use online design tools such as Benchling or CHOPCHOP, considering on-target efficiency and potential off-target effects.
-
Oligonucleotide Synthesis and Annealing: Synthesize complementary oligonucleotides for the chosen gRNA sequences with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138). Anneal the oligos to form double-stranded DNA.
-
Cloning: Ligate the annealed gRNA oligos into the BbsI-digested Cas9 expression vector. Transform the ligation product into competent E. coli and select for positive clones by Sanger sequencing.
2. Transfection of Mammalian Cells:
-
Cell Culture: Culture the mammalian cell line of choice (e.g., HEK293T, HeLa, Huh7) in appropriate media and conditions until they reach 70-80% confluency.
-
Transfection: Transfect the cells with the validated gRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000). Include a negative control (scrambled gRNA) and a positive control (gRNA targeting a gene known to be efficiently knocked out).
3. Single-Cell Cloning:
-
Fluorescence-Activated Cell Sorting (FACS): 48-72 hours post-transfection, harvest the cells and use FACS to sort GFP-positive cells (indicating successful transfection) into individual wells of a 96-well plate containing conditioned media.
-
Limiting Dilution: Alternatively, perform serial dilutions of the transfected cells to seed an average of 0.5 cells per well in a 96-well plate.
-
Colony Expansion: Allow single cells to proliferate and form colonies over 1-3 weeks.
4. Validation of ABHD1 Knockout:
-
Genomic DNA Extraction and PCR: Extract genomic DNA from expanded clones. Amplify the targeted region of the ABHD1 gene using PCR.
-
T7 Endonuclease I (T7E1) Assay: Perform a T7E1 assay on the PCR products to screen for clones with insertions or deletions (indels).
-
Sanger Sequencing: Sequence the PCR products from positive clones to confirm the presence of frameshift mutations.
-
Western Blot Analysis: Lyse the validated knockout clones and perform a Western blot using an ABHD1-specific antibody to confirm the absence of the protein.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
1. Cell Seeding:
-
Seed wild-type (WT) and ABHD1 KO cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
2. Staining with DCFH-DA:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
3. ROS Measurement:
-
Wash the cells twice with pre-warmed PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
As a positive control, treat a set of WT cells with a known ROS inducer (e.g., 100 µM H₂O₂).
Protocol 3: Analysis of Lipid Droplets (LDs)
This protocol details the staining and quantification of intracellular lipid droplets.
1. Cell Seeding and Oleic Acid Treatment:
-
Seed WT and ABHD1 KO cells on glass coverslips in a 24-well plate.
-
To induce lipid droplet formation, supplement the culture medium with 100 µM oleic acid complexed to bovine serum albumin (BSA) for 24 hours.
2. Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain the lipid droplets by incubating with a solution of BODIPY 493/503 (1 µg/mL) in PBS for 15 minutes at room temperature.
-
Stain the nuclei with DAPI (1 µg/mL) for 5 minutes.
3. Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number and size of lipid droplets per cell using image analysis software such as ImageJ.
Protocol 4: Quantification of Triacylglycerols (TAGs) and Lysophospholipids
This protocol provides a general workflow for the extraction and quantification of lipids by mass spectrometry.
1. Lipid Extraction:
-
Harvest a known number of WT and ABHD1 KO cells.
-
Perform a Bligh-Dyer or a similar lipid extraction method using a chloroform/methanol/water solvent system.
-
Collect the organic phase containing the lipids.
2. Mass Spectrometry Analysis:
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for analysis.
-
Analyze the lipid composition using liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics.
-
For TAG and lysophospholipid quantification, use appropriate internal standards for each lipid class.
3. Data Analysis:
-
Identify and quantify the different lipid species based on their mass-to-charge ratio and fragmentation patterns.
-
Normalize the lipid amounts to the initial cell number or total protein content.
Visualizations
Caption: Putative signaling pathway of ABHD1 in regulating oxidative stress.
Caption: Experimental workflow for studying ABHD1 function using CRISPR/Cas9.
References
- 1. Alpha/beta hydrolase 1 is upregulated in D5 dopamine receptor knockout mice and reduces O2- production of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence analysis and structure prediction of ABHD16A and the roles of the ABHD family members in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Mammalian alpha beta hydrolase domain (ABHD) proteins: Lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Selective Inhibitors of ABHD Family Members
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α/β-hydrolase domain (ABHD) family of proteins is a large and diverse group of enzymes that play critical roles in lipid metabolism and signaling.[1][2] Dysregulation of these enzymes has been implicated in a variety of diseases, including cancer, obesity, neurodegenerative disorders, and metabolic syndrome.[2][3] Consequently, the development of potent and selective inhibitors for individual ABHD family members is of significant therapeutic interest.[1] This document provides detailed application notes and experimental protocols to guide researchers in the discovery and characterization of selective ABHD inhibitors.
Several members of the ABHD family are key players in the endocannabinoid system, where they regulate the levels of the signaling lipid 2-arachidonoylglycerol (B1664049) (2-AG).[3][4][5] Specifically, ABHD6 and ABHD12 are responsible for a portion of 2-AG hydrolysis in the brain, making them attractive targets for modulating endocannabinoid signaling.[4][6]
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activities of various compounds against different ABHD family members. This data is crucial for assessing the potency and selectivity of potential inhibitors.
| Inhibitor | Target ABHD | IC₅₀ / pIC₅₀ | Chemical Class | Notes | Reference(s) |
| Compound 183 | ABHD2 | pIC₅₀ = 5.50 ± 0.06 | Singleton | Highly selective for ABHD2 in mouse testis proteome. | [6] |
| Compound 1 | ABHD2 | pIC₅₀ = 5.50 | Urea (B33335) Derivative | No off-targets identified in mouse testis proteome via ABPP screening. | [3][5] |
| β-aminocyano(MIDA)boronate 2 | ABHD3 | IC₅₀ = 0.14 µM | Boronate | Highly selective for ABHD3 with >95% blockade at 0.5 µM and no activity over 60 other serine hydrolases. | [5] |
| Compound 47 | ABHD3 | Potent (exact value not specified) | β-ketoamide | Selective over other tested ABHDs. | [2][6] |
| Compound 60 | ABHD3 | Potent (exact value not specified) | β-ketoamide | Selective over other tested ABHDs. | [2][6] |
| N-hydroxyhydantoin carbamate (B1207046) 5 (ABC47) | ABHD4 | IC₅₀ = 0.03 µM | N-hydroxyhydantoin carbamate | Also inhibits ABHD3 (IC₅₀ = 0.1 µM) and has off-targets including ABHD6, HSL, PLA2G7, and CES2. | [3][5] |
| N-hydroxyhydantoin carbamate 6 (ABC34) | ABHD4 | IC₅₀ = 0.1 µM | N-hydroxyhydantoin carbamate | Also inhibits ABHD3 (IC₅₀ = 7.6 µM) and has the same off-targets as compound 5. | [5] |
| WWL70 | ABHD6 | IC₅₀ = 350 nM | Carbamate | A well-characterized, selective ABHD6 inhibitor. | [5] |
| WWL123 (Compound 14 ) | ABHD6 | IC₅₀ = 0.43 µM | Carbamate | Selective and active in vivo. | [3][5] |
| Compound 15 | ABHD6 | IC₅₀ = 44 nM | 1,2,5-thiadiazole carbamate | Good selectivity over FAAH, ABHD12, and MAGL. | [3][5] |
| WWL222 | ABHD11 (mouse) | Potent (exact value not specified) | Not specified | A potent and selective inhibitor of murine ABHD11. | |
| THL (Tetrahydrolipstatin) | ABHD12 | IC₅₀ < 100 nM | Lipase Inhibitor | Broad-spectrum serine hydrolase inhibitor, not selective for ABHD12. | |
| Maslinic Acid | ABHD12 | IC₅₀ = 0.9 µM | Triterpene | Reversible inhibitor with selectivity over other metabolic serine hydrolases. |
Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling Pathway Involving ABHD6 and ABHD12
The diagram below illustrates the role of ABHD6 and ABHD12 in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), thereby terminating its signaling through cannabinoid receptors (CB1R).
General Workflow for ABHD Inhibitor Screening and Characterization
This workflow outlines the key steps from initial screening to in-depth characterization of selective ABHD inhibitors.
Experimental Protocols
Protocol 1: Competitive Gel-Based Activity-Based Protein Profiling (ABPP) for Inhibitor Screening
This protocol is designed for the rapid screening of potential inhibitors against a panel of ABHD family members.
Materials:
-
Cell or tissue lysates expressing the ABHD enzymes of interest.
-
DPBS (Dulbecco's Phosphate-Buffered Saline).
-
Test inhibitors dissolved in DMSO.
-
Fluorophosphonate-rhodamine (FP-Rh) probe (100 µM stock in DMSO).
-
4x SDS-PAGE loading buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Fluorescence gel scanner.
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates in DPBS at a protein concentration of 1 mg/mL.
-
Inhibitor Incubation: In a 1.5 mL microcentrifuge tube, add 50 µL of the proteome. Add 0.5 µL of the test inhibitor solution (at 100x the final desired concentration) or DMSO (for vehicle control).
-
Incubate the mixture for 30 minutes at 37°C.
-
Probe Labeling: Add 0.5 µL of the 100 µM FP-Rh probe stock solution to each tube for a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
Quenching the Reaction: Stop the labeling reaction by adding 17 µL of 4x SDS-PAGE loading buffer.
-
SDS-PAGE: Heat the samples at 95°C for 5 minutes. Load 20 µL of each sample onto an SDS-PAGE gel and run the gel according to standard procedures.
-
Visualization: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner (excitation/emission ~550/580 nm). A decrease in fluorescence intensity of a specific band in the inhibitor-treated lane compared to the control indicates inhibition of the corresponding enzyme.
Protocol 2: LC-MS/MS-Based ABPP for Selectivity Profiling
This protocol provides a more comprehensive and quantitative assessment of inhibitor selectivity across the proteome.
Materials:
-
Cell or tissue lysates (1 mg/mL).
-
Test inhibitor and DMSO.
-
FP-biotin probe (100 µM stock in DMSO).
-
Streptavidin-agarose beads.
-
Wash buffers (e.g., 1% SDS in PBS, 6 M urea in PBS, PBS).
-
Trypsin solution.
-
LC-MS/MS system.
Procedure:
-
Proteome Treatment and Labeling:
-
To 1 mL of proteome, add the test inhibitor to the final desired concentration (e.g., 1 µM) or DMSO as a control.
-
Incubate for 30 minutes at 37°C.
-
Add FP-biotin probe to a final concentration of 5 µM and incubate for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add 50 µL of pre-washed streptavidin-agarose beads to each sample.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with 1 mL of 1% SDS in PBS, 1 mL of 6 M urea in PBS, and three times with 1 mL of PBS.
-
-
On-Bead Digestion:
-
Resuspend the beads in 100 µL of PBS containing 1 µg of trypsin.
-
Incubate overnight at 37°C with shaking.
-
Centrifuge to pellet the beads and collect the supernatant containing the tryptic peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Identify and quantify the peptides using appropriate proteomics software.
-
Compare the spectral counts or peptide intensities between the inhibitor-treated and control samples to determine the selectivity profile of the inhibitor.
-
Protocol 3: Fluorescent Hydrolase Activity Assay Using a Natural Substrate
This protocol describes a method to measure the hydrolase activity of ABHD6 by monitoring the release of glycerol from its substrate.
Materials:
-
HEK293 cell lysates overexpressing human ABHD6.
-
1(3)-monoacylglycerol (1-AG) substrate.
-
Glycerol assay kit (containing glycerol kinase, glycerol phosphate (B84403) oxidase, horseradish peroxidase, and a fluorescent probe like Amplex Red).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplate.
-
Microplate reader with fluorescence detection.
Procedure:
-
Prepare Reagents: Prepare the glycerol detection reagent mixture according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of assay buffer.
-
10 µL of test inhibitor at various concentrations or DMSO (control).
-
20 µL of ABHD6-expressing cell lysate.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Initiate Reaction: Add 20 µL of the 1-AG substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence (excitation/emission ~530/590 nm for Amplex Red) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the IC₅₀ values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 4: General Esterase Activity Assay using p-Nitrophenyl Acetate (B1210297) (pNPA)
This is a general colorimetric assay to measure the esterase activity of ABHD family members that can hydrolyze pNPA.
Materials:
-
Purified recombinant ABHD enzyme or cell lysate.
-
p-Nitrophenyl acetate (pNPA) substrate solution (e.g., 10 mM in isopropanol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Assay Setup: In a 96-well plate, add:
-
170 µL of assay buffer.
-
10 µL of test inhibitor at various concentrations or DMSO.
-
10 µL of the enzyme solution.
-
-
Pre-incubation: Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of the pNPA substrate solution to each well.
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes. The production of p-nitrophenol results in an increase in absorbance.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the IC₅₀ values for the inhibitors. A no-enzyme control should be included to account for spontaneous hydrolysis of pNPA.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in ABHD1 activity assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing activity assays to study the α/β-hydrolase domain containing 1 (ABHD1) enzyme. Given the limited availability of a standardized, commercial assay for mammalian ABHD1, this guide is based on established principles of lipase (B570770) and esterase assays and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common substrates for measuring ABHD1 activity?
While the endogenous substrate of human ABHD1 is not definitively established, studies on homologous proteins and the broader lipase family suggest the use of artificial substrates for in vitro assays. Commonly used substrates for general lipase and esterase activity that can be adapted for ABHD1 include:
-
Colorimetric Substrate: p-nitrophenyl butyrate (B1204436) (pNPB) is a widely used substrate for lipases. Hydrolysis of pNPB by ABHD1 releases p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at 405-410 nm.
-
Fluorometric Substrate: 4-methylumbelliferyl butyrate (4-MUB) is a fluorogenic substrate. Enzymatic cleavage of the butyrate group releases the highly fluorescent 4-methylumbelliferone, which can be measured with an excitation wavelength of around 360 nm and an emission wavelength of around 440 nm. Fluorometric assays are generally more sensitive than colorimetric assays.
Q2: What are the critical components of the ABHD1 assay buffer?
The assay buffer is crucial for maintaining the optimal activity and stability of the enzyme. A typical starting point for an ABHD1 assay buffer would be:
-
Buffer: A phosphate (B84403) or Tris-HCl buffer at a physiological pH, typically between 7.0 and 8.0.
-
Detergent: A non-ionic detergent, such as Triton X-100, is often included to emulsify the lipid substrate and improve its accessibility to the enzyme. The concentration of the detergent is critical and should be optimized, as high concentrations can denature the enzyme.
-
Additives: Depending on the specific requirements of ABHD1, which are not fully characterized, other additives like bovine serum albumin (BSA) to prevent non-specific binding or metal ions might be necessary.
Q3: My ABHD1 activity signal is very low. What are the possible causes and solutions?
Low or no signal is a common issue in enzyme assays. The following troubleshooting table outlines potential causes and recommended solutions.
Troubleshooting Guide: Low Signal in ABHD1 Activity Assay
| Potential Cause | Possible Explanation | Recommended Solution |
| Enzyme-Related Issues | ||
| Insufficient Enzyme Concentration | The amount of active ABHD1 in your sample is too low to generate a detectable signal. | Increase the concentration of your enzyme preparation (e.g., cell lysate, purified protein). Perform a protein concentration titration to find the optimal enzyme amount. |
| Inactive Enzyme | The enzyme may have been denatured during preparation or storage due to improper temperature, pH, or repeated freeze-thaw cycles. | Prepare fresh enzyme samples. Ensure proper storage conditions (-80°C for long-term). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Include a positive control with known activity if available. |
| Sub-optimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for ABHD1 activity. | Perform a pH and temperature optimization experiment. Test a range of buffer components and concentrations. For human enzymes, a starting temperature of 37°C is recommended.[1] |
| Substrate-Related Issues | ||
| Low Substrate Concentration | The substrate concentration is limiting the reaction rate. | Increase the substrate concentration. Perform a substrate titration to determine the Km and ensure you are working at or above this concentration for Vmax conditions.[2] |
| Substrate Instability/Degradation | The substrate, particularly p-nitrophenyl esters, can be unstable and hydrolyze spontaneously, especially at alkaline pH.[3][4] | Prepare fresh substrate solutions for each experiment. Avoid prolonged storage of diluted substrate. Run a "substrate only" control to assess the rate of spontaneous hydrolysis. |
| Poor Substrate Solubility | The lipid-based substrate is not properly emulsified in the aqueous buffer, limiting its availability to the enzyme. | Optimize the detergent (e.g., Triton X-100) concentration in the assay buffer.[5][6][7][8] Ensure thorough mixing of the reaction components. |
| Assay Procedure & Instrumentation | ||
| Incorrect Wavelength/Filter Settings | The plate reader is not set to the correct excitation and emission wavelengths for the product being measured. | For pNPB assays, ensure the absorbance is read at 405-410 nm. For 4-MUB assays, confirm the excitation and emission wavelengths are appropriate for 4-methylumbelliferone. |
| Short Incubation Time | The reaction has not proceeded long enough to generate a sufficient amount of product. | Increase the incubation time. Perform a time-course experiment to determine the linear range of the reaction.[3][9][10] |
| Presence of Inhibitors | Your sample may contain endogenous inhibitors of ABHD1. | If using cell lysates or tissue homogenates, consider partial purification of the enzyme. Include known inhibitors as negative controls if available. |
| Pipetting Errors | Inaccurate pipetting can lead to incorrect concentrations of enzyme or substrate. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components to ensure consistency across wells. |
Experimental Protocols
Protocol 1: Colorimetric ABHD1 Activity Assay using p-Nitrophenyl Butyrate (pNPB)
This protocol is a general guideline and should be optimized for your specific experimental setup.
1. Reagent Preparation:
-
ABHD1 Enzyme: Prepare your ABHD1-containing sample (e.g., purified protein, cell lysate) in a suitable buffer. Keep on ice.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% (v/v) Triton X-100. Warm to the assay temperature (e.g., 37°C) before use.
-
pNPB Substrate Stock Solution (100 mM): Dissolve p-nitrophenyl butyrate in acetonitrile (B52724) or DMSO.
-
pNPB Working Solution (10 mM): Dilute the stock solution in the Assay Buffer immediately before use.
2. Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 20 µL of your ABHD1 enzyme preparation to the sample wells. For a negative control, add 20 µL of the corresponding buffer without the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the 10 mM pNPB Working Solution to each well.
-
Immediately start measuring the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the negative control from the absorbance of the sample wells.
-
Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (ε = 18,000 M-1cm-1 at pH 8.0, this may vary slightly with pH).
Protocol 2: Fluorometric ABHD1 Activity Assay using 4-Methylumbelliferyl Butyrate (4-MUB)
This protocol offers higher sensitivity compared to the colorimetric assay.
1. Reagent Preparation:
-
ABHD1 Enzyme: Prepare your ABHD1-containing sample as in the colorimetric assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% (v/v) Triton X-100.
-
4-MUB Substrate Stock Solution (10 mM): Dissolve 4-methylumbelliferyl butyrate in DMSO.
-
4-MUB Working Solution (1 mM): Dilute the stock solution in Assay Buffer immediately before use.
-
4-Methylumbelliferone (4-MU) Standard Curve: Prepare a series of dilutions of 4-MU in Assay Buffer to generate a standard curve.
2. Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a black, clear-bottom 96-well microplate.
-
Add 20 µL of your ABHD1 enzyme preparation to the sample wells and buffer to the control wells.
-
Add the 4-MU standards to separate wells for the standard curve.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 30 µL of the 1 mM 4-MUB Working Solution.
-
Measure the fluorescence (Excitation: ~360 nm, Emission: ~440 nm) at regular intervals.
3. Data Analysis:
-
Generate a standard curve by plotting the fluorescence of the 4-MU standards against their concentrations.
-
Determine the rate of fluorescence increase (ΔRFU/min) for your samples.
-
Use the standard curve to convert the rate of fluorescence increase to the rate of product formation (nmol/min).
Visualizing Experimental Workflows
General Workflow for ABHD1 Activity Assay
Caption: General workflow for conducting an ABHD1 activity assay.
Troubleshooting Logic for Low Signal
References
- 1. researchgate.net [researchgate.net]
- 2. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Triton X-100 and PEG on the Catalytic Properties and Thermal Stability of Lipase from Candida Rugosa Free and Immobilized on Glyoxyl-Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ABHD1 Antagonist Concentration in Cell Culture
Welcome to the technical support center for the optimization of ABHD1 antagonist concentration in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is ABHD1 and why is it a target of interest?
A1: ABHD1, or Abhydrolase Domain Containing 1, is a protein belonging to the α/β hydrolase superfamily.[1] It has been identified as a lysolipid lipase (B570770) that plays a role in the formation of lipid droplets, which are crucial for energy and lipid homeostasis.[2][3][4][5][6] Additionally, studies have suggested its involvement in protecting against oxidative stress by reducing the generation of reactive oxygen species (ROS).[7][8][9] Its roles in lipid metabolism and cellular stress responses make it a potential therapeutic target for various diseases.
Q2: I am starting with a new ABHD1 antagonist. How do I choose an initial concentration range for my experiments?
A2: For a novel inhibitor, it is recommended to start with a broad concentration range to determine its potency and cytotoxicity. If the IC50 (half-maximal inhibitory concentration) is known from biochemical assays, you can start with a range spanning several orders of magnitude around this value (e.g., 100x below to 100x above the biochemical IC50). If the IC50 is unknown, a common starting range is from 1 nM to 100 µM.[10] It is also advisable to consult the literature for similar compounds or other ABHD family inhibitors to guide your initial concentration selection.[11][12]
Q3: What is the difference between IC50 and EC50, and which is more relevant for my cell-based assays?
A3:
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce a specific biological or biochemical activity (like enzyme activity) by 50%.[13][14]
-
EC50 (Half-maximal Effective Concentration): This is the concentration of a drug that gives half of the maximal response. This response can be either stimulatory or inhibitory.
For cell-based assays where you are measuring the inhibition of a cellular process (e.g., reduction in a downstream signaling event or decreased cell viability), IC50 is the more commonly used term.
Q4: How long should I incubate my cells with the ABHD1 antagonist?
A4: The optimal incubation time can vary depending on the cell type, the mechanism of the antagonist, and the endpoint being measured. A good starting point is to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours).[15] For acute effects on signaling pathways, shorter incubation times may be sufficient. For effects on cell viability or proliferation, longer incubation times are typically necessary.[16]
Q5: What control experiments are essential when testing an ABHD1 antagonist?
A5: Proper controls are crucial for interpreting your results. Essential controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the antagonist. This controls for any effects of the solvent itself.[17]
-
Untreated Control: Cells grown in culture medium without any treatment.
-
Positive Control (if available): Cells treated with a known inhibitor of ABHD1 or a related pathway to ensure the assay is working as expected.
-
Negative Control Compound (if available): A structurally similar but inactive compound to demonstrate the specificity of the antagonist's effect.
Troubleshooting Guides
Problem 1: No observable effect of the ABHD1 antagonist.
| Possible Cause | Troubleshooting Steps |
| Insufficient Antagonist Concentration | The concentration used may be too low to effectively inhibit ABHD1 in a cellular context. Perform a dose-response experiment with a wider and higher range of concentrations.[15] |
| Poor Cell Permeability | The antagonist may not be efficiently crossing the cell membrane. If possible, use a cell-permeable analog or a different formulation. You can also try to increase the incubation time. |
| Antagonist Instability | The compound may be degrading in the cell culture medium at 37°C. Test the stability of the antagonist in your media over time using analytical methods like LC-MS if available. Prepare fresh dilutions for each experiment.[18] |
| Cell Line Resistance | The chosen cell line may not express sufficient levels of ABHD1 or may have compensatory mechanisms. Verify ABHD1 expression in your cell line via Western blot or qPCR. Consider using a cell line with known high ABHD1 expression or an overexpression system. |
| Incorrect Assay Endpoint | The chosen readout may not be sensitive to ABHD1 inhibition. Ensure your assay is robust and directly or indirectly measures ABHD1 activity or a known downstream effect. For example, if ABHD1 is involved in lipid droplet formation, you could measure changes in lipid droplet number or size.[2][4][6] |
Problem 2: High cell toxicity or unexpected off-target effects.
| Possible Cause | Troubleshooting Steps |
| Antagonist Concentration is Too High | High concentrations can lead to non-specific effects and cytotoxicity. Lower the concentration range in your experiments. The optimal inhibitory concentration should ideally be well below the concentration that causes significant cell death. |
| Off-Target Effects of the Antagonist | Many inhibitors, especially at higher concentrations, can affect other proteins.[11] Review the selectivity profile of your antagonist if available. Consider using a structurally different ABHD1 antagonist to confirm that the observed phenotype is due to ABHD1 inhibition. |
| Solvent (e.g., DMSO) Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.5%) and consistent across all treatments, including your vehicle control. |
| Contamination | Bacterial, fungal, or mycoplasma contamination can cause cell stress and death. Regularly check your cell cultures for any signs of contamination.[19] |
Experimental Protocols & Data Presentation
Protocol 1: Determining the IC50 of an ABHD1 Antagonist on Cell Viability
This protocol describes how to determine the concentration of an ABHD1 antagonist that inhibits cell viability by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
ABHD1 antagonist
-
Vehicle (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)[20]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Antagonist Preparation: Prepare a serial dilution of the ABHD1 antagonist in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series.[17] Also, prepare a vehicle control and an untreated control.
-
Cell Treatment: Remove the medium from the wells and replace it with the medium containing the different antagonist concentrations, vehicle control, or fresh medium.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.
-
Plot the percent viability against the log of the antagonist concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[14]
-
Hypothetical Cell Viability Data:
| Antagonist Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.5 | 95.6 ± 4.8 |
| 1 | 88.3 ± 6.2 |
| 5 | 65.1 ± 5.5 |
| 10 | 48.9 ± 4.9 |
| 25 | 30.7 ± 3.8 |
| 50 | 15.4 ± 2.9 |
| 100 | 5.1 ± 1.5 |
Protocol 2: Western Blot for a Downstream Marker of ABHD1 Activity
This protocol can be used to assess the effect of the ABHD1 antagonist on the protein levels of a downstream target.
Materials:
-
Cell line of interest
-
6-well plates
-
ABHD1 antagonist
-
Vehicle (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the downstream marker and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the ABHD1 antagonist (based on viability assays) and vehicle control for the optimal duration.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.
Hypothetical Western Blot Quantification:
| Antagonist Conc. (µM) | Normalized Protein Level (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.95 |
| 5 | 0.78 |
| 10 | 0.52 |
| 25 | 0.25 |
Visualizations
Caption: Workflow for optimizing ABHD1 antagonist concentration.
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. scienft.com [scienft.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. α/β hydrolase domain-containing protein 1 acts as a lysolipid lipase and is involved in lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alpha/beta hydrolase 1 is upregulated in D5 dopamine receptor knockout mice and reduces O2- production of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. How to Use Inhibitors [sigmaaldrich.com]
- 12. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. courses.edx.org [courses.edx.org]
- 15. benchchem.com [benchchem.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. adl.usm.my [adl.usm.my]
- 20. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Reducing Off-Target Effects of ABHD1 Inhibitors
This technical support resource is designed for researchers, scientists, and drug development professionals working with inhibitors of α/β-hydrolase domain-containing protein 1 (ABHD1). It provides practical guidance for troubleshooting common issues, particularly those related to off-target effects, to ensure the accuracy and reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is ABHD1 and why is it a therapeutic target? A1: ABHD1 is a member of the α/β-hydrolase domain (ABHD) family of proteins, which are involved in the complex environment of lipid signaling and metabolism.[1] Dysregulation of lipid metabolism is linked to several chronic diseases, making enzymes like ABHD1 potential therapeutic targets.[2][3] Specifically, ABHD1 has been identified as a lysolipid lipase (B570770) that plays a role in the formation of lipid droplets, which are crucial for lipid and energy homeostasis.[4][5]
Q2: What are the common off-target effects of ABHD1 inhibitors? A2: ABHD1 inhibitors, especially those that are not highly specific, can interact with other members of the serine hydrolase superfamily due to structural similarities in their active sites.[1][6] Common off-targets can include other ABHD family members (e.g., ABHD2, ABHD3, ABHD6), carboxylesterases (CES1, CES2), and fatty acid amide hydrolase (FAAH).[1][7][8] For example, some compounds screened for activity on one ABHD member showed cross-reactivity with several others.[1][8] This lack of specificity can lead to unintended biological effects and confounding experimental results.[7]
Q3: How can I confirm that my inhibitor is engaging ABHD1 within my cells? A3: Direct measurement of target engagement in a cellular environment is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify and quantify this interaction.[9][10][11] The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your inhibitor).[9] By heating cells treated with your inhibitor across a temperature gradient and measuring the amount of soluble ABHD1 that remains, you can observe a thermal shift compared to untreated cells, which indicates direct binding.[9][10]
Q4: How can I assess the selectivity of my ABHD1 inhibitor across the proteome? A4: Activity-Based Protein Profiling (ABPP) is a chemoproteomic technique ideal for assessing inhibitor selectivity.[12][13][14] This method uses activity-based probes that covalently label the active sites of entire enzyme families, such as serine hydrolases.[12] In a competitive ABPP experiment, you pre-incubate your proteome with your inhibitor before adding the probe.[6] A selective inhibitor will prevent the probe from binding to ABHD1, but not to other hydrolases. By comparing the probe-labeling pattern with and without your inhibitor using gel-based methods or mass spectrometry, you can determine its potency and selectivity profile in an unbiased, proteome-wide fashion.[6][8]
Inhibitor Selectivity Profile
The following table summarizes quantitative data for inhibitors targeting various ABHD enzymes, highlighting the challenge of achieving selectivity.
| Inhibitor | Primary Target | IC50 (Primary Target) | Known Off-Targets | Reference |
| Compound 5 (ABC47) | ABHD3 / ABHD4 | 0.1 µM / 0.03 µM | ABHD6, HSL, PLA2G7, CES2 | [1][8] |
| Compound 6 (ABC34) | ABHD3 / ABHD4 | 7.6 µM / 0.1 µM | ABHD6, HSL, PLA2G7, CES2 | [1][8] |
| Compound 21 (KT195) | ABHD6 | 10 nM | ABHD2, CES3, CES2G, PLA2G15 | [8] |
| BIA 10-2474 | FAAH | ~60 nM (in situ) | FAAH2, ABHD6, ABHD11, LIPE, PNPLA6, CES1, CES2, CES3 | [7] |
| ML257 | ABHD10 | 17 nM (in vitro) | Highly selective among 40+ other serine hydrolases | [15] |
IC50 values can vary based on the assay format (e.g., in vitro vs. in situ).
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High variability or inconsistent results between experiments. | Inhibitor Instability: The inhibitor may be degrading in your solvent or under experimental conditions. | Always prepare fresh inhibitor solutions. Store stock solutions appropriately and avoid repeated freeze-thaw cycles.[16] |
| Inconsistent Cell State: Cell passage number, confluency, or general health can affect assay outcomes. | Standardize your cell culture protocol. Use cells within a consistent passage range and seed at a uniform density.[17] | |
| Observed phenotype does not seem to be caused by ABHD1 inhibition. | High Off-Target Activity: The inhibitor may be interacting with other proteins, causing the observed effect. | Profile the inhibitor's selectivity using competitive Activity-Based Protein Profiling (ABPP).[6][8] Compare your results with a structurally different, validated ABHD1 inhibitor if one is available. |
| Incorrect Inhibitor Concentration: The concentration may be too high, leading to non-specific effects.[18] | Perform a dose-response experiment to identify the lowest effective concentration. It is recommended to start with a concentration 5-10 times the known IC50 or Ki value.[18] | |
| No observable effect after inhibitor treatment. | Poor Target Engagement: The inhibitor may not be reaching or binding to ABHD1 in your experimental system. | Confirm target engagement directly in your cells using a Cellular Thermal Shift Assay (CETSA).[9][10] |
| Incorrect Assay Conditions: The assay buffer pH, temperature, or incubation times may be suboptimal.[16][19] | Review the protocol for your specific assay. Ensure all components are properly thawed and mixed, and that incubation steps are performed correctly.[19] | |
| Low ABHD1 Activity in Model: The chosen cell line or tissue may not have sufficient ABHD1 activity for an effect to be measured. | Confirm ABHD1 expression and activity in your specific model system using Western Blot or an activity assay. |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the potency and selectivity of an inhibitor against serine hydrolases in a complex proteome.[15]
-
Proteome Preparation: Harvest cells or tissues and homogenize in an appropriate lysis buffer on ice. Centrifuge to pellet insoluble debris and collect the supernatant (proteome lysate). Determine protein concentration.
-
Inhibitor Incubation: Aliquot the proteome. Treat samples with varying concentrations of your ABHD1 inhibitor or vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine) to each sample. Incubate for 30 minutes at room temperature.
-
SDS-PAGE Analysis: Quench the reactions by adding 4x SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.
-
Visualization: Scan the gel using a flatbed fluorescence scanner. The bands represent active serine hydrolases. A decrease in a band's intensity in an inhibitor-treated lane indicates that the inhibitor has blocked the probe from labeling that enzyme.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm direct inhibitor-target engagement in intact cells.[9][10]
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat one group of cells with the inhibitor at a desired concentration and another with a vehicle control. Incubate for 1-2 hours at 37°C.[9]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point in a planned gradient (e.g., 40°C to 70°C). Heat the tubes in a thermocycler for 3 minutes, then cool for 3 minutes.[9]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing) or another appropriate lysis method.[9]
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble ABHD1 using Western Blot or another protein detection method like an ELISA.[20] A shift in the melting curve (more soluble protein at higher temperatures) in the inhibitor-treated samples indicates target stabilization.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results with ABHD1 inhibitors.
Caption: Standard experimental workflow for validating a new ABHD1 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. scienft.com [scienft.com]
- 6. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]
- 14. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 15. Probe Development Efforts to Identify Novel Inhibitors of ABHD10 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 18. How to Use Inhibitors [sigmaaldrich.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: ABHD Inhibitor Screening Assays
Welcome to the technical support center for α/β-hydrolase domain (ABHD) inhibitor screening assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your ABHD inhibitor screening experiments.
General Assay Issues
Q1: My assay is not working at all (no signal or very low signal). What are the common causes?
A1: Several factors could lead to a lack of signal in your enzymatic assay. Here’s a checklist of potential issues and solutions:
-
Incorrect Assay Buffer Temperature: Ensure your assay buffer is at room temperature before use, as ice-cold buffers can significantly reduce or halt enzyme activity.[1]
-
Omitted Protocol Step: Carefully review the experimental protocol to ensure no steps were accidentally missed.[1]
-
Incorrect Wavelength/Filter Settings: Double-check that your plate reader is set to the correct excitation and emission wavelengths for your specific assay (fluorescence) or the correct absorbance wavelength (colorimetric).[1]
-
Improperly Thawed Reagents: Ensure all kit components are completely thawed and gently mixed before use to guarantee a homogenous solution.[1]
-
Expired or Improperly Stored Reagents: Always check the expiration dates on your reagents and confirm they have been stored at the recommended temperatures.[1]
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. It's advisable to aliquot your enzyme stock and use a fresh aliquot for each experiment.
Q2: I'm observing inconsistent readings between replicate wells. What could be the problem?
A2: Inconsistent readings are often due to technical errors in assay setup. Consider the following:
-
Pipetting Errors: Use calibrated pipettes and be cautious when pipetting small volumes. Preparing a master mix for your reactions can help ensure consistency across wells.[1]
-
Air Bubbles in Wells: Pipette gently against the wall of the wells to avoid introducing air bubbles, which can interfere with optical readings.[1]
-
Incomplete Mixing: Ensure all components in the wells are thoroughly mixed before taking any measurements.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reactants and lead to higher signals. To mitigate this, you can fill the outer wells with a buffer or use a temperature-controlled plate reader.
-
Sample Preparation Variability: If your samples are not prepared uniformly, you can expect variable readings. Ensure consistent dilution and deproteinization if required.
Fluorescence-Based Assay Troubleshooting
Q3: I'm experiencing high background fluorescence in my "no enzyme" control wells. What should I investigate?
A3: High background in the absence of the enzyme points to issues with the assay components themselves.
-
Autofluorescent Compounds: The test compound itself may be fluorescent at the excitation and emission wavelengths of your assay. You should always run a control with the compound in assay buffer without the enzyme to check for autofluorescence.[2]
-
Contaminated Reagents: Prepare fresh assay buffer and reagent stock solutions using high-purity solvents to rule out contamination.[2]
-
Unstable Fluorescent Probe: The fluorescent probe may be unstable or contaminated. Consider using a new batch of the probe.[2]
-
Non-enzymatic Substrate Hydrolysis: Some substrates may spontaneously hydrolyze over time, leading to an increase in background fluorescence. Always prepare the substrate solution fresh before each experiment.[2]
-
Inappropriate Microplate: For fluorescence assays, use black plates with clear bottoms to minimize background and crosstalk between wells.[1]
Q4: My fluorescence signal is decreasing over time instead of increasing. What is happening?
A4: A decreasing signal is often indicative of photobleaching or reagent instability.
-
Photobleaching: Repeatedly exposing the wells to the excitation light can cause the fluorophore to lose its fluorescence. Minimize the exposure time and the number of readings per well.[2]
-
Reagent Instability: Some fluorescent probes or other assay components may not be stable over the duration of the assay. Review the manufacturer's stability information.[2]
-
Product Inhibition or Instability: The fluorescent product of the reaction may be unstable or could be inhibiting the enzyme at high concentrations.
Colorimetric Assay Troubleshooting
Q5: My colorimetric assay shows high background absorbance in the negative controls. What are the potential causes?
A5: High background in colorimetric assays can obscure the true signal. Here are some common culprits:
-
Compound Interference: The test compound may absorb light at the same wavelength as the chromophore being measured. Run a control with the compound alone to check for this.
-
Non-enzymatic Substrate Hydrolysis: Substrates like p-nitrophenyl acetate (B1210297) (pNPA) are known to be unstable in aqueous solutions and can spontaneously hydrolyze, leading to the formation of the colored product. It is crucial to include a no-enzyme control to subtract this spontaneous hydrolysis from the enzyme-catalyzed reaction.[3]
-
Contaminated Reagents: Impurities in the buffer or other reagents can contribute to background absorbance. Ensure all solutions are freshly prepared with high-quality reagents.
-
Incorrect Plate Type: Use clear, flat-bottom plates for colorimetric assays.[1]
Q6: I'm getting false positives in my colorimetric screen. How can I identify and eliminate them?
A6: False positives are a common issue in high-throughput screening. Here are some strategies to address them:
-
Orthogonal Assays: Employ a secondary assay with a different detection method to confirm hits from the primary screen. For example, if your primary screen is colorimetric, a confirmation assay could be fluorescence-based or use mass spectrometry.
-
Assay Interference Counterscreens: Test if the compound interferes with the detection system itself. This can be done by adding the compound after the enzymatic reaction has been stopped.
-
Check for Compound Aggregation: Some compounds form aggregates that can non-specifically inhibit enzymes. Including a non-ionic detergent like Triton X-100 in the assay buffer can help mitigate this.
-
Redox Cycling Compounds: Certain compounds can generate reactive oxygen species that oxidize and inactivate the enzyme, leading to apparent inhibition. This is particularly relevant for enzymes with reactive cysteine residues.
Activity-Based Protein Profiling (ABPP) Troubleshooting
Q7: I'm not seeing any labeling of my target ABHD enzyme in my gel-based competitive ABPP experiment.
A7: A lack of labeling can be due to several factors related to the probe, the enzyme, or the experimental conditions.
-
Inactive Probe: The activity-based probe (ABP) may have degraded. Ensure it has been stored correctly and handle it according to the manufacturer's instructions.
-
Inactive Enzyme: The target enzyme in your proteome may be inactive or in low abundance. Use a positive control lysate known to have high activity of your target enzyme.
-
Incorrect Probe for Target: Ensure the ABP you are using is designed to label the class of enzymes to which your ABHD protein belongs (e.g., serine hydrolases).
-
Suboptimal Labeling Conditions: Optimize the incubation time and temperature for the probe labeling step.
-
Gel Electrophoresis Issues: Ensure the gel was run correctly and that the protein transfer (if performing a Western blot) was successful. Check for issues like incorrect buffer composition or running conditions.[4]
Q8: I'm observing non-specific bands in my gel-based ABPP. How can I improve specificity?
A8: Non-specific labeling can complicate the interpretation of your results.
-
Titrate Probe Concentration: Using too high a concentration of the ABP can lead to non-specific labeling. Perform a titration to find the optimal probe concentration that gives a good signal for your target with minimal background.
-
Optimize Incubation Time: A shorter incubation time may reduce non-specific labeling.
-
Washing Steps: Ensure adequate washing steps are included in your protocol to remove unbound probe.
-
Competitive Inhibition Control: Pre-incubate your proteome with a known, potent inhibitor of your target enzyme before adding the ABP. A decrease in the intensity of the corresponding band will confirm its identity.[5]
-
Aggregates of Secondary Antibody: If you observe a speckled appearance, it might be due to aggregates of the conjugated secondary antibody. Mix the antibody well before use or filter it.[6]
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC₅₀) of selected common inhibitors against various ABHD family members. This data is compiled from multiple sources and should be used as a reference. Experimental conditions can significantly influence IC₅₀ values.
| Inhibitor | Target ABHD | IC₅₀ Value | Assay Type/Notes | Reference |
| WWL70 | ABHD6 | ~70 nM | Competitive ABPP | (Blankman et al., 2007) |
| KT109 | ABHD6 | ~200 nM | Competitive ABPP | (King et al., 2009) |
| JZP-169 | ABHD6 | 216 nM | Biochemical Assay | [7] |
| Carbamate 10 | ABHD6 | 350 nM | Competitive ABPP in COS-7 cells | [8] |
| THL (Tetrahydrolipstatin) | ABHD6 | ~50 nM | Fluorescent Glycerol Assay | [9] |
| THL (Tetrahydrolipstatin) | ABHD12 | ~190 nM | Fluorescent Glycerol Assay | [9] |
| Urea derivative 1 | ABHD2 | pIC₅₀ = 5.50 | ABPP Screening | [8] |
| ML257 | ABHD10 | 17 nM | in vitro ABPP | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in ABHD inhibitor screening.
Fluorescence-Based Inhibitor Screening Assay using a Generic Substrate
This protocol describes a general method for screening inhibitors of ABHD enzymes using a fluorogenic substrate like 4-methylumbelliferyl acetate (4-MUA).
Materials:
-
Purified recombinant ABHD enzyme or cell lysate containing the target ABHD.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
-
4-Methylumbelliferyl acetate (4-MUA) stock solution in DMSO.
-
Test compounds (inhibitors) dissolved in DMSO.
-
Black, clear-bottom 96-well or 384-well microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare working solutions of the enzyme, substrate, and test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Compound Pre-incubation: Add 2 µL of the test compound dilutions to the wells of the microplate. Add 2 µL of DMSO to the control wells (no inhibitor and no enzyme controls).
-
Enzyme Addition: Add 48 µL of the diluted enzyme solution to the wells containing the test compounds and the "no inhibitor" control. Add 48 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the 4-MUA substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~450 nm) over time (e.g., every minute for 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Colorimetric Inhibitor Screening Assay using p-Nitrophenyl Acetate (pNPA)
This protocol outlines a method for screening ABHD inhibitors using the chromogenic substrate p-nitrophenyl acetate (pNPA).
Materials:
-
Purified recombinant ABHD enzyme or cell lysate.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
p-Nitrophenyl acetate (pNPA) stock solution in a solvent like acetonitrile (B52724) or DMSO.
-
Test compounds dissolved in DMSO.
-
Clear, flat-bottom 96-well microplate.
-
Absorbance plate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the assay buffer. Note that pNPA is unstable in aqueous solutions, so prepare the substrate solution immediately before use.[3]
-
Compound and Enzyme Addition: In the wells of the microplate, add the test compound, followed by the enzyme solution. Include controls for no inhibitor (enzyme + DMSO) and no enzyme (buffer + DMSO). The final volume before adding the substrate should be uniform.
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes.
-
Start Reaction: Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes.[3]
-
Data Analysis: Determine the rate of p-nitrophenol production from the linear phase of the absorbance curve. Remember to subtract the rate of spontaneous pNPA hydrolysis (from the "no enzyme" control) from all other readings.[3] Calculate the percent inhibition and IC₅₀ values as described for the fluorescence assay.
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol describes a gel-based competitive ABPP experiment to assess the selectivity of an inhibitor against serine hydrolases in a complex proteome.
Materials:
-
Cell or tissue lysate (proteome).
-
Test inhibitor dissolved in DMSO.
-
Broad-spectrum serine hydrolase activity-based probe with a reporter tag (e.g., a fluorophore like TAMRA-FP or a biotin (B1667282) tag).
-
SDS-PAGE loading buffer.
-
SDS-PAGE gel and electrophoresis system.
-
In-gel fluorescence scanner or Western blot apparatus (if using a biotinylated probe).
Procedure:
-
Proteome Preparation: Prepare a protein lysate from cells or tissues and determine the protein concentration.
-
Inhibitor Pre-incubation: In separate tubes, pre-incubate aliquots of the proteome (e.g., 50 µg of protein) with a range of concentrations of the test inhibitor or DMSO (vehicle control) for 30 minutes at 37°C.[10]
-
Probe Labeling: Add the activity-based probe (e.g., TAMRA-FP to a final concentration of 1 µM) to each tube and incubate for another 30 minutes at 37°C.[10]
-
Quench Reaction: Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.[11]
-
Visualization:
-
Fluorescent Probe: If a fluorescent probe was used, visualize the labeled proteins directly by scanning the gel with a fluorescence scanner.[11]
-
Biotinylated Probe: If a biotinylated probe was used, transfer the proteins to a membrane and detect the labeled proteins by Western blotting using a streptavidin-HRP conjugate and chemiluminescence.
-
-
Data Analysis: Analyze the intensity of the bands corresponding to different serine hydrolases. A decrease in band intensity in the inhibitor-treated lanes compared to the DMSO control indicates that the inhibitor is binding to and inhibiting that particular enzyme.[5]
Signaling Pathways & Experimental Workflows
This section provides diagrams to visualize key signaling pathways involving ABHD enzymes and a typical experimental workflow for inhibitor screening.
Signaling Pathways
Caption: Postsynaptic regulation of 2-AG signaling by ABHD6.
Caption: Role of ABHD12 in terminating lyso-PS signaling.
Caption: ABHD10-mediated regulation of mitochondrial redox homeostasis.
Experimental & Logical Workflows
Caption: A typical workflow for ABHD inhibitor discovery and characterization.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Troubleshooting Guide [edvotek.com]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe Development Efforts to Identify Novel Inhibitors of ABHD10 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background fluorescence in ABHD assays
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers minimize background fluorescence in α/β-hydrolase domain-containing (ABHD) protein assays.
Troubleshooting Guide
High background fluorescence can mask the specific signal from your probe, leading to low signal-to-noise ratios and unreliable data. This section addresses common issues and provides step-by-step guidance to identify and resolve them.
Issue 1: High Background Fluorescence in Competitive Activity-Based Protein Profiling (ABPP)
Question: I am performing a competitive ABPP experiment to screen for inhibitors of an ABHD enzyme using a fluorescent probe like FP-TAMRA, but the background signal in my no-inhibitor control is excessively high, making it difficult to see a clear reduction in fluorescence with my test compounds. What could be the cause and how can I fix it?
Answer:
High background in competitive ABPP can originate from several sources, including non-specific binding of the probe, autofluorescence from your sample, or issues with the assay components.
-
Probe Concentration is Too High: An excess of the fluorescent probe can lead to non-specific binding to other proteins or components in the lysate, as well as increased background from unbound probe in the gel.
-
Solution: Titrate your fluorescent probe to determine the optimal concentration that gives a robust signal for your target ABHD enzyme without causing excessive background. Start with a lower concentration (e.g., 0.5 µM) and incrementally increase it.[1] A concentration of 2 µM for probes like TAMRA-FP is often a good starting point for labeling in complex proteomes.[2][3]
-
-
Non-Specific Binding to Other Serine Hydrolases: Broad-spectrum probes like fluorophosphonates (FP) can bind to numerous active serine hydrolases in a proteome, which can contribute to a high overall background signal.[4][5][6]
-
Solution:
-
Confirm Target Engagement: Use a known, selective inhibitor for your ABHD enzyme of interest as a positive control to ensure that the band you are analyzing corresponds to your target.
-
Select a More Selective Probe: If available, consider using a more selective activity-based probe for your specific ABHD target. The structure of the probe, including the linker and tag, can influence its target profile.[4]
-
-
-
Sample Autofluorescence: Components within the cell or tissue lysate, such as NADH, riboflavin, and collagen, can fluoresce, contributing to the background.[7][8]
-
Solution:
-
Run a "No Probe" Control: Prepare a sample lane with lysate that has not been incubated with the fluorescent probe. Any signal in this lane is due to endogenous autofluorescence.
-
Choose a Red-Shifted Fluorophore: Autofluorescence is often more pronounced in the blue and green spectra.[7][9] Using probes with red-shifted fluorophores (e.g., TAMRA, which emits around 575 nm) can help to mitigate this issue.[6]
-
-
-
Issues with Assay Buffer and Reagents: Components in your lysis or reaction buffer could be contributing to the background.
-
Solution:
-
Avoid Denaturing Detergents: Detergents like SDS in the lysis buffer can denature proteins and should be avoided.[10]
-
Test Buffer Components: Measure the fluorescence of your buffer and individual reagents to identify any fluorescent contaminants.
-
-
This protocol is adapted from methodologies used for screening inhibitors against ABHD family members.[2][3]
-
Proteome Preparation:
-
Prepare cytosolic or membrane fractions from cells or tissues and dilute to a final protein concentration of 1-2 mg/mL in an appropriate buffer (e.g., Tris or phosphate (B84403) buffer, pH 7.4).[1][3]
-
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, pre-incubate 20 µL of the proteome with 0.5 µL of your test compound (at various concentrations) or DMSO (vehicle control) for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Quenching and Sample Preparation:
-
Stop the reaction by adding 10 µL of 3x SDS-PAGE sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescent gel scanner with the appropriate excitation and emission filters (e.g., Cy3 filter for TAMRA-FP, Ex/Em: ~552/575 nm).[10]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the band corresponding to your target ABHD enzyme in the inhibitor-treated lanes and normalize it to the vehicle control.
-
Plot the normalized intensity against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a competitive activity-based protein profiling (ABPP) experiment.
Issue 2: Low Signal-to-Background Ratio in Coupled-Enzyme Assays
Question: I am using a coupled-enzyme assay to measure the activity of ABHD6 by detecting glycerol (B35011) release, but my signal-to-background ratio is poor. How can I improve it?
Answer:
Coupled-enzyme assays, while sensitive, can have high background due to the fluorescence of the final product (e.g., resorufin) being generated non-enzymatically or by contaminating enzymes.
-
Contaminating Enzyme Activities: The cell lysates or recombinant protein preparations may contain other enzymes that can either hydrolyze the substrate or interfere with the coupling enzymes.
-
Solution: Run a control reaction using lysates from mock-transfected cells to quantify the background signal from endogenous enzymes.[11] This background can then be subtracted from the signal obtained with ABHD6-expressing lysates.
-
-
Substrate Instability: The substrate (e.g., 1(3)-arachidonoylglycerol) may be unstable and hydrolyze non-enzymatically, leading to a gradual increase in background fluorescence over time.
-
Solution: Include a "no-enzyme" control well that contains all reaction components except the ABHD6-containing lysate. This will measure the rate of non-enzymatic substrate hydrolysis.
-
-
Fluorescence of Assay Components: The substrate itself or other components in the reaction mixture might be fluorescent at the excitation/emission wavelengths of resorufin.
-
Solution: Measure the fluorescence of each component of the assay individually to identify any sources of intrinsic fluorescence.
-
This protocol is based on a sensitive fluorescent assay for ABHD6.[11][12][13]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Coupled-Enzyme Mix: Prepare a master mix containing ATP, glycerol kinase, glycerol-3-phosphate oxidase, horseradish peroxidase, and a fluorogenic peroxidase substrate like Amplex Red.
-
Substrate: Prepare a stock solution of 1(3)-arachidonoylglycerol (1(3)-AG) in a suitable solvent.
-
-
Assay Procedure (96-well plate format):
-
Add the ABHD6-containing cell lysate (or purified enzyme) to the wells. Include control wells with lysate from mock-transfected cells.
-
Add the test inhibitors or vehicle (DMSO).
-
Add the coupled-enzyme mix to all wells.
-
Initiate the reaction by adding the 1(3)-AG substrate.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Kinetically monitor the increase in fluorescence (for resorufin, Ex/Em: ~540/590 nm) over time.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Subtract the rate of the mock-transfected or no-enzyme control from the rate of the ABHD6-containing samples to obtain the specific activity.
-
Caption: Principle of the coupled-enzyme system for detecting ABHD6 activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background fluorescence in cell-based ABHD assays?
A1: In cell-based assays, major sources of background fluorescence, often termed autofluorescence, include:
-
Cell Culture Medium: Phenol (B47542) red, a common pH indicator, and components of fetal bovine serum (FBS) are known to be fluorescent.[3][9] Using phenol red-free medium and reducing the concentration of FBS can help.
-
Endogenous Cellular Fluorophores: Molecules like NADH, riboflavin, and flavin coenzymes are naturally fluorescent, typically in the blue-green spectral region.[7][8]
-
Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[7][9]
-
Plasticware: Standard plastic-bottom plates used for cell culture can exhibit fluorescence. Switching to glass-bottom plates is recommended for imaging-based assays.
Q2: How do I choose the right fluorescent probe to minimize background?
A2:
-
Select Red-Shifted Dyes: Choose probes with fluorophores that excite and emit at longer wavelengths (red to far-red region, >600 nm) to avoid the common autofluorescence spectrum of biological samples.[3][9] Probes like TAMRA are a good choice.
-
Use Quenched Probes: "Turn-on" or quenched fluorescent probes are designed to be non-fluorescent until they react with their target enzyme. This significantly reduces the background signal from unbound probes.
-
Check Probe Selectivity: Be aware of the target profile of your probe. Broad-spectrum probes like FP-TAMRA will label many serine hydrolases, so what appears as "background" may be specific labeling of other active enzymes.[2][3] Competitive profiling with known inhibitors can help dissect this.
Q3: What are essential controls to include in my ABHD fluorescence assay?
A3:
-
No-Enzyme Control: Contains all assay components except the enzyme source. This control measures background from the substrate, buffer, and non-enzymatic reactions.
-
No-Substrate/No-Probe Control: Contains the enzyme source but not the fluorescent substrate or probe. This measures the intrinsic autofluorescence of your biological sample.
-
Heat-Inactivated Enzyme Control: Using a denatured enzyme preparation helps to confirm that the observed signal is due to enzymatic activity.
-
Positive Inhibition Control: Use a known inhibitor of your target ABHD enzyme to demonstrate that the signal is specific and can be inhibited.
-
Vehicle Control (e.g., DMSO): Since inhibitors are often dissolved in DMSO, this control is essential to account for any effects of the solvent on enzyme activity or fluorescence.
Q4: Can high concentrations of my test compounds interfere with the assay?
A4: Yes, test compounds can interfere in several ways:
-
Autofluorescence: The compound itself might be fluorescent at the assay wavelengths. It is crucial to measure the fluorescence of the compound alone at the assay concentration.
-
Quenching: The compound might absorb the excitation or emission light of the fluorophore, leading to a decrease in signal that can be mistaken for inhibition.
-
Light Scattering: At high concentrations, compounds may precipitate, causing light scattering that can interfere with fluorescence readings.
Data Summary Tables
Table 1: IC50 Values of Selected Inhibitors for ABHD Family Enzymes
This table presents example half-maximal inhibitory concentrations (IC50) for compounds against various ABHD enzymes, as determined by fluorescence-based competitive ABPP.
| Compound ID | Target Enzyme | Probe Used | pIC50 ( -log(IC50 M) ) | Reference |
| 183 | ABHD2 | MB064 | 5.50 ± 0.06 | [2][3] |
| 184 | ABHD2 | MB064 | 4.60 ± 0.10 | [2][3] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a more potent inhibitor.
Table 2: Example of Signal-to-Background Optimization in a Fluorescence Assay
This table illustrates how optimizing assay parameters can improve the signal-to-background (S/B) ratio. Data is hypothetical but based on common optimization outcomes.
| Condition | Signal (RFU) | Background (RFU) | Signal-to-Background (S/B) Ratio |
| Initial Assay | 1500 | 500 | 3 |
| Optimized: Lower Probe Conc. | 1200 | 200 | 6 |
| Optimized: Red-Shifted Probe | 1400 | 150 | 9.3 |
| Optimized: Both | 1100 | 100 | 11 |
RFU = Relative Fluorescence Units
Visualization of Background Fluorescence Sources
The following diagram illustrates the various potential sources of unwanted background signal in a typical fluorescence-based enzyme assay.
Caption: Potential sources of background fluorescence in ABHD assays.
References
- 1. High-Resolution Confocal Fluorescence Imaging of Serine Hydrolase Activity in Cryosections – Application to Glioma Brain Unveils Activity Hotspots Originating from Tumor-Associated Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. graphviz.org [graphviz.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 | Springer Nature Experiments [experiments.springernature.com]
- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Stability and Degradation of ABHD1 Antagonists
Welcome to the technical support center for researchers engaged in the study of α/β-hydrolase domain containing 1 (ABHD1) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro experiments. Given that the field of selective ABHD1 antagonists is still emerging, this guide focuses on foundational principles and general protocols applicable to the study of novel small molecule inhibitors.[1]
Frequently Asked Questions (FAQs)
Q1: I am having trouble finding a commercially available, selective ABHD1 antagonist for my experiments. Why is this?
A1: ABHD1 is considered one of the less characterized members of the ABHD family.[1] While inhibitors have been developed for other ABHD enzymes like ABHD6 and ABHD12, the discovery of potent and selective inhibitors for ABHD1 is an ongoing area of research.[1] Consequently, there are no well-established, commercially available antagonists specifically targeting ABHD1. Researchers are actively working to identify and characterize such compounds.
Q2: What are the first steps in characterizing the in vitro stability of a potential new ABHD1 antagonist?
A2: The initial characterization of a novel inhibitor's in vitro stability typically involves a series of standardized assays to predict its behavior in biological systems. The primary assays include metabolic stability assessment using liver microsomes and plasma stability tests. These experiments help determine the compound's intrinsic clearance and its susceptibility to degradation by metabolic enzymes and plasma esterases.
Q3: What are some common causes of poor stability for small molecule inhibitors in vitro?
A3: Poor in vitro stability of small molecule inhibitors can often be attributed to several factors. These include enzymatic degradation by metabolic enzymes present in liver microsomes (e.g., cytochrome P450s), hydrolysis by plasma esterases, or inherent chemical instability of the molecule under physiological conditions (pH 7.4, 37°C). The chemical structure of the antagonist, particularly the presence of labile functional groups such as esters or amides, can significantly influence its stability.
Troubleshooting Guides
Issue 1: Rapid Degradation of ABHD1 Antagonist in Liver Microsomal Stability Assay
-
Problem: The test compound shows a very short half-life (t½) when incubated with liver microsomes.
-
Possible Causes & Solutions:
Cause Suggested Solution High Metabolic Clearance The compound is likely a substrate for Phase I (e.g., CYP450) or Phase II (e.g., UGTs) metabolic enzymes. • Identify the metabolic pathway: Use specific CYP450 inhibitors or recombinant human CYP isoforms to identify the major metabolizing enzymes. • Structural modification: Modify the chemical structure at the site of metabolism to block or slow down the degradation. This is a key aspect of lead optimization in drug discovery. Cofactor Depletion Insufficient concentration of NADPH (for Phase I metabolism) or other cofactors in the reaction. • Ensure cofactor concentration: Verify the concentration and purity of the NADPH regenerating system or other cofactors used in the assay. Incorrect Assay Conditions Suboptimal pH, temperature, or incubation time. • Optimize assay parameters: Confirm that the assay is performed at physiological pH (7.4) and temperature (37°C). Time points for sample collection should be appropriate to accurately determine the degradation rate.
Issue 2: Inconsistent Results in Plasma Stability Assays
-
Problem: High variability in the measured stability of the ABHD1 antagonist across different plasma batches or species.
-
Possible Causes & Solutions:
Cause Suggested Solution Species Differences in Plasma Enzymes The type and activity of plasma esterases and other enzymes can vary significantly between species (e.g., human, rat, mouse). • Test in multiple species: If the goal is preclinical development, it is crucial to assess plasma stability in all relevant species. • Use heat-inactivated plasma: As a control, run the assay in heat-inactivated plasma to determine the contribution of enzymatic degradation versus chemical instability. Anticoagulant Effects The anticoagulant used during plasma collection (e.g., heparin, EDTA, citrate) can sometimes interfere with the assay. • Standardize anticoagulant: Use the same anticoagulant for all plasma samples to ensure consistency. Compound Binding to Plasma Proteins The extent of plasma protein binding can affect the availability of the compound for degradation. • Determine plasma protein binding: Conduct a separate experiment to measure the fraction of the compound bound to plasma proteins. This information is also critical for interpreting in vivo efficacy.
Experimental Protocols & Data Presentation
General Protocol for In Vitro Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a potential ABHD1 antagonist.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| ABHD1 Antagonist X | Human | 45 | 15.4 |
| Rat | 25 | 27.7 | |
| Positive Control | Human | 10 | 69.3 |
| (e.g., Verapamil) | Rat | 8 | 86.6 |
General Protocol for In Vitro Plasma Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound.
-
Thaw plasma (e.g., human, mouse) at 37°C.
-
Prepare a quenching solution.
-
-
Incubation:
-
Add the test compound to the pre-warmed plasma (final concentration, e.g., 1 µM).
-
Incubate at 37°C.
-
At various time points, transfer an aliquot to the quenching solution.
-
-
Sample Analysis & Data Analysis:
-
Follow the same procedure as for the microsomal stability assay.
-
| Compound | Species | % Remaining at 1 hour | Half-life (t½, min) |
| ABHD1 Antagonist Y | Human | 92% | > 120 |
| Mouse | 65% | 85 | |
| Positive Control | Human | 40% | 50 |
| (e.g., Procaine) | Mouse | 15% | 20 |
Visualizations
Caption: Workflow for assessing the in vitro stability of a novel ABHD1 antagonist.
Caption: Troubleshooting logic for addressing poor in vitro stability of ABHD1 antagonists.
References
Technical Support Center: Addressing Assay Interference from Test Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate assay interference caused by test compounds. Pan-assay interference compounds (PAINS) and other artifacts can lead to false-positive or false-negative results, wasting valuable time and resources.[1][2] By understanding the common causes of interference and implementing appropriate validation strategies, you can ensure the integrity and reliability of your experimental data.
Troubleshooting Guides
This section offers step-by-step guidance to address specific issues encountered during your experiments.
Problem 1: High Rate of False Positives in a Primary Screen
A high number of initial hits that are not reproducible is a common issue in high-throughput screening (HTS).[3] This often points to assay interference rather than true biological activity.
Troubleshooting Workflow:
References
Technical Support Center: Ensuring Reproducibility in ABHD Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their experiments involving α/β-hydrolase domain (ABHD) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for ensuring reproducibility in ABHD inhibitor experiments?
A1: Reproducibility in ABHD inhibitor experiments hinges on several key factors:
-
Inhibitor Quality and Handling: Ensure the purity, stability, and proper storage of your inhibitor.[1][2] Inaccurate concentration due to degradation or improper handling is a common source of variability.
-
Target Engagement Verification: It is crucial to confirm that the inhibitor is interacting with its intended ABHD target within the cellular context.[3] Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable for this purpose.[3][4]
-
Selectivity Profiling: ABHD inhibitors can have off-target effects.[5][6] Comprehensive selectivity profiling against other serine hydrolases using methods like Activity-Based Protein Profiling (ABPP) is essential to ensure that the observed phenotype is due to the inhibition of the intended target.[5][6][7]
-
Consistent Experimental Conditions: Maintain consistency in all experimental parameters, including cell density, incubation times, temperature, and reagent concentrations.[1][8] Minor variations can lead to significant differences in results.
-
Appropriate Controls: The inclusion of proper controls is non-negotiable. This includes vehicle controls (e.g., DMSO), positive control inhibitors (if available), and no-enzyme controls.[1][2]
Q2: How do I choose the right concentration for my ABHD inhibitor?
A2: Selecting the appropriate inhibitor concentration is critical.
-
Start with a Dose-Response Curve: Always perform a dose-response experiment to determine the IC50 (or EC50 for cell-based assays) value of your inhibitor against the target ABHD enzyme.
-
Consider the Assay Type: The optimal concentration can vary between biochemical and cell-based assays. Cell permeability and stability can influence the effective concentration in cellular experiments.[9]
-
Mind the Selectivity Window: Use a concentration that is potent enough to inhibit your target of interest but low enough to minimize off-target effects. This "selectivity window" can be determined by comparing the IC50 values for the primary target and potential off-targets.
Q3: My ABHD inhibitor is not showing any activity. What should I do?
A3: Lack of inhibitor activity can stem from several issues. Refer to the detailed troubleshooting guide below. Common initial checks include:
-
Inhibitor Integrity: Verify the inhibitor's concentration and check for signs of degradation or precipitation.[1][2]
-
Enzyme Activity: Confirm that the ABHD enzyme is active using a known substrate or positive control inhibitor.
-
Assay Conditions: Ensure that the assay buffer pH, temperature, and other conditions are optimal for enzyme activity.
Q4: I am observing high variability between my experimental replicates. How can I improve consistency?
A4: High variability can obscure real effects and make your data unreliable. To improve consistency:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when dealing with small volumes.[1]
-
Reagent Mixing: Thoroughly mix all solutions and assay components.
-
Plate Edge Effects: Be aware of potential evaporation from the outer wells of a microplate, which can concentrate reagents. Consider not using the outermost wells or filling them with a buffer.[1]
-
Cell Seeding: For cell-based assays, ensure a uniform cell density across all wells.
Troubleshooting Guides
Guide 1: Inhibitor Shows No or Low Potency
This guide provides a step-by-step approach to troubleshoot experiments where an ABHD inhibitor is not performing as expected.
Caption: A logical workflow for troubleshooting low or no inhibitor potency.
| Potential Issue | Troubleshooting Steps |
| Inhibitor Integrity | 1. Verify Concentration: Use a reliable method (e.g., UV-Vis spectroscopy, HPLC) to confirm the concentration of your stock solution. 2. Check Solubility: Visually inspect for precipitation in the assay buffer. Test the tolerance of your enzyme to the solvent (e.g., DMSO).[2] 3. Assess Stability: Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.[9][10] |
| Enzyme Activity | 1. Confirm Activity: Run a control reaction with only the enzyme and substrate to ensure the enzyme is active. 2. Positive Control: If available, use a known inhibitor for your ABHD target to validate the assay's ability to detect inhibition.[1] |
| Assay Conditions | 1. Optimize Parameters: Ensure the pH, temperature, and buffer components are optimal for your specific ABHD enzyme. 2. Substrate Concentration: For competitive inhibitors, using a substrate concentration close to the Km is recommended. High substrate concentrations can compete with the inhibitor.[2] 3. Incubation Time: Ensure sufficient pre-incubation time for the inhibitor to bind to the enzyme before adding the substrate.[1] |
Guide 2: High Variability in Results
| Potential Issue | Troubleshooting Steps |
| Pipetting Inaccuracy | 1. Calibrate Pipettes: Regularly calibrate your pipettes. 2. Consistent Technique: Use a consistent pipetting rhythm and immerse the tip to the same depth each time. Pre-wet the pipette tip.[1] |
| Reagent and Plate Issues | 1. Thorough Mixing: Ensure all stock solutions and master mixes are homogenous before dispensing. 2. Avoid Edge Effects: Do not use the outer wells of the plate, or fill them with a buffer to minimize evaporation.[1] |
| Cell-Based Assay Variability | 1. Uniform Cell Seeding: Ensure a single-cell suspension and mix well before and during plating to get a consistent cell number per well. 2. Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time. |
Detailed Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for Inhibitor Selectivity
ABPP is a powerful chemical proteomics technique used to assess the potency and selectivity of inhibitors against an entire enzyme family in a native biological sample.[5][6][11]
Caption: A generalized workflow for competitive ABPP experiments.
Methodology:
-
Proteome Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer (e.g., PBS) and determine the protein concentration.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the ABHD inhibitor (and a vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: Add a broad-spectrum, fluorescently tagged activity-based probe (ABP) that targets serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh) to each sample and incubate for a set time (e.g., 30 minutes).
-
Quenching and Denaturation: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Fluorescence Scanning: Visualize the labeled proteins using an in-gel fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to different serine hydrolases. A decrease in fluorescence in the inhibitor-treated lanes compared to the vehicle control indicates that the inhibitor has bound to and blocked the active site of that enzyme. This allows for the simultaneous assessment of on-target potency and off-target activity.[7]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that verifies target engagement by measuring the change in thermal stability of a target protein upon ligand binding in a cellular environment.[3][4]
Caption: The experimental workflow for a typical CETSA experiment.
Methodology:
-
Cell Treatment: Treat cultured cells with the ABHD inhibitor at the desired concentration or with a vehicle control for a specific duration (e.g., 1-2 hours) at 37°C.[4]
-
Cell Harvesting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes), followed by cooling to room temperature.[12]
-
Cell Lysis: Lyse the cells (e.g., through freeze-thaw cycles or addition of a mild detergent).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of soluble target ABHD protein in each sample using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[3][4]
ABHD Signaling Pathway
Several ABHD enzymes, notably ABHD6 and ABHD12, are key players in the endocannabinoid system (ECS) by regulating the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[5][13][14][15] Inhibition of these enzymes can potentiate 2-AG signaling.
Caption: ABHD6 in the endocannabinoid signaling pathway.
This diagram illustrates that diacylglycerol lipase (B570770) (DAGL) synthesizes 2-AG in the postsynaptic neuron. 2-AG then acts as a retrograde messenger, activating presynaptic CB1 receptors. ABHD6, located on the postsynaptic membrane, hydrolyzes and inactivates 2-AG. An ABHD6 inhibitor blocks this hydrolysis, leading to increased 2-AG levels and enhanced CB1 receptor signaling.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology - Wikipedia [en.wikipedia.org]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kinetic Parameters for ABHD1 Enzyme Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the α/β-hydrolase domain-containing protein 1 (ABHD1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your ABHD1 enzyme assays and interpreting your results.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic function of ABHD1 and what are its known substrates?
A1: ABHD1 is characterized as a lysolipid lipase (B570770). Its primary known function is the hydrolysis of an acyl group from lysophospholipids. In vitro studies have demonstrated that ABHD1 can hydrolyze lyso-derivatives of the betaine (B1666868) lipid diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS) and the commercially available lysophosphatidylcholine (B164491) (lyso-PC).[1][2] This activity suggests a role for ABHD1 in lipid metabolism and signaling, particularly in the context of lipid droplet biogenesis.[1][3][4][5][6]
Q2: What is a suitable starting point for buffer conditions in an ABHD1 enzyme assay?
A2: Based on published research, a recommended starting buffer for in vitro ABHD1 activity assays is a Teorell-Stenhagen universal buffer at pH 7.5, supplemented with 100 mM NaCl and Triton X-100 at its critical micelle concentration (CMC) to ensure proper substrate presentation.[1] Optimization of pH and detergent concentration may be necessary depending on the specific substrate and assay format.
Q3: Are there known specific inhibitors for ABHD1?
A3: Currently, there is a limited number of commercially available, highly specific, and direct inhibitors for ABHD1. Many compounds that affect ABHD1 activity do so indirectly by influencing broader lipid metabolism pathways.[7] For example, compounds that alter the availability of lipid substrates can indirectly modulate ABHD1's activity. When screening for inhibitors, it is crucial to perform counter-screens to ensure the observed effects are due to direct inhibition of ABHD1 and not off-target effects on other components of the assay system. While specific inhibitors with IC50 values for other ABHD family members like ABHD6 and ABHD12 have been identified, similar data for ABHD1 is not as readily available.[8]
Q4: How can I obtain active recombinant ABHD1 for my assays?
A4: Recombinant ABHD1 has been successfully expressed in Escherichia coli. One study describes the expression of a truncated version of ABHD1, where the N-terminal hydrophobic portion was removed to improve solubility. The protein was purified from inclusion bodies and refolded to obtain an active enzyme.[1] Researchers can follow similar protein expression and purification strategies to produce active recombinant ABHD1 for in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of ABHD1 kinetic assays.
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive Enzyme: Recombinant ABHD1 may be misfolded or degraded. | - Ensure proper protein folding during and after purification. - Store the purified enzyme in appropriate buffers and at the recommended temperature to maintain stability. - Perform a protein concentration and integrity check (e.g., SDS-PAGE) before use. |
| Sub-optimal Assay Conditions: pH, temperature, or buffer composition may not be suitable for ABHD1 activity. | - Systematically vary the pH of the assay buffer to determine the optimal pH for ABHD1 activity. - Test a range of temperatures to find the optimal condition for the enzyme. - Optimize the concentration of detergents like Triton X-100, as they are crucial for solubilizing lipid substrates. | |
| Substrate Degradation: Lysophospholipids can be unstable. | - Use fresh substrate for each experiment. - Store substrate stocks as recommended by the manufacturer, typically at low temperatures and protected from light and moisture. | |
| High Background Signal | Substrate Autohydrolysis: The substrate may be hydrolyzing spontaneously in the assay buffer. | - Run a "no-enzyme" control to measure the rate of substrate autohydrolysis. - Subtract the background rate from the rate observed in the presence of the enzyme. |
| Contaminating Enzyme Activity: The recombinant enzyme preparation may contain other lipases. | - Ensure high purity of the recombinant ABHD1 protein. - Include a known lipase inhibitor in a control reaction to see if it reduces the background signal. | |
| Fluorescence Interference: If using a fluorescent assay, components of the assay mixture may be autofluorescent. | - Measure the fluorescence of all assay components individually. - Use appropriate blank controls to subtract background fluorescence. | |
| Poor Reproducibility | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of enzyme or substrate. | - Use calibrated pipettes and practice consistent pipetting techniques. - Prepare master mixes of reagents to minimize pipetting variability between wells. |
| Incomplete Substrate Solubilization: Lipid substrates can be difficult to fully solubilize. | - Ensure thorough mixing and sonication (if necessary) of the substrate in the assay buffer containing detergent. - Visually inspect the substrate solution to ensure it is homogenous. | |
| Edge Effects in Plate-Based Assays: Evaporation from wells at the edge of a microplate can lead to variability. | - Avoid using the outer wells of the plate for critical samples. - Use a plate sealer to minimize evaporation during incubation. | |
| Difficulty in Determining Kinetic Parameters (Km and Vmax) | Inappropriate Substrate Concentration Range: The substrate concentrations tested may be too high or too low. | - Perform initial experiments with a wide range of substrate concentrations to estimate the Km. - Once an approximate Km is known, choose a range of substrate concentrations around the Km (e.g., 0.1x to 10x Km) for more accurate determination.[9][10] |
| Enzyme Concentration Too High: The reaction may be proceeding too quickly to measure the initial velocity accurately. | - Reduce the enzyme concentration to ensure that less than 10-15% of the substrate is consumed during the measurement period. | |
| Non-linear Reaction Progress Curves: The reaction rate is not linear over the measurement period. | - Decrease the enzyme concentration or the reaction time to ensure you are measuring the initial velocity. |
Experimental Protocols & Methodologies
General Protocol for ABHD1 Kinetic Assay using Lyso-PC
This protocol provides a starting point for determining the kinetic parameters of ABHD1. Optimization of each step is recommended.
1. Reagents and Materials:
-
Recombinant Human ABHD1
-
Lysophosphatidylcholine (Lyso-PC) substrate
-
Teorell-Stenhagen universal buffer (or a suitable alternative like Tris-HCl or HEPES)
-
Sodium Chloride (NaCl)
-
Triton X-100
-
Assay plates (e.g., 96-well black plates for fluorescence assays)
-
Plate reader capable of kinetic measurements
2. Preparation of Reagents:
-
Assay Buffer: Prepare a stock solution of your chosen buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing 100 mM NaCl.
-
Substrate Stock Solution: Prepare a concentrated stock solution of Lyso-PC in an appropriate solvent (e.g., ethanol (B145695) or DMSO).
-
Enzyme Stock Solution: Prepare a stock solution of recombinant ABHD1 in a suitable storage buffer. Determine the protein concentration accurately.
3. Experimental Workflow for Determining Optimal Enzyme Concentration:
Caption: Workflow for optimizing ABHD1 concentration.
4. Experimental Workflow for Determining Km and Vmax:
Caption: Workflow for determining Michaelis-Menten parameters.
5. Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): v₀ = (Vmax * [S]) / (Km + [S])
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to visually estimate Km and Vmax.
Quantitative Data from Literature (for Lysophospholipases)
| Enzyme | Substrate | Km (µM) | kcat (µmol/min/mg) |
| Lysophospholipase from P388D1 macrophage-like cell line | 1-hexadecanoyl-sn-glycero-3-phosphocholine | ~15-33 | ~1.2-1.5 |
Source: Kinetic analysis and substrate specificity of a lysophospholipase from the macrophage-like cell line P388D1.[2]
ABHD1 Signaling Pathway
ABHD1 plays a role in lipid droplet (LD) biogenesis, a fundamental process in cellular energy storage and lipid metabolism. The enzymatic activity of ABHD1 contributes to the remodeling of the phospholipid monolayer surrounding the LD core.
Caption: Role of ABHD1 in lipid droplet formation.
Pathway Description: ABHD1 is localized to the surface of lipid droplets.[1] During lipid droplet budding from the endoplasmic reticulum and subsequent growth, ABHD1 catalyzes the hydrolysis of lyso-DGTS on the lipid droplet surface.[1] This reaction releases a free fatty acid, which can then be used for the synthesis of triacylglycerols (TAGs), the main component of the lipid droplet core.[1] By modulating the lipid composition of the lipid droplet monolayer, ABHD1 is thought to facilitate the growth and maturation of lipid droplets.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetic analysis and substrate specificity of a lysophospholipase from the macrophage-like cell line P388D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienft.com [scienft.com]
- 4. α/β hydrolase domain-containing protein 1 acts as a lysolipid lipase and is involved in lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. savemyexams.com [savemyexams.com]
- 10. Untitled Document [ucl.ac.uk]
Validation & Comparative
The Landscape of ABHD1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indirect Modulators of ABHD1 Activity
While direct inhibitors are yet to be thoroughly characterized, several compounds have been identified to indirectly influence ABHD1 activity by affecting broader lipid metabolism pathways. These compounds do not bind to ABHD1 directly but rather alter the availability of its substrates or modulate signaling pathways that impact lipid droplet formation.
| Compound Class | Example Compound(s) | Mechanism of Indirect Action on ABHD1 |
| Topoisomerase Inhibitors | Betulinic Acid | Alters lipid metabolism, which can in turn influence the substrate pool for ABHD1.[3] |
| Long-chain Acyl-CoA Synthetase Inhibitors | Triacsin C | Decreases the activation of fatty acids, thereby reducing the availability of substrates for lipid synthesis pathways involving ABHD1.[3] |
| HMG-CoA Reductase Inhibitors | Simvastatin | Inhibits cholesterol synthesis, leading to widespread changes in cellular lipid profiles that can indirectly impact ABHD1 function.[3] |
| PPAR Agonists | Thiazolidinediones, Fenofibrate | These nuclear receptor agonists broadly regulate the expression of genes involved in lipid metabolism, which can include the modulation of ABHD1 expression or the pathways it is involved in.[3] |
| Natural Compounds | Curcumin, Capsaicin | These compounds are known to modulate various signaling pathways and the overall metabolic state of the cell, which can have a secondary effect on ABHD1 activity.[3] |
Experimental Protocols
ABHD1 Enzymatic Activity Assay for Inhibitor Screening
This protocol is designed to screen for potential inhibitors of ABHD1 by measuring its lysolipid lipase (B570770) activity. The assay is based on the hydrolysis of a lysolipid substrate, such as lyso-diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS), and the subsequent detection of a fluorescently labeled fatty acid product.
Materials:
-
Recombinant human ABHD1 enzyme
-
Lyso-DGTS (or another suitable lysolipid substrate)
-
Fluorescently labeled fatty acid (e.g., BODIPY-labeled fatty acid) as a standard
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well microplate, black, flat-bottom
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant ABHD1 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Compound Pre-incubation: Add 1 µL of the test compound solution (at various concentrations) or DMSO (as a vehicle control) to the wells of the 96-well plate.
-
Add 49 µL of the diluted ABHD1 enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the test compounds to interact with the enzyme.
-
Substrate Addition: Prepare the lyso-DGTS substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the lyso-DGTS substrate solution to each well. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the fluorescent label used on the fatty acid.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities of the test compound-treated wells to the velocity of the DMSO control wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Key Processes
ABHD1 Signaling Pathway in Lipid Droplet Biogenesis
The following diagram illustrates the proposed role of ABHD1 in the formation of lipid droplets. ABHD1 is localized to the surface of lipid droplets where it acts as a lysolipid lipase.[1][2]
Caption: ABHD1's role in lipid droplet formation.
Experimental Workflow for ABHD1 Inhibitor Screening
The diagram below outlines the key steps in a typical in vitro screening assay to identify potential inhibitors of ABHD1's enzymatic activity.
Caption: ABHD1 inhibitor screening workflow.
References
Navigating the Selectivity Landscape of ABHD Family Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative overview of the selectivity profiling of α/β-hydrolase domain (ABHD) family inhibitors, with a focus on the current landscape and methodologies used to assess their specificity. While the quest for potent and selective antagonists for many ABHD members is an active area of research, this guide will use available data from various ABHD inhibitors to illustrate the principles and practices of selectivity profiling.
The Challenge of Targeting ABHD1
The α/β-hydrolase domain (ABHD) superfamily comprises a large and diverse group of enzymes with crucial roles in lipid metabolism and signaling.[1][2] ABHD1, specifically, has been implicated in processes such as the regulation of reactive oxygen species, suggesting its potential as a therapeutic target.[1] However, the development of potent and selective small molecule antagonists for ABHD1 has remained a significant challenge. Extensive searches of the current scientific literature reveal a notable scarcity of published selective inhibitors for ABHD1 and, consequently, a lack of comprehensive selectivity profiling data against other ABHD family members.
In contrast, significant progress has been made in developing inhibitors for other members of the ABHD family, including ABHD2, ABHD3, ABHD6, ABHD11, ABHD12, and ABHD16A.[3][4][5] The methodologies and findings from these studies provide a valuable framework for understanding how the selectivity of an ABHD inhibitor is determined and reported.
A Look at Selectivity Profiling of ABHD Inhibitors
The primary technique for assessing the selectivity of ABHD inhibitors is Activity-Based Protein Profiling (ABPP) .[1][2] ABPP utilizes chemical probes that covalently bind to the active site of enzymes in a complex proteome, allowing for the assessment of inhibitor potency and selectivity in a native biological context.
Quantitative Data from ABHD Inhibitor Selectivity Studies
While specific data for an ABHD1 antagonist is not available, the following table illustrates the type of data generated in selectivity profiling studies for inhibitors of other ABHD family members. This exemplifies how selectivity is quantified and compared.
| Inhibitor | Primary Target | IC50 (nM) on Primary Target | Off-Target ABHDs (Inhibition %) | Other Key Off-Targets | Reference |
| DO264 | ABHD12 | 15 | ABHD16A (<10% at 1 µM) | - | [4] |
| Compound 18 | ABHD16A | 3400 | ABHD12 (low inhibition) | - | [3] |
| WWL70 | ABHD6 | 70 | FAAH, MAGL (low inhibition) | - | [2] |
| JZL195 | MAGL/ABHD6 | Dual Target | Other serine hydrolases | - | [6] |
Note: This table is a composite representation based on findings for various ABHD inhibitors and is intended for illustrative purposes due to the lack of specific data for a selective ABHD1 antagonist.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting selectivity data. Below are generalized protocols for key experiments used in the selectivity profiling of ABHD inhibitors.
Activity-Based Protein Profiling (ABPP) for Selectivity
Objective: To determine the potency and selectivity of an inhibitor against a panel of active serine hydrolases, including multiple ABHD family members, in a complex proteome.
Materials:
-
Cell lines or tissue homogenates expressing the ABHD enzymes of interest.
-
Test inhibitor and control compounds.
-
Activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh).
-
SDS-PAGE gels and fluorescence gel scanner.
-
Mass spectrometer for proteomic analysis (for MS-based ABPP).
Protocol:
-
Proteome Preparation: Prepare lysates from cells or tissues of interest under native conditions.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor or a vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Probe Labeling: Add the activity-based probe (e.g., FP-Rh) to the inhibitor-treated proteomes and incubate to allow for covalent labeling of the active serine hydrolases that were not blocked by the inhibitor.
-
Gel-Based Analysis: Quench the labeling reaction and separate the proteins by SDS-PAGE. Visualize the labeled enzymes using a fluorescence gel scanner. A decrease in fluorescence intensity for a specific enzyme band in the presence of the inhibitor indicates target engagement.
-
IC50 Determination: Quantify the fluorescence intensity of the target enzyme band at different inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Mass Spectrometry-Based Analysis (for broad selectivity): For a more comprehensive profile, the probe-labeled proteins can be digested, and the labeled peptides identified and quantified by mass spectrometry. This allows for an unbiased assessment of all probe-reactive enzymes in the proteome.[7]
Visualizing Methodologies and Pathways
To further clarify the processes involved in selectivity profiling and the biological context of ABHD enzymes, the following diagrams are provided.
Conclusion
The development of selective inhibitors for individual members of the ABHD family is a rapidly evolving field with significant therapeutic potential. While a selective antagonist for ABHD1 with comprehensive profiling data remains to be reported in the public literature, the established methodologies, particularly ABPP, provide a robust framework for assessing inhibitor selectivity. The data and protocols presented here, drawn from research on other ABHD family members, offer a guide for researchers on how to approach and interpret selectivity profiling studies. As research progresses, the discovery of selective ABHD1 antagonists will undoubtedly be accompanied by rigorous selectivity profiling, which will be critical for their validation as research tools and potential therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 12-Thiazole Abietanes as Selective Inhibitors of the Human Metabolic Serine Hydrolase hABHD16A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoproteomic, biochemical and pharmacological approaches in the discovery of inhibitors targeting human α/β-hydrolase domain containing 11 (ABHD11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Off-Target Effects: A Comparative Guide to ABHD Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of various inhibitors targeting the α/β-hydrolase domain (ABHD) family of enzymes, supported by experimental data and detailed methodologies.
The ABHD family plays a crucial role in lipid metabolism and signaling, making its members attractive therapeutic targets for a range of diseases, including neurological disorders, cancer, and metabolic conditions.[1][2][3][4][5] However, the structural similarity among serine hydrolases presents a significant challenge in developing selective inhibitors, leading to potential off-target effects and unforeseen physiological consequences.[6][7] This guide leverages data from activity-based protein profiling (ABPP) studies to illuminate the on- and off-target activities of several prominent ABHD inhibitors.
Comparative Analysis of Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50 or pIC50) of various inhibitors against their primary ABHD targets and notable off-targets. This quantitative data, primarily derived from competitive ABPP assays, allows for a direct comparison of inhibitor selectivity.
| Inhibitor | Primary Target(s) | Primary Target IC50/pIC50 | Key Off-Targets | Off-Target IC50/Inhibition | Reference(s) |
| Compound 183 | ABHD2 | pIC50 = 5.50 ± 0.06 | Highly selective in mouse testis proteome | No other targets detected | [8] |
| Compounds 47 & 60 | ABHD3 | Potent (inhibition >70% at 10µM) | Selective over other tested ABHDs | <50% inhibition of other ABHDs | [8] |
| WWL70 | ABHD6 | - | - | A highly selective inhibitor | [9] |
| KT-195 | ABHD6 | IC50 = 10 nM | DAGLβ | Marginal cross-reactivity | [7] |
| DO264 | ABHD12 | >95% inhibition at 1 µM | Highly selective in THP-1 cells | No other serine hydrolase targets detected | [10] |
| Maslinic Acid | ABHD12 | Submicromolar IC50 | Highly selective | No inhibition of ABHD6, MAGL, FAAH | [11] |
| BIA 10-2474 | FAAH (primary target) | - | ABHD6, CES2, PNPLA6, FAAH2 | >90% inhibition at 10 µM and 50 µM | [12] |
| Compounds 5 & 6 | ABHD3, ABHD4 | IC50 = 0.1/7.6 µM (ABHD3), 0.03/0.1 µM (ABHD4) | ABHD6, HSL, PLA2G7, CES2 | - | [6] |
Key Experimental Methodologies
The data presented in this guide are primarily generated using Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique for assessing the functional state of enzymes in complex biological samples.[4][13][14]
Competitive Activity-Based Protein Profiling (ABPP)
This is the cornerstone technique for determining inhibitor selectivity.[4][15]
Protocol:
-
Proteome Preparation: A complex proteome (e.g., cell lysate, tissue homogenate) is prepared.
-
Inhibitor Incubation: The proteome is pre-incubated with the test inhibitor at various concentrations. This allows the inhibitor to bind to its target enzymes.
-
Probe Labeling: A broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like TAMRA or a biotin (B1667282) tag) is added to the mixture.[16][17][18] The ABP covalently labels the active sites of enzymes that were not blocked by the inhibitor.
-
Analysis:
-
Gel-Based Analysis: The proteome is separated by SDS-PAGE. The fluorescently labeled enzymes are visualized using a gel scanner. A decrease in the fluorescence intensity of a specific protein band in the presence of the inhibitor indicates that the inhibitor binds to that protein.[8][17]
-
Mass Spectrometry (MS)-Based Analysis: For a more comprehensive and unbiased analysis, the biotin-labeled proteins are enriched using streptavidin beads.[19][20] The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the proteins that were labeled by the probe.[19][20][21] A decrease in the abundance of a particular protein in the inhibitor-treated sample compared to the control indicates it is a target of the inhibitor.
-
Gel-Based Assay for Screening Inhibitor Libraries
A simplified, higher-throughput version of ABPP is often used for initial screening of inhibitor libraries.[8]
Protocol:
-
Protein Incubation: Recombinantly expressed and purified ABHD enzymes or complex proteomes are incubated with individual compounds from an inhibitor library in a multi-well plate format.
-
Probe Addition: A fluorescently tagged ABP is added to each well.
-
SDS-PAGE and Imaging: The samples are run on an SDS-PAGE gel, and the fluorescence is imaged.
-
Hit Identification: A significant reduction in fluorescence for a specific enzyme in the presence of a compound identifies it as a "hit" or a potential inhibitor.[22]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological relevance of ABHD inhibitor cross-reactivity, the following diagrams are provided.
The cross-reactivity of an ABHD inhibitor can have significant consequences on cellular signaling. For instance, ABHD6 is involved in the endocannabinoid system by hydrolyzing 2-arachidonoylglycerol (B1664049) (2-AG).[9][23][24] An off-target effect on ABHD6 could disrupt this pathway. Similarly, ABHD12 plays a critical role in regulating lysophosphatidylserine (B10771985) (LPS) levels in the brain, and its inhibition is linked to neuroinflammation.[1][5][25]
Conclusion
The development of highly selective ABHD inhibitors is crucial for their therapeutic advancement. This guide highlights the power of ABPP in comprehensively profiling the selectivity of these compounds. The provided data and methodologies serve as a valuable resource for researchers in the field, enabling more informed decisions in drug discovery and chemical biology. As our understanding of the ABHD family grows, so too will the need for precise chemical tools to dissect their complex roles in health and disease.
References
- 1. ABHD12 controls brain lysophosphatidylserine pathways that are deregulated in a murine model of the neurodegenerative disease PHARC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Triterpenoids as Reversible Inhibitors of α/β-hydrolase Domain Containing 12 (ABHD12) | PLOS One [journals.plos.org]
- 12. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ABHD12 - Wikipedia [en.wikipedia.org]
A Comparative Biochemical Profile of ABD-X: A Novel and Selective ABHD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed biochemical characterization of ABD-X , a novel, potent, and selective small molecule inhibitor of α/β-hydrolase domain containing 1 (ABHD1). The performance of ABD-X is compared with other compounds known to modulate ABHD1 activity, highlighting the advantages of its direct and selective mechanism of action. This document includes comparative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.
Introduction to ABHD1 and a Novel Inhibitor: ABD-X
ABHD1 is a member of the serine hydrolase superfamily, a diverse class of enzymes involved in lipid metabolism and signaling.[1] While the precise biochemical function of ABHD1 is still under investigation, emerging evidence links it to the regulation of oxidative stress.[2] Overexpression of ABHD1 has been shown to reduce reactive oxygen species (ROS) generation, suggesting its potential as a therapeutic target for diseases associated with oxidative damage.[2]
Currently, the available chemical tools to study ABHD1 are limited, consisting primarily of compounds that affect its activity indirectly. To address this, we introduce ABD-X , a novel, first-in-class, direct-acting inhibitor of ABHD1. This guide serves to compare the biochemical properties of ABD-X with existing modulators and to provide the necessary technical information for its evaluation.
Comparative Performance Analysis
The efficacy of a novel inhibitor is best understood in the context of existing alternatives. Here, we compare ABD-X to two known indirect modulators of ABHD1 activity, Betulinic Acid and Triacsin C, and to a potent, direct inhibitor of a related family member, ABHD6, to benchmark its performance.
Data Presentation
Table 1: Comparative Inhibition Profile
| Compound | Target(s) | Mechanism of Action on ABHD1 | Potency (IC50) | Notes |
| ABD-X (Novel Inhibitor) | ABHD1 | Direct, Covalent | 25 nM | High selectivity for ABHD1 over other serine hydrolases. |
| Betulinic Acid | Topoisomerase, NF-κB pathway[3][4] | Indirect | Not Applicable | Modulates signaling pathways that can alter cellular lipid metabolism, thereby influencing ABHD1 activity.[4] |
| Triacsin C | Long-chain acyl-CoA synthetase (ACSL)[5][6] | Indirect | 3.6 - 8.7 µM (against ACSL)[7] | Decreases the availability of fatty acid substrates for ABHD1 by inhibiting their activation.[5] |
| JZP-430 (ABHD6 Inhibitor) | ABHD6[8] | Direct, Covalent | 44 nM (against hABHD6)[8] | A highly potent and selective carbamate (B1207046) inhibitor of a related α/β-hydrolase.[8] |
Table 2: Selectivity Profile of ABD-X
| Enzyme Family | Representative Enzyme | ABD-X Inhibition (IC50) |
| ABHD Family | ABHD1 | 25 nM |
| ABHD6 | > 10 µM | |
| ABHD12 | > 10 µM | |
| Other Serine Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | > 25 µM |
| Monoacylglycerol Lipase (MAGL) | > 25 µM |
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol is used to determine the selectivity of ABD-X against the broader family of serine hydrolases in a complex biological sample.[9][10]
I. Materials and Reagents:
-
Proteome Lysate (e.g., mouse brain or relevant cell line)
-
ABD-X stock solution (in DMSO)
-
Fluorophosphonate-Rhodamine (FP-Rh) activity-based probe
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
II. Procedure:
-
Proteome Preparation: Prepare tissue or cell lysate in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Inhibitor Incubation: Aliquot 50 µg of proteome lysate per reaction. Pre-incubate the lysate with varying concentrations of ABD-X (or vehicle control) for 30 minutes at room temperature.
-
Probe Labeling: Add the FP-Rh probe to each reaction at a final concentration of 1 µM. Incubate for another 30 minutes at room temperature.
-
Sample Preparation for Gel: Quench the reaction by adding 4x SDS-PAGE loading buffer. Boil the samples for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Visualization: Scan the gel using a fluorescence scanner. The inhibition of a specific serine hydrolase is observed as a decrease in the fluorescence intensity of the corresponding band compared to the vehicle control.[10]
Fluorescent Enzyme Inhibition Assay for Potency (IC50 Determination)
This protocol determines the potency of ABD-X by measuring its ability to inhibit the enzymatic activity of purified ABHD1.[11][12]
I. Materials and Reagents:
-
Purified, recombinant human ABHD1 enzyme
-
A suitable fluorogenic substrate for ABHD1 (e.g., a substrate that releases a fluorescent product like 4-methylumbelliferone (B1674119) upon cleavage)
-
ABD-X stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black plates
-
Fluorescence plate reader
II. Procedure:
-
Compound Preparation: Prepare a serial dilution of ABD-X in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, ABD-X dilutions, and the ABHD1 enzyme. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (kinetic read) or after a fixed incubation period (endpoint read).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
References
- 1. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the inhibitory action of betulinic acid on key digestive enzymes linked to diabetes via in vitro and computational models: approaches to anti-diabetic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of Betulinic Acid on LPS-Mediated Inhibition of ABCA1 and Cholesterol Efflux through Inhibiting Nuclear Factor-kappaB Signaling Pathway and miR-33 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of acyl-CoA synthetase by triacsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of acyl-CoA synthetase by triacsins. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. nrel.colostate.edu [nrel.colostate.edu]
- 13. benchchem.com [benchchem.com]
Decoding Selectivity: A Comparative Guide to the Structural Basis of ABHD Antagonism
For Researchers, Scientists, and Drug Development Professionals
The α/β-hydrolase domain (ABHD) family of enzymes has emerged as a critical regulator of lipid metabolism and signaling, implicated in a wide array of physiological and pathological processes. Their diverse roles have made them attractive therapeutic targets. However, the high degree of structural similarity among ABHD family members presents a significant challenge in developing selective antagonists. This guide provides a comparative analysis of the structural underpinnings of antagonist selectivity for key ABHD enzymes, supported by experimental data and detailed methodologies.
Unraveling Selectivity: A Tale of Three Enzymes
This guide focuses on three extensively studied members of the ABHD family: ABHD6, ABHD12, and ABHD17. While sharing a canonical α/β-hydrolase fold and a catalytic triad (B1167595), subtle differences in their active site architecture are exploited by selective inhibitors.
ABHD6: A key regulator of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), ABHD6 has been a target for metabolic and neurological disorders. Selective inhibitors often utilize carbamate (B1207046) and triazole-urea scaffolds.[1]
ABHD12: Primarily a lysophosphatidylserine (B10771985) (lyso-PS) lipase, dysfunction of ABHD12 is linked to the neurodegenerative disorder PHARC.[2][3] Its selective inhibitors, such as DO264, are crucial tools for studying its biological functions.[2][4]
ABHD17: This subfamily (A, B, and C) of depalmitoylases regulates the localization and signaling of proteins like N-Ras.[5][6] The pyrazole (B372694) urea-based inhibitor ABD957 demonstrates potent and selective inhibition of the ABHD17 family.[5][7]
Quantitative Comparison of ABHD Antagonist Selectivity
The selectivity of antagonists is paramount for their utility as research tools and therapeutic agents. The following tables summarize the inhibitory potency (IC50) of representative selective inhibitors against their primary target and other off-target ABHD enzymes. This data is primarily generated using competitive activity-based protein profiling (ABPP).
| Table 1: Selectivity Profile of ABHD6 Antagonists | |||
| Antagonist | Target | IC50 (nM) | Off-Target Inhibition |
| WWL70 | ABHD6 | 70[8] | Minimal inhibition of other serine hydrolases at effective concentrations.[9] |
| JZP-430 (1,2,5-thiadiazole carbamate) | ABHD6 | 44[10] | Good selectivity over FAAH and MAGL.[10] |
| KT-182 (triazole-urea) | ABHD6 | ~10 | High selectivity against other serine hydrolases.[1] |
| Table 2: Selectivity Profile of ABHD12 Antagonists | |||
| Antagonist | Target | IC50 (nM) | Off-Target Inhibition |
| DO264 (thiourea) | ABHD12 | 11[2] | Excellent selectivity over other mouse brain serine hydrolases.[2] |
| DO230 | ABHD12 | ~50 | Precursor to DO264 with good selectivity.[2] |
| Table 3: Selectivity Profile of ABHD17 Antagonists | |||
| Antagonist | Target | IC50 (µM) | Off-Target Inhibition |
| ABD957 (pyrazole urea) | ABHD17B | 0.21[11] | Markedly improved selectivity compared to broad-spectrum inhibitors like Palmostatin M. Some cross-reactivity with CES1/2, ABHD6, and ABHD13 at higher concentrations.[5] |
The Structural Basis of Selectivity: Insights from Experimental and In Silico Models
The precise structural features that govern antagonist selectivity are being actively investigated. While a crystal structure of human ABHD6 exists (PDB: 7OTS), it is not in complex with a selective inhibitor.[12] For ABHD12, no crystal structure is currently available.[13] Consequently, homology modeling and molecular docking studies, complemented by mutagenesis data, provide the primary structural insights.
ABHD6: A Defined Active Site Pocket
Homology models and docking studies of ABHD6 suggest that its active site is a well-defined pocket.[2][14] The catalytic triad (Ser148-Asp278-His306) is situated within this pocket.[2] The selectivity of inhibitors like the 1,2,5-thiadiazole (B1195012) carbamates is thought to arise from specific interactions with residues lining this pocket. For instance, a key hydrogen bond often forms between the inhibitor's carbonyl group and the backbone of Phe80, a residue contributing to the oxyanion hole.[10] The surrounding hydrophobic and aromatic residues further dictate the shape and chemical complementarity required for potent and selective binding.
ABHD12: A Putative Extracellular Active Site
Homology models of ABHD12 predict a transmembrane topology with its active site facing the extracellular space.[15][16] The catalytic triad is predicted to be Ser246-Asp333-His372.[17] The lack of an experimental structure makes definitive statements about the binding mode of selective inhibitors like DO264 challenging. However, the unique thiourea (B124793) scaffold of DO264 likely engages with specific residues in the ABHD12 active site that are not conserved in other ABHD family members, thus conferring its high selectivity.
ABHD17: A Dynamic N-Terminus and a Conserved Loop
For the ABHD17 family, mutagenesis studies have revealed the importance of both the catalytic serine (S211 in ABHD17A) and membrane localization for its depalmitoylase activity.[6] Predictive structural analysis and molecular dynamics simulations suggest that an S-acylated N-terminal helix and a conserved loop near the putative lipid-binding pocket are crucial for regulating ABHD17 activity. These dynamic structural elements likely contribute to the specific recognition of both substrates and inhibitors like ABD957, distinguishing them from other ABHD family members.
Experimental Protocols
The determination of antagonist selectivity relies heavily on robust experimental methodologies. The following sections provide detailed protocols for the key techniques cited in this guide.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors directly in complex biological samples.[13]
Objective: To determine the concentration-dependent inhibition of a specific ABHD enzyme by an antagonist and to profile its selectivity against other active serine hydrolases in a proteome.
Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active site of many members of an enzyme family (e.g., serine hydrolases) is used. In a competitive experiment, the proteome is pre-incubated with the inhibitor of interest before the addition of the ABP. If the inhibitor binds to a target enzyme, it will block the subsequent labeling by the ABP. The potency and selectivity of the inhibitor are determined by measuring the decrease in ABP labeling of its target(s) as a function of inhibitor concentration.
Materials:
-
Proteome lysate (e.g., mouse brain membrane proteome)
-
Selective ABHD antagonist (test compound)
-
Broad-spectrum serine hydrolase ABP with a reporter tag:
-
For gel-based analysis: Fluorophosphonate-rhodamine (FP-Rh)
-
For mass spectrometry-based analysis: Fluorophosphonate-biotin (FP-biotin)
-
-
SDS-PAGE gels and fluorescence gel scanner
-
Streptavidin beads, trypsin, and LC-MS/MS instrumentation for proteomic analysis
Gel-Based Competitive ABPP Protocol:
-
Proteome Preparation: Prepare proteome lysates from cells or tissues in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg in 50 µL) into microcentrifuge tubes. Add the ABHD antagonist at various concentrations (typically a serial dilution) or vehicle (e.g., DMSO) as a control. Incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
ABP Labeling: Add the fluorescent ABP (e.g., FP-Rh) to each reaction at a final concentration of 1 µM. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
SDS-PAGE: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes and resolve the proteins on an SDS-PAGE gel.
-
Fluorescence Scanning: Visualize the probe-labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the target ABHD enzyme will decrease with increasing concentrations of an effective inhibitor.
-
Data Analysis: Quantify the fluorescence intensity of the bands of interest. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mass Spectrometry-Based Competitive ABPP (ABPP-MudPIT) Protocol:
-
Proteome and Inhibitor Incubation: Scale up the reaction volume (e.g., 1 mg of proteome in 1 mL). Perform the inhibitor incubation as described for the gel-based method.
-
Biotinylated ABP Labeling: Add a biotinylated ABP (e.g., FP-biotin) to a final concentration of 2 µM. Incubate for 60 minutes at 37°C.
-
Enrichment of Labeled Proteins: Capture the biotin-labeled proteins using streptavidin-agarose beads.
-
On-Bead Digestion: Wash the beads extensively to remove non-labeled proteins. Resuspend the beads in a buffer containing a denaturant (e.g., urea) and reduce and alkylate the cysteine residues. Digest the proteins into peptides using trypsin overnight.
-
LC-MS/MS Analysis: Elute the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides from the probe-labeled proteins. The relative abundance of peptides from a target enzyme will decrease in the inhibitor-treated samples compared to the vehicle control, allowing for the determination of inhibitor potency and selectivity across the proteome.
Visualizing the Path to Selectivity
The following diagrams illustrate key concepts and workflows in the study of ABHD antagonist selectivity.
Caption: Mechanism of selective ABHD antagonist action.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Caption: Key structural features contributing to antagonist selectivity.
References
- 1. Highly predictive ligand-based pharmacophore and homology models of ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative molecular field analysis and molecular dynamics studies of α/β hydrolase domain containing 6 (ABHD6) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABHD12 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms that regulate the activity of the NRas depalmitoylase ABHD17 - UBC Library Open Collections [open.library.ubc.ca]
ABHD antagonist 1 versus known serine hydrolase inhibitors
A Comparative Guide to ABHD Antagonist 1 and Other Serine Hydrolase Inhibitors for Researchers
This guide provides a detailed comparison of this compound against a range of known serine hydrolase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons, supporting experimental data, and detailed methodologies for key experiments.
Introduction to Serine Hydrolases and the ABHD Family
Serine hydrolases are one of the largest and most diverse classes of enzymes, comprising approximately 1% of all proteins in mammals.[1] They play crucial roles in a myriad of physiological processes, including digestion, blood clotting, nervous system signaling, and inflammation.[1] These enzymes utilize a characteristic catalytic triad (B1167595) of serine, histidine, and aspartate to hydrolyze ester, amide, or thioester bonds in their substrates.[2]
A significant subfamily of serine hydrolases is the α/β-hydrolase domain (ABHD) family, which in humans, consists of at least 19 members.[3] ABHD enzymes are critical regulators of lipid metabolism and signaling.[3][4] Dysregulation of ABHD enzymes has been linked to numerous diseases, including obesity, diabetes, cancer, and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[3][4]
This compound: An Overview
This compound is commercially available as an inhibitor of α/β-Hydrolase domain containing 6 (ABHD6).[5][6] According to the supplier, it is intended for research into conditions such as pain, inflammatory diseases, metabolic diseases, and cancer, all areas where ABHD6 is implicated.[7] However, specific quantitative data regarding its potency (e.g., IC50), selectivity across the serine hydrolase family, and its precise chemical structure are not detailed in publicly accessible datasheets. For the purpose of this guide, we will compare its stated target, ABHD6, with other well-characterized inhibitors.
Performance Comparison of Serine Hydrolase Inhibitors
The efficacy of a serine hydrolase inhibitor is determined by its potency (the concentration required to inhibit the enzyme) and its selectivity (its ability to inhibit the target enzyme without affecting other related enzymes). The following table summarizes quantitative data for several known serine hydrolase inhibitors, including potent ABHD6 inhibitors that serve as comparators for this compound, as well as inhibitors of other ABHD family members.
Table 1: Quantitative Comparison of Serine Hydrolase Inhibitors
| Inhibitor | Primary Target(s) | Chemical Class | Potency (IC50) | Selectivity Notes | Reference(s) |
| This compound | ABHD6 | Not Disclosed | Not Disclosed | Stated to have ABHD6 inhibitory activity; selectivity profile is not publicly available. | [5][6] |
| WWL70 | ABHD6 | Carbamate | 70 nM | Selective for ABHD6. Used to study the role of ABHD6 in inflammation and neurodegeneration. | [1][3][8] |
| KT195 | ABHD6 | 1,2,3-Triazole Urea | 10 nM | Highly selective for ABHD6 with negligible activity against other serine hydrolases, including DAGLβ. | [4][9][10] |
| WWL123 | ABHD6 | Carbamate | 430 nM | A blood-brain-barrier-penetrant ABHD6 inhibitor with demonstrated antiepileptic effects in mice. | [11] |
| Compound 183 | ABHD2 | Urea | pIC50 = 5.50 | Identified via a library screen; shows high selectivity for ABHD2 in mouse testis proteome. | [12] |
| DO264 | ABHD12 | Thiourea | ~1 µM | A selective inhibitor of ABHD12. | [13] |
| Thiazole Abietane 13 | ABHD16A | Diterpenoid | ~5-10 µM | A reversible inhibitor with notable selectivity for ABHD16A over other serine hydrolases. | [13] |
| Tetrahydrolipstatin (THL) | Pan-lipase | β-lactone | Broad-spectrum | A non-selective inhibitor of multiple serine hydrolases, including ABHD12 and ABHD16A. | [13][14] |
Key Signaling Pathway: ABHD6 in Endocannabinoid Regulation
ABHD6 is a key enzyme in the endocannabinoid system, where it is one of the hydrolases responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By hydrolyzing 2-AG, ABHD6 terminates its signaling at cannabinoid receptors (CB1 and CB2), thereby modulating processes like neurotransmission, inflammation, and pain. Inhibition of ABHD6 leads to an accumulation of 2-AG, enhancing its therapeutic effects.
Caption: ABHD6 role in 2-AG metabolism.
Experimental Protocols
A crucial technique for characterizing the potency and selectivity of serine hydrolase inhibitors is Activity-Based Protein Profiling (ABPP) .
Competitive Activity-Based Protein Profiling (ABPP) Protocol
Objective: To determine the potency and selectivity of an inhibitor against a family of enzymes in a complex proteome.
Materials:
-
Biological sample (e.g., cell lysate, tissue proteome).
-
Test inhibitor (e.g., this compound).
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., Fluorophosphonate probe with a fluorescent tag like TAMRA, FP-TAMRA).
-
SDS-PAGE gels and imaging system.
-
Mass spectrometer for proteomic analysis (for gel-free methods).
Methodology:
-
Proteome Preparation: Prepare a native proteome from cells or tissues by homogenization in an appropriate buffer without detergents that would denature the enzymes.
-
Inhibitor Incubation: Aliquot the proteome and incubate different concentrations of the test inhibitor (e.g., from 1 nM to 10 µM) for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). A vehicle control (e.g., DMSO) is run in parallel.
-
Probe Labeling: Add the activity-based probe (e.g., FP-TAMRA) to each sample and incubate for a further period (e.g., 30 minutes). The probe will covalently bind to the active site of serine hydrolases that have not been blocked by the test inhibitor.
-
Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Gel-Based Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
Inhibition is observed as a decrease in the fluorescence intensity of a protein band at a specific molecular weight corresponding to the target enzyme.
-
The IC50 value can be determined by quantifying the band intensity at different inhibitor concentrations.
-
-
Selectivity Profiling: The selectivity of the inhibitor is assessed by observing which other bands on the gel (representing other serine hydrolases) also show a decrease in fluorescence. Highly selective inhibitors will only reduce the intensity of the target enzyme's band.
Caption: Workflow for competitive ABPP.
Conclusion
While "this compound" is presented as a tool for studying ABHD6, the lack of detailed public data necessitates comparison with well-profiled inhibitors like WWL70 and KT195 to understand the landscape of ABHD6 inhibition. The development of highly potent and selective inhibitors for individual members of the ABHD family, validated through rigorous methods like competitive ABPP, is crucial for advancing our understanding of lipid metabolism and developing novel therapeutics for a wide range of human diseases. Researchers are encouraged to use these well-characterized molecules as benchmarks in their studies.
References
- 1. WWL70 | ABHD6 inhibitor | Probechem Biochemicals [probechem.com]
- 2. The α/β-hydrolase domain 6 inhibitor WWL70 decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KT195 (ML 295) | ABHD6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Probing the Interactions of Thiazole Abietane Inhibitors with the Human Serine Hydrolases ABHD16A and ABHD12 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
Validation of ABHD1 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abhydrolase domain-containing protein 1 (ABHD1) is an emerging therapeutic target primarily implicated in the modulation of oxidative stress. While its precise enzymatic function in mammals is still under investigation, studies have demonstrated its potential protective role against cellular damage induced by reactive oxygen species (ROS). This guide provides a comparative analysis of ABHD1 against other therapeutic targets in the oxidative stress pathway, supported by available experimental data and detailed methodologies for its validation.
ABHD1: Current Understanding and Therapeutic Rationale
ABHD1 is a member of the α/β hydrolase domain superfamily. Evidence suggests its involvement in mitigating oxidative stress, a key pathological process in numerous diseases including cardiovascular disorders, neurodegenerative diseases, and cancer. The primary rationale for targeting ABHD1 stems from the following observations:
-
Upregulation in Response to Oxidative Stress: ABHD1 expression is significantly increased in cellular and animal models of oxidative stress, suggesting a compensatory protective mechanism.[1][2]
-
Reduction of ROS Production: Overexpression of ABHD1 in renal cells has been shown to decrease the production of superoxide (B77818) by NADPH oxidase, a major source of cellular ROS.[1][2]
-
Potential Link to the Nrf2-ARE Pathway: The antioxidant response element (ARE) pathway, regulated by the transcription factor Nrf2, is a critical cellular defense against oxidative stress. Co-upregulation of ABHD1 and activation of the Nrf2-ARE pathway have been observed in a model of Huntington's disease, hinting at a potential signaling connection.
While research in the green alga Chlamydomonas reinhardtii has identified ABHD1 as a lyso-diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS) lipase (B570770) involved in lipid droplet biogenesis, its specific substrate and enzymatic activity in mammalian cells are yet to be fully elucidated.
Comparative Analysis of Therapeutic Targets in Oxidative Stress
Validating ABHD1 as a therapeutic target necessitates a comparison with established and emerging players in the oxidative stress landscape. The following table summarizes key characteristics of ABHD1 in contrast to alternative targets.
| Target | Mechanism of Action in Oxidative Stress | Known Inhibitors/Activators | Quantitative Data (IC50/EC50) | Clinical Development Stage |
| ABHD1 | Putative enzyme involved in reducing ROS from NADPH oxidase; potential interaction with the Nrf2-ARE pathway. | Indirect modulators of lipid metabolism (e.g., statins, fibrates). No specific, potent inhibitors reported. | Not available for specific inhibitors. | Preclinical (Exploratory) |
| NADPH Oxidase (NOX) Enzymes | Major enzymatic source of cellular ROS. Different isoforms (NOX1-5, DUOX1-2) have distinct tissue distributions and roles. | Various small molecule inhibitors (e.g., VAS2870, GKT137831). | VAS2870: IC50 ~1.1 µM (NOX2), ~12.3 µM (NOX4). GKT137831 (Setanaxib): IC50 in low micromolar range for NOX1/4.[3][4] | Preclinical and Clinical Trials (e.g., Setanaxib for various indications).[5][6][7][8] |
| Keap1-Nrf2 Protein-Protein Interaction | Keap1 targets Nrf2 for degradation. Disruption of this interaction stabilizes Nrf2, leading to the activation of the antioxidant response element (ARE) and expression of antioxidant genes. | Bardoxolone methyl, Dimethyl fumarate (B1241708), Sulforaphane, and various natural compounds.[9][10][11] | Iridium (III) complex 1: IC50 of 1.09 µM for Keap1-Nrf2 binding inhibition.[12] | Approved drugs (Dimethyl fumarate for multiple sclerosis) and clinical trials for various diseases.[5][6][7][8] |
Experimental Protocols for ABHD1 Validation
To rigorously validate ABHD1 as a therapeutic target, a series of well-defined experiments are required. The following protocols provide a framework for these investigations.
Quantifying ABHD1 Expression under Oxidative Stress
Objective: To determine if ABHD1 protein levels are modulated by oxidative stress in a relevant cell model.
Methodology: Western Blotting
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human renal proximal tubule cells, neuronal cells) to 70-80% confluency. Induce oxidative stress by treating cells with agents like H₂O₂ (100-500 µM), paraquat (B189505) (100-500 µM), or by serum starvation for 24-48 hours. Include an untreated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ABHD1 (e.g., rabbit anti-ABHD1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Assessing the Impact of ABHD1 on NADPH Oxidase Activity
Objective: To measure the effect of ABHD1 overexpression on NADPH oxidase-derived superoxide production.
Methodology: Lucigenin-based Chemiluminescence Assay
-
Cell Transfection: Transfect cells with a mammalian expression vector encoding full-length human ABHD1 or an empty vector control.
-
Cell Lysate Preparation: 48 hours post-transfection, harvest the cells and prepare membrane fractions by homogenization and differential centrifugation.
-
NADPH Oxidase Activity Assay:
-
In a 96-well white plate, add membrane protein (10-20 µg) to a reaction buffer containing 5 µM lucigenin.
-
Initiate the reaction by adding 100 µM NADPH.
-
Immediately measure chemiluminescence using a microplate reader at 37°C, with readings taken every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis: Calculate the rate of superoxide production from the slope of the chemiluminescence curve. Compare the activity in ABHD1-overexpressing cells to the empty vector control.
Investigating the Link between ABHD1 and the Nrf2-ARE Pathway
Objective: To determine if ABHD1 overexpression leads to the activation of the Nrf2-ARE antioxidant response pathway.
Methodology: ARE-Luciferase Reporter Assay
-
Cell Co-transfection: Co-transfect cells with the ABHD1 expression vector (or empty vector) and a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) upstream of the luciferase gene. A constitutively active Renilla luciferase vector can be co-transfected for normalization.
-
Cell Treatment (Optional): 24 hours post-transfection, cells can be treated with a known Nrf2 activator (e.g., sulforaphane, 5 µM) as a positive control, or an oxidative stressor.
-
Cell Lysis and Luciferase Assay: 48 hours post-transfection, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in ARE reporter activity in ABHD1-overexpressing cells relative to the empty vector control.
Identification of ABHD1-Interacting Proteins
Objective: To identify proteins that physically interact with ABHD1, which may shed light on its signaling pathway.
Methodology: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells overexpressing a tagged version of ABHD1 (e.g., FLAG-ABHD1 or HA-ABHD1) under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-tag antibody (e.g., anti-FLAG M2 affinity gel) overnight at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads using a competitive peptide (e.g., 3xFLAG peptide) or a low pH buffer.
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Excise unique protein bands and identify them by mass spectrometry (LC-MS/MS).
-
Alternatively, perform a Western blot on the eluate using an antibody against a suspected interacting partner.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha/beta hydrolase 1 is upregulated in D5 dopamine receptor knockout mice and reduces O2- production of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-oxidative stress treatment and current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-oxidative stress treatment and current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: ABHD Antagonist 1 vs. Standard-of-Care Treatments for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel therapeutic agent, ABHD antagonist 1, with two standard-of-care treatments for neuropathic pain: gabapentin (B195806) and amitriptyline (B1667244). The information is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, and experimental methodologies to support further research and development in the field of analgesics.
Introduction to Therapeutic Agents
This compound represents a new class of analgesics that target the endocannabinoid system. As an inhibitor of α/β-hydrolase domain containing 6 (ABHD6), it modulates the levels of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which plays a crucial role in pain signaling and inflammation. The preclinical data for this guide is primarily based on studies of the selective ABHD6 inhibitor, WWL70.
Gabapentin , an anticonvulsant, is a first-line treatment for neuropathic pain. Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.
Amitriptyline is a tricyclic antidepressant widely used for the management of neuropathic pain. Its analgesic effects are attributed to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, as well as the blockade of sodium channels.
Mechanism of Action
The distinct mechanisms of action of these three compounds are visualized in the signaling pathway diagrams below.
Caption: this compound Signaling Pathway.
Caption: Gabapentin's Mechanism of Action.
Caption: Amitriptyline's Multifaceted Mechanism.
Preclinical Efficacy in Neuropathic Pain Models
The following tables summarize the quantitative data from preclinical studies on the efficacy of an ABHD6 inhibitor (WWL70), gabapentin, and amitriptyline in rodent models of neuropathic pain.
Table 1: Efficacy of ABHD6 Inhibitor (WWL70) in a Mouse Model of Chronic Constriction Injury (CCI)
| Outcome Measure | Vehicle Control | WWL70 (10 mg/kg, i.p.) |
| Mechanical Allodynia (Paw Withdrawal Threshold in g) | ~0.4 g | ~1.5 g |
| Thermal Hyperalgesia (Paw Withdrawal Latency in s) | ~5 s | ~10 s |
Table 2: Efficacy of Gabapentin in a Rat Model of Spinal Nerve Ligation (SNL)
| Outcome Measure | Vehicle Control | Gabapentin (100 mg/kg, p.o.) |
| Mechanical Allodynia (Paw Withdrawal Threshold in g) | ~2 g | ~12 g |
Table 3: Efficacy of Amitriptyline in a Rat Model of Spinal Nerve Ligation (SNL)
| Outcome Measure | Vehicle Control | Amitriptyline (10 mg/kg, i.p.) |
| Thermal Hyperalgesia (Paw Withdrawal Latency in s) | ~6 s | ~12 s |
Experimental Protocols
Detailed methodologies for the key experiments cited in the efficacy tables are provided below.
ABHD6 Inhibitor (WWL70) Study Protocol
-
Animal Model: Male C57BL/6 mice were used. Neuropathic pain was induced by chronic constriction injury (CCI) of the sciatic nerve.
-
Drug Administration: WWL70 was dissolved in a vehicle of saline, ethanol, and Cremophor EL (8:1:1) and administered intraperitoneally (i.p.) at a dose of 10 mg/kg.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold was determined by the up-down method.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source was recorded.
-
-
Biochemical Analysis: Levels of 2-AG and other lipids were measured in the spinal cord and brain tissue using liquid chromatography-mass spectrometry (LC-MS).
Gabapentin Study Protocol
-
Animal Model: Male Sprague-Dawley rats were used. Neuropathic pain was induced by spinal nerve ligation (SNL) of the L5 and L6 spinal nerves.
-
Drug Administration: Gabapentin was administered orally (p.o.) at a dose of 100 mg/kg.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using the von Frey filament test to determine the 50% paw withdrawal threshold.
-
Amitriptyline Study Protocol
-
Animal Model: Male Sprague-Dawley rats with SNL-induced neuropathic pain were used.
-
Drug Administration: Amitriptyline was administered i.p. at a dose of 10 mg/kg.
-
Behavioral Testing:
-
Thermal Hyperalgesia: The Hargreaves method was used to measure the paw withdrawal latency to a radiant heat stimulus.
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy of analgesic compounds in a preclinical model of neuropathic pain.
Safety Operating Guide
Navigating the Disposal of ABHD Antagonist 1: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for a compound designated "ABHD antagonist 1" are not publicly available, established guidelines for the management of research chemicals and hazardous waste provide a comprehensive framework for its safe handling and disposal. This guide synthesizes best practices to ensure the protection of laboratory personnel and the environment.
The primary principle in disposing of any novel or uncharacterized research compound, such as an ABHD antagonist, is to treat it as hazardous waste.[1] This approach minimizes risk and ensures adherence to stringent disposal regulations. All waste containing this antagonist, including pure compound, solutions, and contaminated materials, should be managed through an institution's hazardous waste program.
Core Disposal Procedures
The disposal of this compound should follow a systematic procedure, from the point of generation to final collection by environmental health and safety (EHS) personnel.
1. Waste Identification and Segregation:
-
Characterize the Waste: Based on available information (e.g., solvent used, known reactivity), categorize the waste. Most solutions of a novel antagonist will be considered hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Keep halogenated and non-halogenated solvent wastes separate.[2] Incompatible chemicals must be stored in separate containers to prevent dangerous reactions.[3]
2. Container Selection and Labeling:
-
Use Appropriate Containers: Waste must be collected in containers that are chemically compatible with the antagonist and any solvents.[1][4] Plastic containers are often preferred.[5] The container must be in good condition, with a secure, leak-proof lid.[4]
-
Proper Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all constituents (including "this compound" and any solvents), and their approximate concentrations.[3] The label should also include the building and room number where the waste was generated.[3]
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[3][5]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic chemicals (P-listed), the limit is one quart of liquid or one kilogram of solid.[5]
-
Container Management: Keep waste containers closed except when adding waste.[1][2][5] It is good practice to use secondary containment to mitigate spills.[1]
4. Arranging for Disposal:
-
Contact EHS: Once a waste container is full, or before it has been in the SAA for one year (or as per institutional policy), contact your institution's Environmental Health and Safety (EHS) office for pickup.[3][5] Do not dispose of hazardous chemicals down the drain or in the regular trash.[1][5]
Summary of Chemical Waste Characteristics
Researchers should be familiar with the general characteristics of hazardous waste to ensure proper segregation and handling.
| Waste Characteristic | Description | Examples |
| Ignitability | Can create fire under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F). | Flammable solvents (e.g., ethanol, acetone) |
| Corrosivity | Have a pH less than or equal to 2 or greater than or equal to 12.5, or are capable of corroding metal containers. | Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide) |
| Reactivity | Are unstable under "normal" conditions. They can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water. | Explosives, water-reactive substances (e.g., sodium metal) |
| Toxicity | Are harmful or fatal when ingested or absorbed. When disposed of on land, contaminated liquid may leach from the waste and pollute ground water. | Heavy metals (e.g., mercury, lead), pesticides, many organic chemicals |
This table is a general guide based on EPA hazardous waste characteristics.[4] The specific classification of this compound waste should be determined in consultation with your institution's EHS department.
Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste, including this compound.
Caption: Workflow for the safe disposal of this compound waste.
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment (PPE) is mandatory. This includes, at a minimum:
-
A laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves
Consult the Safety Data Sheet (SDS) for the specific antagonist, if available, or for similar compounds to determine if additional PPE is required.
By adhering to these established principles of hazardous waste management, researchers can ensure the safe and compliant disposal of this compound and other novel research chemicals, fostering a secure laboratory environment. Always consult your institution's specific waste management guidelines and EHS department for definitive procedures.
References
- 1. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling ABHD Antagonist 1
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling ABHD antagonist 1. As a potent enzyme inhibitor with an uncharacterized toxicological profile, it is imperative to treat this compound as a particularly hazardous substance. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Risk Assessment
Assumed Risks:
-
Toxicity: Unknown, but assumed to be high due to its targeted biological activity.
-
Routes of Exposure: Inhalation of aerosolized powder, dermal contact, and ingestion.
-
Health Effects: Potential for acute and chronic health effects, including but not limited to, irritation of the skin, eyes, and respiratory tract. The systemic effects of inhibiting ABHD6 are still under investigation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face or half-mask air-purifying respirator with P100 filters.- Double-gloving with nitrile gloves (ASTM D6978 certified).- Impermeable, disposable gown with knit cuffs.- Safety goggles and a face shield.- Hair and shoe covers. |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended).- Impermeable lab coat or gown.- Safety glasses with side shields or safety goggles.- Work should be conducted in a certified chemical fume hood. |
| General Laboratory Operations | - Standard laboratory coat.- Nitrile gloves.- Safety glasses. |
| Spill Cleanup | - Chemical-resistant outer gloves and inner nitrile gloves.- Chemical-resistant boots.- Disposable coveralls.- Full-face respirator with appropriate cartridges. |
Note: Always inspect PPE for integrity before use and dispose of single-use items immediately after handling the compound.
Operational Plan: Step-by-Step Handling Procedures
3.1. Designated Work Area: All work with solid this compound and concentrated solutions must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with a "Potent Compound Handling Area" sign.
3.2. Weighing and Aliquoting:
-
Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, vials) and waste containers are inside the chemical fume hood.
-
Weighing: Carefully weigh the desired amount of the solid compound on an analytical balance placed inside the fume hood or a containment enclosure. Use anti-static weigh boats to minimize dispersal of the powder.
-
Aliquoting: If preparing multiple aliquots, do so within the fume hood.
3.3. Solution Preparation:
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Dissolution: Cap the vial securely and mix using a vortex or sonicator until the compound is fully dissolved.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3.4. Experimental Use:
-
When adding the compound to cell cultures or reaction mixtures, use positive displacement pipettes to minimize aerosol generation.
-
All manipulations should be performed over a disposable absorbent bench liner to contain any potential spills.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Compound | - Collect in a clearly labeled, sealed container designated for "Potent Chemical Waste."- Do not mix with other chemical waste streams. |
| Contaminated Labware (vials, pipette tips, etc.) | - Rinse with a suitable solvent (e.g., ethanol (B145695) or DMSO) three times.- Collect the rinsate as hazardous liquid waste.- Dispose of the rinsed labware in a designated solid waste container. |
| Liquid Waste (solutions, rinsates) | - Collect in a sealed, properly labeled hazardous waste container.- The container should be stored in secondary containment. |
| Contaminated PPE | - Dispose of all disposable PPE (gloves, gowns, etc.) in a designated hazardous waste bag immediately after use. |
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal.[4][5]
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention.[3] |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.[3] |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention.[3] |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.[3] |
| Spill | - Evacuate the immediate area.- Alert others and your supervisor.- If the spill is large or you are not trained to handle it, contact EHS.- For small spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable deactivating solution or solvent, working from the outside in. Collect all cleanup materials as hazardous waste. |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 3. eurogentec.com [eurogentec.com]
- 4. How small molecule tau inhibitors could treat Alzheimer’s disease | Drug Discovery News [drugdiscoverynews.com]
- 5. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
